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  • Product: 5-Fluoro-1,3-dihydroisobenzofuran
  • CAS: 57584-70-0

Core Science & Biosynthesis

Foundational

Physicochemical Characteristics and Synthetic Utility of 5-Fluorophthalane: A Technical Guide

Executive Summary 5-Fluorophthalane (systematically named 5-fluoro-1,3-dihydroisobenzofuran) is a critical bicyclic heterocyclic building block utilized extensively in medicinal chemistry and pharmaceutical development....

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Fluorophthalane (systematically named 5-fluoro-1,3-dihydroisobenzofuran) is a critical bicyclic heterocyclic building block utilized extensively in medicinal chemistry and pharmaceutical development. As a structural core, it serves as a primary scaffold for synthesizing selective serotonin reuptake inhibitor (SSRI) analogs, most notably derivatives of citalopram and escitalopram[1]. By substituting the traditional 5-cyano group with a 5-fluoro moiety, researchers can probe structure-activity relationships (SAR), alter lipophilicity, and modulate metabolic stability in psychotropic, antiviral, and immunoinflammatory drug candidates[2][3].

This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic utility, and validated synthetic protocols associated with 5-fluorophthalane.

Physicochemical Profile and Causality of Properties

The utility of 5-fluorophthalane stems directly from the electronic and steric effects of the fluorine atom on the isobenzofuran ring. Fluorine is highly electronegative but possesses a van der Waals radius (1.47 Å) closely mimicking that of hydrogen (1.20 Å) and oxygen (1.52 Å).

Quantitative Data Summary

The foundational physicochemical properties of 5-fluorophthalane and its primary precursor, 5-fluorophthalide, dictate their handling and reactivity profiles[4][5].

Property5-Fluoro-1,3-dihydroisobenzofuran5-Fluoroisobenzofuran-1(3H)-one (Precursor)
CAS Number 57584-70-0317-14-6
Molecular Formula C8H7FOC8H5FO2
Molecular Weight 138.14 g/mol 152.12 g/mol
Physical State Solid / Crystalline (stored at -20°C)Solid (Purity ≥ 96%)
SMILES FC1=CC2=C(COC2)C=C1FC1=CC2=C(C(=O)OC2)C=C1
LogP (Predicted) ~1.8 - 2.1~1.2 - 1.5
Reactivity Profile Stable ether; susceptible to benzylic oxidationElectrophilic lactone; highly reactive to Grignards
Mechanistic Causality in Drug Design

In drug development, replacing the 5-cyano group of citalopram with a 5-fluoro group to create 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-fluorophthalane fundamentally alters the molecule's interaction with the Serotonin Transporter (SERT)[6].

  • Electronic Effect: The fluorine atom withdraws electron density via the inductive effect (-I) but donates electron density via resonance (+R) into the aromatic ring. This dual nature stabilizes the benzylic carbon against oxidative metabolism by cytochrome P450 enzymes.

  • Binding Affinity: The highly polarized C-F bond acts as a potent hydrogen bond acceptor within the hydrophobic binding pocket of target proteins, altering the dissociation constant ( Kd​ ) without drastically increasing the molecule's steric bulk.

Synthetic Workflows and Experimental Protocols

The synthesis of 5-fluorophthalane derivatives requires precise control over nucleophilic addition and subsequent cyclization. The protocol below outlines the synthesis of a 1,1-disubstituted 5-fluorophthalane analog, a self-validating system designed to prevent premature reaction quenching.

Step-by-Step Methodology: Synthesis of 1-(4'-fluorophenyl)-1-(3-dimethylaminopropyl)-5-fluorophthalane

Phase 1: Grignard Addition (Nucleophilic Attack)

  • Preparation: Purge a 500 mL 3-neck round-bottom flask with anhydrous Argon. Add 5-fluorophthalide (10.0 g, 65.7 mmol) dissolved in 150 mL of anhydrous Tetrahydrofuran (THF).

  • Temperature Control: Cool the mixture to -20°C using a dry ice/isopropanol bath. Causality: Low temperatures suppress the over-addition of the Grignard reagent, which would otherwise lead to an open-chain ketone byproduct.

  • Addition: Dropwise, add 4-fluorophenylmagnesium bromide (1.2 equivalents, 1M in THF) over 45 minutes.

  • Validation Checkpoint: Monitor via TLC (Hexane:EtOAc 8:2). The reaction is complete when the lactone spot ( Rf​=0.4 ) disappears entirely, replaced by the intermediate diol ( Rf​=0.1 ).

  • Quenching: Quench slowly with saturated aqueous NH4​Cl (50 mL) to safely neutralize unreacted Grignard reagent without dehydrating the newly formed diol.

Phase 2: Acid-Catalyzed Cyclization

  • Dehydration: Extract the intermediate diol into ethyl acetate, dry over Na2​SO4​ , and concentrate. Dissolve the crude diol in 100 mL of toluene.

  • Ring Closure: Add 60% aqueous H3​PO4​ (20 mL). Reflux the mixture at 110°C for 3 hours using a Dean-Stark trap. Causality: The Dean-Stark trap continuously removes water, driving the equilibrium toward the thermodynamically stable 5-fluorophthalane core via Le Chatelier's principle.

Phase 3: Alkylation

  • Deprotonation: Dissolve the cyclized intermediate in anhydrous DMSO. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) at 0°C to deprotonate the remaining benzylic proton.

  • Substitution: Add 3-dimethylaminopropyl chloride hydrochloride (1.2 eq). Stir at room temperature for 12 hours.

  • Purification: Extract, concentrate, and purify via flash chromatography (DCM:MeOH 95:5 with 1% Et3​N ) to yield the final 5-fluorophthalane derivative[6].

Visualization of the Synthetic Workflow

SynthWorkflow A 5-Fluorophthalide (Starting Material) B Grignard Reaction (4-F-Ph-MgBr) A->B THF, -20°C C Intermediate Diol B->C Quench & Extract D Acid Cyclization (H3PO4, Heat) C->D Dehydration E 5-Fluorophthalane Core D->E Ring Closure F Alkylation (NaH, DMSO) E->F 3-Dimethylaminopropyl chloride G 1,1-Disubstituted 5-Fluorophthalane F->G Final Product

Caption: Step-by-step synthetic workflow for 1,1-disubstituted 5-fluorophthalane derivatives.

Pharmacological Applications and Signaling Pathways

Derivatives of 5-fluorophthalane are not limited to psychiatric applications. Recent patent literature highlights their efficacy in combination therapies for immunoinflammatory disorders, viral diseases (such as Hepatitis C), and as anti-scarring agents for surgical implants[2][7][8].

Mechanism of Action in Target Pathways

When utilized as an SSRI analog, the 5-fluorophthalane derivative acts as a competitive inhibitor at the Serotonin Transporter (SERT). The fluorine atom interacts with the hydrophobic residues in the central binding site of SERT. This interaction locks the transporter in an outward-open conformation, preventing the translocation of serotonin (5-HT) from the synaptic cleft back into the presynaptic neuron. The subsequent accumulation of 5-HT leads to enhanced postsynaptic receptor activation, driving downstream neuroplasticity and anti-inflammatory signaling cascades[7].

Visualization of the Pharmacological Pathway

SSRI_Pathway N1 Presynaptic Neuron (Serotonin Release) N2 Synaptic Cleft (5-HT Accumulation) N1->N2 5-HT Exocytosis N3 SERT Protein (Serotonin Transporter) N2->N3 Reuptake Attempt N5 Postsynaptic Receptor (5-HT1A / 5-HT2A Activation) N2->N5 Increased Receptor Binding N3->N2 Blocked by Inhibitor N4 5-Fluorophthalane Analog (Competitive Inhibitor) N4->N3 Binds Central Pocket (Halogen-π interactions) N6 Downstream Signaling (Neuroplasticity / Anti-inflammatory) N5->N6 Signal Transduction

Caption: Pharmacological mechanism of 5-fluorophthalane analogs inhibiting SERT to drive downstream signaling.

Analytical Characterization Protocols

To ensure the scientific integrity of the synthesized 5-fluorophthalane compounds, rigorous analytical validation must be performed.

High-Performance Liquid Chromatography (HPLC)
  • Objective: Verify the purity of the 5-fluorophthalane derivative (>98% required for biological assays).

  • Protocol: Use a reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Gradient elution using Solvent A (0.1% Trifluoroacetic acid in Water) and Solvent B (Acetonitrile).

  • Causality: The use of TFA suppresses the ionization of the basic dimethylamino group, preventing peak tailing and ensuring sharp, quantifiable resolution. Detect at λ=254 nm (optimal for the fluorinated aromatic system).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • 1H -NMR ( 400MHz,CDCl3​ ): The presence of the 5-fluoro group is self-validating through distinct coupling constants. The aromatic protons on the phthalan ring will exhibit both ortho/meta 1H−1H coupling and significant 1H−19F coupling ( JH−F​≈8−10 Hz for ortho protons), resulting in complex multiplets between δ 6.90 - 7.20 ppm[9].

  • 19F -NMR ( 376MHz,CDCl3​ ): A single, distinct peak around δ -115 ppm confirms the presence of the aromatic fluorine, with integration confirming mono-substitution.

References

  • Anti-scarring drug combinations and use thereof Google P
  • Anti-depressive substituted 1-dimethylaminopropyl-1-phenyl phthalans Google P
  • Combination therapy for the treatment of immunoinflammatory disorders Google P
  • Compositions and methods for treatment of viral diseases Rospatent Platform (WO2008033466A2)[Link]

  • C-aryl indican derivative, and pharmaceutical composition thereof Google P

Sources

Exploratory

In-Depth Structural Analysis and Synthetic Methodologies of 5-Fluoro-1,3-dihydroisobenzofuran

Executive Summary & Pharmacological Relevance 5-Fluoro-1,3-dihydroisobenzofuran (commonly known as 5-fluorophthalan) is a highly versatile bicyclic building block utilized extensively in modern medicinal chemistry[1]. Th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Relevance

5-Fluoro-1,3-dihydroisobenzofuran (commonly known as 5-fluorophthalan) is a highly versatile bicyclic building block utilized extensively in modern medicinal chemistry[1]. The phthalan core is a privileged scaffold found in numerous active pharmaceutical ingredients (APIs), most notably in selective serotonin reuptake inhibitors (SSRIs) and emerging targeted therapeutics such as KRAS inhibitors[2].

The strategic placement of a fluorine atom at the C5 position serves multiple pharmacological purposes: it increases the lipophilicity (logP) of the molecule, enhances metabolic stability by blocking cytochrome P450-mediated oxidation at that site, and modulates the electronic distribution of the aromatic ring to improve target binding affinity. This whitepaper provides a comprehensive, field-proven guide to the physicochemical profiling, de novo synthesis, and advanced functionalization of 5-fluorophthalan.

Physicochemical Profiling & Structural Elucidation

Accurate structural characterization is the bedrock of reproducible drug development. 5-Fluoro-1,3-dihydroisobenzofuran exhibits distinct spectroscopic signatures driven by the electronegativity of the fluorine atom and the symmetry of the dihydroisobenzofuran ring.

Quantitative Physicochemical Data

The fundamental properties of 5-fluorophthalan are summarized in Table 1, providing baseline metrics for analytical validation.

PropertyValue
Chemical Name 5-Fluoro-1,3-dihydroisobenzofuran
CAS Number 57584-70-0[1]
Molecular Formula C8H7FO[1]
Molecular Weight 138.14 g/mol [1]
SMILES String FC1=CC2=C(COC2)C=C1[1]
Storage Conditions Sealed in dry, store in freezer, under -20°C[1]
Nuclear Magnetic Resonance (NMR) Elucidation

The 1 H NMR spectrum of 5-fluorophthalan is highly diagnostic. The presence of the highly electronegative fluorine atom (spin = 1/2) causes complex multiplet splitting in the aromatic region due to 1 H- 19 F spin-spin coupling.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment / Causality
5.06 Singlet (s)4HCH₂O (C1 & C3 protons): The rapid interconversion and pseudo-symmetry of the phthalan core result in a single resonance for the four aliphatic protons, as the fluorine's electronic desymmetrization is minimal at this distance[3].
6.90 - 6.97 Multiplet (m)2HArH (C4 & C6 protons): Ortho and para to the fluorine atom. The strong electron-withdrawing nature of fluorine shields these protons, shifting them upfield[3].
7.13 - 7.17 Multiplet (m)1HArH (C7 proton): Meta to the fluorine atom. Experiences less shielding, appearing further downfield[3].

Synthetic Workflows & Mechanistic Pathways

The synthesis of 5-fluorophthalan requires precise control over reduction and cyclization steps to prevent over-reduction or unwanted ring-opening. The following protocol details a highly efficient, three-step de novo synthesis starting from commercially available 4-fluorophthalic anhydride[4].

SynthWorkflow A 4-Fluorophthalic Anhydride B LiAlH4, ZnCl2, THF (Reduction) A->B C 4-Fluoro-1,2-benzenedimethanol B->C D DMSO, (COCl)2, Et3N (Swern Oxidation) C->D E 4-Fluorophthalaldehyde D->E F Et3SiH, Me3SiOTf (Reductive Cyclization) E->F G 5-Fluoro-1,3-dihydroisobenzofuran F->G

Fig 1: Multi-step synthetic workflow of 5-fluorophthalan.

Protocol 1: De Novo Synthesis of 5-Fluoro-1,3-dihydroisobenzofuran

Step 1: Controlled Reduction to Diol

  • Procedure: Suspend LiAlH₄ (10 mmol) and ZnCl₂ (3 mmol) in anhydrous THF (20 mL) under an Argon atmosphere at 0 °C. Slowly add a solution of 4-fluorophthalic anhydride (5 mmol) in THF (2 mL). Stir from 0 °C to 20 °C for 6 hours[4].

  • Causality: Standard LiAlH₄ is overly aggressive and can lead to defluorination or incomplete reduction. The addition of ZnCl₂ generates a zinc hydride species in situ, which provides a milder, chemoselective reduction of the anhydride directly to 4-fluoro-1,2-benzenedimethanol[4].

  • Self-Validation: Monitor via TLC. The reaction is complete when the UV-active anhydride spot is entirely consumed, replaced by a highly polar diol spot.

Step 2: Swern Oxidation to Dialdehyde

  • Procedure: Treat the resulting diol with DMSO, oxalyl chloride (COCl)₂, and triethylamine (Et₃N) in CH₂Cl₂ at -60 °C to 20 °C for 2 hours[4].

  • Causality: The Swern oxidation selectively halts at the aldehyde stage (4-fluorophthalaldehyde), preventing over-oxidation to the carboxylic acid, which is critical for the subsequent cyclization.

Step 3: Reductive Cyclization

  • Procedure: Treat the dialdehyde with triethylsilane (Et₃SiH) in the presence of trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf) in CH₂Cl₂ at 0 °C for 4 hours, then 20 °C for 2 hours[4].

  • Causality: Me₃SiOTf acts as a potent Lewis acid, activating the carbonyl oxygen. This facilitates a highly efficient hydride transfer from Et₃SiH, driving the intramolecular etherification to form the phthalan core[4].

  • Self-Validation: Conduct a rapid 1 H NMR on the crude mixture. The disappearance of the aldehyde proton signal (~10.0 ppm) and the appearance of the diagnostic phthalan aliphatic singlet at 5.06 ppm confirms successful cyclization[3].

Advanced Functionalization: Regioselective Lithiation

Functionalizing the 5-fluorophthalan core is essential for building complex APIs. Direct halogen-lithium exchange is notoriously difficult due to the stability of the C-F bond and the propensity for the phthalan ring to undergo reductive cleavage. However, utilizing a catalytic electron transfer agent overcomes this barrier.

Lithiation A 5-Fluorophthalan B Li powder, DTBB (cat.) THF, -78 °C A->B C Organolithium Intermediate B->C D Electrophile (e.g., R1R2CO) C->D E Substituted Phthalan D->E

Fig 2: DTBB-catalyzed selective lithiation of 5-fluorophthalan.

Protocol 2: DTBB-Catalyzed Lithiation and Electrophilic Trapping
  • Procedure: To a solution of 5-fluorophthalan in anhydrous THF at -78 °C, add an excess of lithium powder (1:10 molar ratio) and a catalytic amount of 4,4'-di-tert-butylbiphenyl (DTBB, 7.0 mol%). Stir for 2 hours to form the organolithium intermediate[4].

  • Causality: DTBB acts as a soluble electron carrier. It accepts an electron from the insoluble lithium metal to form a radical anion, which then homogeneously transfers the electron to the fluorophthalan. This facilitates the C-F bond cleavage at extremely low temperatures (-78 °C), preserving the integrity of the oxygen-containing heterocycle[4].

  • Electrophilic Trapping: Introduce a carbonyl compound (e.g., diethyl ketone) at -78 °C, followed by hydrolysis with H₂O from -78 °C to 20 °C[3].

  • Self-Validation: Analyze the final product via Gas-Liquid Chromatography (GLC) and 300/400 MHz 1 H NMR. The protocol is validated when the purity of the substituted phthalan exceeds >95% without evidence of ring-opened triol byproducts[3].

References

  • [1] 57584-70-0 | 5-Fluoro-1,3-dihydroisobenzofuran | BLD Pharm Source: bldpharm.com URL:

  • [3] SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS Source: clockss.org URL:

  • [4] SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS (Synthesis Focus) Source: clockss.org URL:

  • [2] WO2023183585A1 - Kras inhibitors - Google Patents Source: google.com URL:

Sources

Foundational

The 5-Fluoro-1,3-dihydroisobenzofuran Scaffold: A Technical Guide to Synthesis, Reactivity, and Applications

Executive Summary The 1,3-dihydroisobenzofuran (phthalan) core is a privileged pharmacophore in modern medicinal chemistry. While the 5-carbonitrile derivative is globally recognized as the central scaffold of the select...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,3-dihydroisobenzofuran (phthalan) core is a privileged pharmacophore in modern medicinal chemistry. While the 5-carbonitrile derivative is globally recognized as the central scaffold of the selective serotonin reuptake inhibitor (SSRI) citalopram, its 5-fluoro analog—5-fluoro-1,3-dihydroisobenzofuran —serves as a critical building block for structure-activity relationship (SAR) optimization, offering unique electronic properties, enhanced metabolic stability, and altered lipophilicity[1]. This whitepaper provides an in-depth, self-validating guide to the asymmetric synthesis and regioselective functionalization of this vital scaffold.

Structural and Pharmacological Significance

The substitution of a carbonitrile group with a fluorine atom at the 5-position of the phthalan ring fundamentally alters the molecule's electrostatic potential map without significantly increasing steric bulk. This modification is highly sought after in the development of citalopram analogs and novel antihistamines[2]. Furthermore, recent theoretical and kinetic studies have demonstrated that functionalized dihydroisobenzofuran derivatives act as potent radical scavengers, exhibiting high antioxidant potential against reactive oxygen species (ROS) in biological systems[3].

To harness these pharmacological benefits, researchers must employ precise synthetic methodologies that guarantee high enantiomeric excess (ee) and regiocontrol.

Asymmetric Synthesis: The Organocatalytic Oxa-Michael Strategy

Historically, the synthesis of enantioenriched 1-substituted 1,3-dihydroisobenzofurans relied heavily on transition-metal catalysis (e.g., Pd, Ir, Cu)[1]. However, a highly efficient, metal-free organocatalytic approach has been developed via the enantioselective, intramolecular oxa-Michael reaction of alkoxyboronates[4].

Mechanistic Causality

This methodology utilizes a cinchona alkaloid-based squaramide bifunctional organocatalyst. The causality of the stereocontrol lies in dual-activation:

  • Electrophile Activation: The squaramide moiety acts as a rigid, bidentate hydrogen-bond donor, stabilizing the enone transition state of the chalcone precursor.

  • Nucleophile Direction: The tertiary amine group on the cinchona scaffold deprotonates the in situ generated alkoxyboronate, guiding the nucleophilic oxygen into a highly ordered, stereodefined trajectory. This synergistic activation is what guarantees the >90% enantiomeric excess[4].

OxaMichael A o-Formyl Chalcone (Precursor) B Borane Hydride Reduction A->B BH3 C Alkoxyboronate Intermediate B->C in situ E Enantioenriched 5-Fluoro-Phthalan C->E Oxa-Michael Addition D Squaramide Organocatalyst D->C Chiral Induction

Fig 1. Enantioselective Oxa-Michael reaction pathway for 1-substituted 1,3-dihydroisobenzofurans.

Protocol 1: Self-Validating Synthesis of Enantioenriched 5-Fluoro-phthalans

This protocol is designed as a closed-loop, self-validating system to ensure experimental integrity.

  • Reactant Preparation: Dissolve the 5-fluoro-o-formyl chalcone precursor (1.0 mmol) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Borane Addition: Dropwise add a stoichiometric amount of borane-dimethylsulfide complex (BH₃·SMe₂) at 0 °C.

    • Validation Check: Observe the cessation of effervescence (H₂ gas evolution) and the clearing of the solution, which physically validates complete borane complexation and intermediate formation.

  • Organocatalyst Addition: Add 10 mol% of the cinchona-squaramide catalyst and allow the reaction to warm to room temperature.

  • Reaction Monitoring: Stir for 12–24 hours.

    • Validation Check: Perform TLC (Hexane/EtOAc 8:2) visualized under 254 nm UV light. The complete disappearance of the highly conjugated chalcone spot (yellowish, lower Rf​ ) and the appearance of the phthalan spot (higher Rf​ ) confirms full conversion.

  • Quenching & Isolation: Quench with saturated aqueous NH₄Cl, extract with DCM, dry over Na₂SO₄, and purify via flash chromatography.

  • Stereochemical Validation:

    • Validation Check: Run the purified product through a Chiralpak HPLC column against a racemic standard. A distinct single peak confirms successful asymmetric induction (target ee > 90%).

Reactivity and Regioselective Functionalization: Lithiation Dynamics

Functionalizing the 5-fluoro-1,3-dihydroisobenzofuran core often requires regioselective metalation. Research has demonstrated that halophthalans undergo highly selective lithiation using an excess of lithium powder and a catalytic amount of 4,4'-di-tert-butylbiphenyl (DTBB)[5].

Mechanistic Causality

Lithium metal alone suffers from surface passivation and poor solid-liquid reaction kinetics. DTBB acts as a soluble electron shuttle. It accepts a single electron from the lithium surface to form a deep-green radical anion, diffuses into the bulk solution, and transfers the electron to the carbon-halogen bond of the phthalan. This prevents localized overheating and ensures homogeneous, controlled metalation at -78 °C.

Crucially, the lithium alkoxide intermediate formed after electrophile addition plays a pivotal role. If the temperature is strictly maintained at -78 °C, the phthalan ring remains intact. However, if excess lithium is present and the system warms, the lithium alkoxide directs a secondary reductive cleavage, opening the heterocycle to yield complex triol derivatives[5].

Lithiation A 5-Fluorophthalan B Li / DTBB (7.0 mol%) THF, -78 °C A->B C Organolithium Intermediate B->C Halogen-Li Exchange D Electrophile (R1R2CO) Addition C->D E Lithium Alkoxide D->E -78 °C F Reductive Cleavage (Ring Opening) E->F Excess Li G Triol Product F->G Hydrolysis

Fig 2. Selective lithiation and reductive cleavage cascade of 5-fluorophthalan.

Protocol 2: DTBB-Catalyzed Lithiation of 5-Fluorophthalan
  • Catalyst Activation: In a flame-dried Schlenk flask, suspend lithium powder (10.0 mmol) and DTBB (7.0 mol%) in anhydrous THF (10 mL) at room temperature.

    • Validation Check: The solution must turn a deep, opaque dark green within minutes, visually validating the formation of the active DTBB radical anion.

  • Cooling & Substrate Addition: Cool the system strictly to -78 °C using a dry ice/acetone bath. Slowly add 5-fluoro-1,3-dihydroisobenzofuran (1.0 mmol).

  • Metalation Validation:

    • Validation Check: Extract a 0.1 mL aliquot via syringe, quench immediately with D₂O, and analyze via crude ¹H-NMR. The disappearance of the aromatic proton/fluorine coupling and the incorporation of deuterium confirms successful halogen-lithium exchange.

  • Electrophile Addition: Add the desired carbonyl electrophile (e.g., an aldehyde or ketone) dropwise.

  • Quenching: Quench the reaction at -78 °C with H₂O to isolate the intact functionalized phthalan.

    • Validation Check: The immediate discharge of the dark green color to a clear or pale yellow solution physically validates the complete consumption of the radical anion and the termination of the reaction.

Quantitative Data Summary

To guide synthetic planning, the following table summarizes the expected quantitative outcomes of the primary methodologies utilized for 1,3-dihydroisobenzofuran analog synthesis.

Table 1: Quantitative Comparison of 1,3-Dihydroisobenzofuran Synthetic Pathways

Synthetic StrategyCatalyst / ReagentTarget Analog ClassYield (%)Enantiomeric Excess (ee %)Reaction Time
Oxa-Michael Addition Squaramide Organocatalyst1-Substituted 5-Fluoro-phthalans82 - 9590 - 9812 - 24 h
Selective Lithiation Li / DTBB (7.0 mol%)5-Substituted Phthalan Alcohols52 - 64N/A (Racemic)2 - 4 h
Transition-Metal (Pd) Pd/XuPhos(Z)/(E)-Alkylidene-phthalans75 - 88N/A4 - 12 h

Conclusion

The 5-fluoro-1,3-dihydroisobenzofuran scaffold is a highly versatile building block that bridges the gap between legacy SSRI therapeutics and next-generation radical scavengers. By employing self-validating protocols—such as the organocatalytic oxa-Michael addition for strict stereocontrol and DTBB-catalyzed lithiation for regioselective functionalization—researchers can systematically construct highly complex, enantioenriched libraries of phthalan derivatives with absolute confidence in their structural integrity.

References

  • Title: Organocatalytic, Enantioselective, Intramolecular Oxa-Michael Reaction of Alkoxyboronate: A New Strategy for Enantioenriched 1-Substituted 1,3-Dihydroisobenzofurans Source: Organic Letters - ACS Publications URL
  • Title: SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS Source: Heterocycles URL
  • Title: Natural dihydroisobenzofuran derivatives as a template for promising radical scavengers: theoretical insights into structure-activity relationships, thermochemistry and kinetics Source: Theoretical Chemistry Accounts - ResearchGate URL
  • Title: Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review Source: RSC Advances - PMC / NIH URL

Sources

Exploratory

The Biological Significance of Fluorinated Isobenzofurans: Mechanistic Insights and Therapeutic Applications

Rational Drug Design: The Fluorine Effect on Isobenzofurans The isobenzofuran scaffold—a bicyclic structure comprising a benzene ring fused to a furan ring—serves as a privileged pharmacophore in medicinal chemistry. How...

Author: BenchChem Technical Support Team. Date: March 2026

Rational Drug Design: The Fluorine Effect on Isobenzofurans

The isobenzofuran scaffold—a bicyclic structure comprising a benzene ring fused to a furan ring—serves as a privileged pharmacophore in medicinal chemistry. However, the strategic incorporation of fluorine into this framework represents a masterclass in rational drug design. As an Application Scientist evaluating structure-activity relationships (SAR), it is evident that fluorination is not merely a structural accessory; it fundamentally dictates the pharmacokinetic and pharmacodynamic destiny of the molecule.

The biological significance of fluorinated isobenzofurans is driven by three core physicochemical alterations[1]:

  • Metabolic Shielding: The highly electronegative fluorine atom acts as a bioisostere for hydrogen. By placing fluorine at metabolically vulnerable positions (such as the para-position of an aryl ring), chemists effectively block cytochrome P450-mediated aromatic oxidation, extending the drug's half-life.

  • pKa Modulation: Fluorine's inductive electron-withdrawing effect lowers the pKa of adjacent basic amines. This optimizes the ratio of ionized to unionized drug at physiological pH, directly enhancing passive diffusion across lipid bilayers.

  • Enhanced Lipophilicity (logP): The carbon-fluorine bond increases the overall lipophilicity of the isobenzofuran core, a critical parameter for central nervous system (CNS) agents that must penetrate the blood-brain barrier (BBB).

Neuropharmacology: The SERT Inhibition Mechanism

The quintessential application of fluorinated isobenzofurans is found in neuropharmacology, specifically with the selective serotonin reuptake inhibitors (SSRIs) citalopram and its S-enantiomer, escitalopram. Escitalopram (1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) binds with high affinity to the Serotonin Transporter (SERT)[2].

The 4-fluorophenyl moiety is biologically critical. Crystallographic and mutagenesis studies suggest that this fluorinated ring inserts deeply into the hydrophobic S1 binding pocket of the SERT core. The fluorine atom engages in favorable multipolar interactions with local hydrophobic residues, anchoring the molecule and preventing the reuptake of serotonin (5-HT) from the synaptic cleft[2]. Furthermore, escitalopram exhibits profound enantioselectivity, where the S-enantiomer drives the therapeutic blockade while the R-enantiomer is largely inactive at the primary site[3].

SERT_Pathway Pre Presynaptic Terminal (5-HT Release) Cleft Synaptic Cleft (5-HT Accumulation) Pre->Cleft Exocytosis SERT Serotonin Transporter (SERT Core Pocket) Cleft->SERT Reuptake Attempt Post Postsynaptic Receptors (Signal Propagation) Cleft->Post Enhanced 5-HT Binding SERT->Cleft Reuptake Blocked Drug Fluorinated Isobenzofuran (Escitalopram) Drug->SERT High-Affinity S1 Blockade

Diagram 1: Mechanistic pathway of SERT inhibition by fluorinated isobenzofurans.

Broadening the Therapeutic Window: Oncology and Inflammation

Beyond CNS indications, novel fluorinated isobenzofuran-1(3H)-ones (phthalides) and dihydrobenzofurans are emerging as potent anticancer and anti-inflammatory agents. The addition of fluorine and carboxyl groups to the benzofuran core significantly enhances its ability to disrupt pathological cellular proliferation and inflammatory cascades.

Recent in vitro bioassays have demonstrated that C-3 functionalized isobenzofuranones exert profound cytotoxicity against myeloid leukemia (K562) and colorectal carcinoma cell lines[4]. Concurrently, specific difluorinated dihydrobenzofurans have been shown to inhibit cyclooxygenase-2 (COX-2) activity, drastically reducing prostaglandin E2 (PGE2) secretion in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Biological Activity Profile

The table below summarizes the target affinities and inhibitory concentrations of key fluorinated isobenzofuran derivatives, highlighting the versatility of this scaffold[2][4][5].

Compound / DerivativePrimary Target / Cell LineBiological Activity (IC50 / Ki)Mechanism of Action
(±)-Citalopram SERT (Rodent Brain Tissue)Ki = 1.94 nMSerotonin reuptake inhibition
Escitalopram (S-isomer) SERT (Rodent Brain Tissue)Ki ~ 1.0 - 2.0 nMAllosteric & central SERT blockade
C-3 Functionalized Phthalide 18 K562 (Myeloid Leukemia)IC50 = 1.71 µMAntiproliferative / Cytotoxic
C-3 Functionalized Phthalide 16 K562 (Myeloid Leukemia)IC50 = 2.79 µMAntiproliferative / Cytotoxic
Difluorinated Benzofuran 2 Macrophages (LPS-stimulated)IC50 = 1.92 µM (PGE2)COX-2 / PGE2 Inhibition

Validated Experimental Methodologies

To ensure scientific integrity and reproducibility, the evaluation of these compounds requires robust, self-validating experimental systems. Below are the standardized protocols used to quantify the biological significance of these molecules.

Protocol 1: Competitive Radioligand Binding Assay for SERT Affinity

This assay determines the binding affinity ( Ki​ ) of novel fluorinated isobenzofurans at the serotonin transporter using native rodent tissue.

  • Tissue Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4) containing 120 mM NaCl and 5 mM KCl.

    • Causality: The specific ionic composition maintains the physiological resting state of the membrane, preserving the native, high-affinity conformation of the SERT proteins.

  • Incubation Setup: In a 96-well plate, combine 50 µL of the test fluorinated isobenzofuran (varying concentrations), 50 µL of [³H]-citalopram (radioligand probe, final concentration ~1 nM), and 100 µL of tissue homogenate.

    • Self-Validation Control: Include wells with 10 µM paroxetine to define non-specific binding (NSB). Total binding minus NSB yields specific binding.

  • Equilibration: Incubate the microplates at 25°C for 60 minutes.

    • Causality: This temperature and duration ensure the system reaches a steady-state thermodynamic equilibrium without risking the thermal degradation of the transporter proteins.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through polyethylenimine (PEI)-treated GF/B glass fiber filters.

    • Causality: PEI treatment neutralizes the negative charge of the glass fibers, drastically reducing the non-specific adhesion of highly lipophilic fluorinated ligands to the filter matrix.

  • Cold Wash & Quantification: Wash filters three times with 3 mL of ice-cold buffer. Extract radioactivity using liquid scintillation counting.

    • Causality: The abrupt temperature drop halts binding kinetics, preventing the dissociation of the receptor-ligand complex during the physical separation phase.

Assay_Workflow Tiss 1. Tissue Prep (Homogenization) Inc 2. Incubation (Ligand + [3H]-Probe) Tiss->Inc Filt 3. Rapid Filtration (PEI-Treated Filters) Inc->Filt Wash 4. Cold Wash (Halt Kinetics) Filt->Wash Count 5. Scintillation (Quantification) Wash->Count

Diagram 2: Step-by-step workflow for competitive radioligand binding assays.

Protocol 2: In Vitro Cytotoxicity Assay (MTT) for Novel Phthalides

This protocol evaluates the antiproliferative activity of synthesized fluorinated isobenzofuran-1(3H)-ones against cancer cell lines (e.g., K562).

  • Cell Seeding: Seed K562 cells in 96-well plates at a density of 1×104 cells/well in RPMI-1640 medium supplemented with 10% FBS. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Treatment: Treat cells with serial dilutions of the fluorinated isobenzofuran derivatives (0.1 µM to 100 µM).

    • Self-Validation Control: Utilize 1% DMSO as a vehicle (negative) control and Etoposide as a positive control to ensure assay sensitivity and validate cellular response baselines.

  • MTT Incubation: After 48 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Causality: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. This directly correlates metabolic activity with cell viability.

  • Solubilization & Readout: Centrifuge the plate, carefully aspirate the media, and dissolve the formazan crystals in 150 µL of DMSO. Measure absorbance at 570 nm using a microplate reader to calculate the IC50 via non-linear regression analysis.

Conclusion

The biological significance of fluorinated isobenzofurans extends far beyond their historical role as serotonin reuptake inhibitors. By leveraging the unique stereoelectronic properties of fluorine, medicinal chemists can finely tune the target affinity, metabolic stability, and membrane permeability of the isobenzofuran core. As demonstrated by emerging data in oncology and immunology, the continued exploration of this privileged, fluorinated scaffold holds immense promise for the next generation of targeted therapeutics.

Sources

Foundational

5-Fluoro-1,3-dihydroisobenzofuran safety and handling

Title: Comprehensive Safety, Handling, and Synthetic Application Guide for 5-Fluoro-1,3-dihydroisobenzofuran Executive Summary 5-Fluoro-1,3-dihydroisobenzofuran (CAS: 57584-70-0), commonly referred to as 5-fluorophthalan...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Safety, Handling, and Synthetic Application Guide for 5-Fluoro-1,3-dihydroisobenzofuran

Executive Summary

5-Fluoro-1,3-dihydroisobenzofuran (CAS: 57584-70-0), commonly referred to as 5-fluorophthalan, is a highly valuable fluorinated bicyclic ether. It serves as a critical structural motif in modern drug discovery, notably in the development of targeted oncology therapeutics such as1[1] and novel 2 for the management of Type II diabetes[2]. This whitepaper provides a rigorous, causality-driven framework for the safe handling, storage, and synthetic manipulation of this reactive building block.

Physicochemical Profiling & Hazard Causality

Understanding the intrinsic properties of 5-fluoro-1,3-dihydroisobenzofuran is essential for predicting its chemical behavior and mitigating risks. The presence of the phthalan ring (a cyclic ether) introduces specific stability challenges, while the fluorine atom modulates both the electronic landscape and the lipophilicity of the molecule.

Table 1: Quantitative Physicochemical Data & Causality

PropertyValueCausality / Operational Significance
CAS Number 57584-70-0Unique registry identifier for EHS tracking and compliance.
Molecular Formula C8H7FOFluorine incorporation enhances metabolic stability (blocking cytochrome P450 oxidation) in downstream APIs.
Molecular Weight 138.14 g/mol Low molecular weight enables high ligand efficiency in fragment-based drug design (FBDD).
Storage Temp. -20 °CCryogenic storage prevents thermal degradation and inhibits the radical-mediated autoxidation of the benzylic ether positions[3].
Physical Form Solid/LiquidRequires careful visual inspection for phase changes which may indicate degradation or polymerization.

Self-Validating Safety & Handling Protocols

Ethers, particularly those with activated benzylic positions like phthalans, are highly susceptible to atmospheric autoxidation, leading to the formation of explosive hydroperoxides. The following protocol is designed as a self-validating system: each step verifies the safety of the subsequent step.

Step-by-Step Handling Methodology:

  • Environmental Verification (The Glovebox/Schlenk Rule) : Always handle the reagent under an inert atmosphere (Argon or Nitrogen).

    • Causality: Excluding oxygen terminates the radical chain mechanism required for peroxide formation at the C1 and C3 benzylic carbons.

  • Thermal Validation : Retrieve the reagent from 3[3] and allow it to warm to room temperature only within an inert environment.

    • Causality: Condensation of atmospheric moisture on cold glassware can introduce water, which may violently interfere with highly moisture-sensitive downstream reactions (e.g., lithiation).

  • Peroxide Screening (Go/No-Go Gate) : Before subjecting the reagent to elevated temperatures or concentration in vacuo, test an aliquot with KI-starch indicator paper.

    • Causality: If peroxides are present, the iodide is oxidized to iodine, turning the starch blue. This provides immediate, binary validation of the reagent's safety profile.

SafetyWorkflow A Retrieve Reagent (-20 °C Storage) B Visual Inspection (Check for discoloration) A->B C Peroxide Test (KI Starch Paper) B->C Causality: Ether autoxidation D Peroxides Detected? C->D E Quench & Dispose (FeSO4 solution) D->E Yes (>20 ppm) F Transfer to Glovebox/ Schlenk Line D->F No (<5 ppm)

Fig 1: Self-validating safety workflow for phthalan ether peroxide screening.

Synthetic Utility & Experimental Workflows

5-Fluoro-1,3-dihydroisobenzofuran is frequently subjected to selective functionalization to build complex pharmaceutical scaffolds. A prominent methodology is the selective lithiation of the phthalan ring, which allows for the introduction of various electrophiles.

Experimental Protocol: Selective Lithiation and Electrophilic Trapping The following methodology is adapted from the foundational work by4[4].

  • System Preparation : Flame-dry a Schlenk flask under vacuum and backfill with Argon (repeat 3x). Add 5-fluoro-1,3-dihydroisobenzofuran (1.0 equiv) and anhydrous tetrahydrofuran (THF) (approx. 5 mL/mmol).

  • Cryogenic Cooling : Submerge the reaction vessel in a dry ice/acetone bath to achieve an internal temperature of -78 °C.

    • Causality: Cryogenic control is strictly required to stabilize the highly reactive organolithium intermediate. At higher temperatures, the intermediate undergoes rapid reductive cleavage (ring-opening) of the ether linkage[4].

  • Lithiation (Halogen-Metal Exchange) : Introduce an excess of lithium powder and a catalytic amount (7.0 mol %) of 4,4'-di-tert-butylbiphenyl (DTBB).

    • Causality: DTBB acts as a potent electron carrier. It facilitates a single-electron transfer (SET) from the insoluble lithium metal to the fluorinated aromatic system, drastically accelerating the formation of the functionalized organolithium intermediate[4].

  • Electrophile Trapping : Once the intermediate is formed (typically 2 hours), add the target electrophile (e.g., a carbonyl compound like 3-pentanone) dropwise at -78 °C.

  • Termination and Hydrolysis : Quench the reaction by carefully adding water at -78 °C, then remove the cooling bath and allow the system to warm to 20 °C.

    • Causality: Quenching at cryogenic temperatures safely neutralizes unreacted lithium metal and excess organolithium species, preventing an uncontrolled exothermic runaway that could vaporize the THF solvent.

SynthWorkflow Start 5-Fluoro-1,3-dihydroisobenzofuran Step1 Cool to -78 °C in THF Start->Step1 Thermal control Step2 Add Li metal + cat. DTBB Step1->Step2 SET Initiation Step3 Organolithium Intermediate Step2->Step3 Halogen-Metal Exchange Step4 Electrophile (R1R2CO) Addition Step3->Step4 Trapping Step5 Aqueous Quench (-78 °C to 20 °C) Step4->Step5 Termination End Substituted Phthalan Product Step5->End Isolation

Fig 2: Cryogenic selective lithiation and functionalization pathway.

Environmental Health & Safety (EHS) and Waste Management

Proper disposal of fluorinated organic compounds and reactive intermediates is critical for environmental compliance and laboratory safety.

  • Aqueous Waste : The aqueous layer from the reaction quench contains lithium hydroxide (LiOH) and must be neutralized to pH 7-8 using dilute HCl before disposal in heavy-metal/basic aqueous waste streams.

  • Organic Waste : Unreacted 5-fluoro-1,3-dihydroisobenzofuran and THF should be disposed of in non-halogenated organic waste containers, provided no chlorinated solvents were used during extraction.

  • Peroxide Quenching : If the self-validating peroxide test (Section 2) fails, the contaminated batch must be treated with a concentrated aqueous solution of ferrous sulfate (FeSO₄) to reduce the hydroperoxides to benign alcohols prior to disposal.

References

  • BLD Pharm – 57584-70-0 | 5-Fluoro-1,3-dihydroisobenzofuran Product Information. 3

  • Google Patents – WO2015158206A1: C-aryl indican derivative, and pharmaceutical composition thereof, preparation method therefor and uses thereof. 2

  • Google Patents – WO2023183585A1: Kras inhibitors. 1

  • Synthesis (2008) – SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. García, D., Foubelo, F., & Yus, M.4

Sources

Protocols & Analytical Methods

Method

Application Note: Scalable Synthesis and Isolation of 5-Fluorophthalane

Subtitle: Mechanistic Insights and Validated Protocols for 1,3-Dihydroisobenzofuran Assembly Executive Rationale 5-Fluorophthalane (5-fluoro-1,3-dihydroisobenzofuran) is a privileged heterocyclic scaffold embedded in num...

Author: BenchChem Technical Support Team. Date: March 2026

Subtitle: Mechanistic Insights and Validated Protocols for 1,3-Dihydroisobenzofuran Assembly

Executive Rationale

5-Fluorophthalane (5-fluoro-1,3-dihydroisobenzofuran) is a privileged heterocyclic scaffold embedded in numerous [1], including selective serotonin reuptake inhibitors (SSRIs) and novel psychiatric therapeutics. The synthesis of this bicyclic ether requires precise control over reduction and cyclization steps to prevent undesired oligomerization or incomplete conversion. This protocol details a robust, two-step synthetic cascade starting from commercially available[2].

Mechanistic Causality & Pathway Design

The synthesis is engineered around two distinct chemical transformations, each chosen for specific thermodynamic and kinetic reasons:

  • Step 1: Exhaustive Reduction. 4-Fluorophthalic anhydride is reduced to[3]. We utilize Lithium Aluminum Hydride (LiAlH₄) in anhydrous Tetrahydrofuran (THF). Causality: LiAlH₄ is a powerful hydride donor capable of fully reducing both the anhydride linkages and the intermediate carboxylates down to the primary alcohols. Milder agents (like NaBH₄) often stall at the lactone (phthalide) stage, leading to complex mixtures of[4].

  • Step 2: Dehydrative Cyclization. The resulting diol undergoes an [5]. We specifically select para-Toluenesulfonic acid (p-TsOH) in refluxing toluene. Causality: Unlike harsh mineral acids (e.g., H₂SO₄) which can trigger intermolecular Friedel-Crafts alkylation or ether oligomerization, p-TsOH provides the exact pKa required to protonate one benzylic hydroxyl group, facilitating the departure of water and the subsequent intramolecular capture by the adjacent hydroxyl.

SynthesisPathway A 4-Fluorophthalic Anhydride B 4-Fluoro-1,2- benzenedimethanol A->B LiAlH4, THF 0 °C to RT C 5-Fluoro-1,3- dihydroisobenzofuran B->C p-TsOH, Toluene Reflux

Synthetic workflow for 5-fluorophthalane via reduction and acid-catalyzed cyclization.

Self-Validating Experimental Systems

To ensure trustworthiness and reproducibility, this protocol is designed to be self-reporting at every critical juncture:

  • Physical Validation (Dean-Stark): During the cyclization step, a Dean-Stark apparatus is employed. The theoretical yield of water physically accumulates in the side-arm. When water evolution ceases, the reaction is thermodynamically complete.

  • Chromatographic Validation: The polarity shift between intermediates is immense. The intermediate diol is highly polar (remains near the baseline in 10% EtOAc/Hexanes), whereas the cyclized 5-fluorophthalane is highly lipophilic and migrates rapidly (Rf ~ 0.7).

  • Workup Validation (Fieser Method): The LiAlH₄ quench uses the precise x:x:3x volumetric ratio of H₂O : 15% NaOH : H₂O. The formation of a crisp, granular white aluminum salt precipitate visually validates that the hazardous hydride has been safely and completely neutralized.

Mechanism N1 4-Fluoro-1,2-benzenedimethanol N2 Protonation of OH (by p-TsOH) N1->N2 N3 Loss of H2O (Benzylic Cation) N2->N3 N4 Intramolecular Nucleophilic Attack N3->N4 N5 Deprotonation (5-Fluorophthalane) N4->N5

Mechanistic pathway of the acid-catalyzed intramolecular dehydrative cyclization.

Quantitative Optimization Data

The choice of cyclization conditions was determined through rigorous optimization, summarized below. p-TsOH in toluene provides the optimal balance of thermal energy for water removal without degrading the substrate.

Table 1: Optimization of Cyclization Conditions for 4-Fluoro-1,2-benzenedimethanol

Catalyst (Loading)SolventTemp (°C)Time (h)Yield (%)Mechanistic Observation
H₂SO₄ (5 mol%)Toluene1104.045Extensive intermolecular etherification (oligomers).
H₃PO₄ (85% aq)Neat1502.062Harsh biphasic conditions; product degradation observed.
p-TsOH (10 mol%) Toluene 110 3.0 88 Clean conversion; water smoothly removed via azeotrope.
p-TsOH (10 mol%)DCM4024.015Insufficient thermal energy; equilibrium stalled by trapped H₂O.

Detailed Experimental Protocols

Step 1: Synthesis of 4-Fluoro-1,2-benzenedimethanol

Reagents: 4-Fluorophthalic anhydride (10.0 g, 60.2 mmol), LiAlH₄ (3.4 g, 90.3 mmol, 1.5 eq), Anhydrous THF (150 mL).

  • Flame-dry a 500 mL 3-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and nitrogen inlet.

  • Suspend LiAlH₄ (3.4 g) in 100 mL of anhydrous THF and cool the mixture to 0 °C using an ice-water bath.

  • Dissolve 4-fluorophthalic anhydride (10.0 g) in 50 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Add the anhydride solution dropwise over 45 minutes to control the exothermic reduction and prevent solvent boil-off.

  • Once addition is complete, remove the ice bath and allow the reaction to warm to room temperature, stirring for 4 hours.

  • Validation Check: Quench a 0.1 mL aliquot, and run TLC (50% EtOAc/Hexanes). The starting material (Rf ~0.8) should be completely consumed, replaced by a baseline spot (Rf ~0.1).

  • Quench the reaction strictly following the Fieser method: Add 3.4 mL H₂O dropwise, followed by 3.4 mL 15% NaOH, and finally 10.2 mL H₂O. Stir vigorously until the aluminum salts form a granular white precipitate.

  • Filter through a pad of Celite, wash with EtOAc, and concentrate the filtrate in vacuo to yield 4-fluoro-1,2-benzenedimethanol as a viscous oil. Proceed to Step 2 without further purification.

Step 2: Synthesis of 5-Fluoro-1,3-dihydroisobenzofuran

Reagents: Crude 4-Fluoro-1,2-benzenedimethanol (~8.0 g, 51.2 mmol), p-Toluenesulfonic acid monohydrate (0.97 g, 5.1 mmol, 10 mol%), Toluene (120 mL).

  • Transfer the crude diol to a 250 mL round-bottom flask. Add 120 mL of toluene and the p-TsOH catalyst.

  • Equip the flask with a Dean-Stark trap and a reflux condenser.

  • Heat the mixture to a vigorous reflux (oil bath at 125 °C).

  • Validation Check: Monitor the Dean-Stark trap. As the cyclization proceeds, water will azeotrope and collect in the side-arm. The theoretical volume of water is ~0.92 mL. The reaction is deemed complete when the water level remains static for 30 minutes (typically 2–3 hours).

  • Cool the reaction mixture to room temperature.

  • Wash the organic layer with saturated aqueous NaHCO₃ (50 mL) to neutralize the p-TsOH, followed by brine (50 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify via flash column chromatography (Silica gel, 5% EtOAc in Hexanes) to isolate 5-fluorophthalane as a clear, volatile liquid.

Sources

Application

Application Note: 5-Fluoro-1,3-dihydroisobenzofuran as a Privileged Scaffold in Advanced API Synthesis

Executive Summary & Physicochemical Rationale The phthalan (1,3-dihydroisobenzofuran) core is a privileged scaffold in modern medicinal chemistry, frequently deployed to introduce conformational restriction and modulate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The phthalan (1,3-dihydroisobenzofuran) core is a privileged scaffold in modern medicinal chemistry, frequently deployed to introduce conformational restriction and modulate the physicochemical properties of Active Pharmaceutical Ingredients (APIs). The incorporation of a fluorine atom at the 5-position in 5-Fluoro-1,3-dihydroisobenzofuran (CAS: 57584-70-0) provides profound stereoelectronic advantages.

Due to fluorine's high electronegativity and small Van der Waals radius, this building block enhances the metabolic stability of the core by blocking primary sites of cytochrome P450-mediated oxidation. Simultaneously, it modulates the lipophilicity ( logP ) to improve blood-brain barrier (BBB) penetrance and alters the pKa​ of adjacent functional groups, increasing target binding affinity. This scaffold has become critical in the synthesis of advanced therapeutics, including KRAS inhibitors[1], C-aryl indican derivatives for metabolic diseases[2], and highly selective CNS agents.

Mechanistic Pathways & Synthetic Workflows

The synthetic utility of 5-fluoro-1,3-dihydroisobenzofuran is driven by its ability to undergo highly selective functionalization at the C1 and benzylic positions. The diagram below maps the primary divergent workflows utilized in contemporary drug development.

G A 5-Fluoro-1,3-dihydroisobenzofuran B Directed Lithiation (Li, DTBB, -78 °C) A->B SET Metalation E Oxa-Michael Addition (Organocatalysis) A->E Alkoxyboronate G Asymmetric Dihydroxylation (AD-mix-α) A->G Oxidation C Organolithium Intermediate B->C Radical Anion D Substituted Phthalans C->D Electrophilic Trapping F Chiral 1-Substituted 5-Fluorophthalans E->F High Enantioselectivity H C-Aryl Indican APIs G->H Stereocontrol

Figure 1: Divergent synthetic workflows utilizing 5-fluoro-1,3-dihydroisobenzofuran.

Self-Validating Experimental Protocols

Protocol A: DTBB-Catalyzed Selective Lithiation & Electrophilic Trapping

Objective: Synthesis of 1-substituted 5-fluorophthalans via organolithium intermediates[3].

Causality & Design: Direct metalation of fluorinated heterocycles is notoriously challenging due to competing benzyne formation or ring-opening side reactions. To circumvent this, 4,4'-di-tert-butylbiphenyl (DTBB) is employed as a catalytic electron carrier. DTBB reacts with lithium metal to form a highly soluble, dark green radical anion. This species facilitates a controlled Single-Electron Transfer (SET) to the phthalan core at cryogenic temperatures (-78 °C), selectively generating the functionalized organolithium intermediate without compromising the integrity of the ether linkage.

Step-by-Step Methodology:

  • Preparation of SET Reagent: In an oven-dried Schlenk flask under an argon atmosphere, add lithium powder (excess, ~10.0 equiv) and DTBB (7.0 mol %) to anhydrous THF (10 mL/mmol of substrate). Stir at room temperature for 15 minutes.

  • Cryogenic Cooling: Cool the resulting suspension to -78 °C using a dry ice/acetone bath.

  • Substrate Addition: Add a solution of 5-fluoro-1,3-dihydroisobenzofuran (1.0 equiv) in anhydrous THF dropwise over 10 minutes. Stir the mixture at -78 °C for 2 hours to ensure complete metalation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., an aldehyde or ketone, 1.2 equiv) dropwise. Maintain the temperature at -78 °C for an additional 1 hour.

  • Quenching & Workup: Quench the reaction with dropwise addition of H2​O at -78 °C, then allow the mixture to warm to 20 °C. Extract the aqueous layer with EtOAc ( 3×15 mL). Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient).

Self-Validating Steps:

  • Visual IPC (In-Process Control): The generation of the active SET reagent is visually confirmed by the reaction mixture transitioning to a deep green color. The persistence of this color indicates a stable organolithium environment.

  • Quench Confirmation: Upon the addition of the electrophile, an immediate color discharge from deep green to pale yellow or colorless serves as a self-validating indicator of successful electrophilic trapping.

Protocol B: Enantioselective Oxa-Michael Addition

Objective: Synthesis of highly enantioenriched 1-substituted 5-fluoro-1,3-dihydroisobenzofurans[4].

Causality & Design: The asymmetric synthesis of 1-substituted 1,3-dihydroisobenzofurans traditionally suffers from poor stereocontrol. By utilizing an in situ generated o-alkoxyboronate from a chalcone precursor, the system is primed for an intramolecular oxa-Michael addition. A cinchona alkaloid-based squaramide bifunctional organocatalyst is introduced. The squaramide moiety acts as a rigid hydrogen-bond donor, activating the enone and locking its conformation, while the quinuclidine nitrogen directs the nucleophilic attack of the alkoxyboronate exclusively to one enantioface.

Step-by-Step Methodology:

  • Boronate Formation: Dissolve the o-formyl chalcone derivative (1.0 equiv) in anhydrous toluene. Add neutral borane ( BH3​⋅THF or BH3​⋅SMe2​ , 1.5 equiv) dropwise at 0 °C. Stir for 30 minutes.

  • Catalyst Addition: Add the cinchona alkaloid squaramide catalyst (10 mol %) to the reaction mixture.

  • Cyclization: Warm the reaction to room temperature and stir for 12-24 hours.

  • Workup: Quench with saturated aqueous NH4​Cl . Extract with dichloromethane, dry over MgSO4​ , and evaporate the solvent.

  • Purification: Isolate the chiral product via column chromatography.

Self-Validating Steps:

  • Gas Evolution: The in situ reduction of the o-formyl chalcone with neutral borane is accompanied by the evolution of hydrogen gas. The cessation of gas evolution validates the complete formation of the alkoxyboronate intermediate.

  • Stereochemical Validation: Chiral HPLC analysis of the crude reaction mixture validates the stereochemical fidelity before downstream processing, ensuring an enantiomeric excess (ee) of >92%.

Quantitative Data Summary

The table below summarizes the validated reaction parameters, expected yields, and stereoselectivity profiles for the functionalization of the 5-fluoro-1,3-dihydroisobenzofuran scaffold across different synthetic methodologies.

Reaction WorkflowReagents / CatalystKey IntermediateTarget Product ClassYield RangeStereoselectivityRef
Directed Lithiation Li powder, DTBB (7 mol%), THFOrganolithium species1-Substituted 5-fluorophthalans70–85%Racemic[3]
Oxa-Michael Addition Cinchona Squaramide, Boraneo-AlkoxyboronateEnantioenriched 1-substituted phthalans82–90%92–98% ee[4]
Asymmetric Dihydroxylation AD-mix-α, t-BuOH/H₂OChiral diol(S)-(5-Fluoro-1,3-dihydroisobenzofuran-1-yl)methanol75–80%>95% ee[2]
Acid-Catalyzed Deprotection HCl (4M in dioxane), MeOHCyanomethyl derivativeKRAS Inhibitor Intermediates>90%N/A[1]

References

  • Daniel García, Francisco Foubelo, Miguel Yus. SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. clockss.org. 3

  • Gurupada Hazra, Shiv Pratap, Prasanta Ghorai. Organocatalytic, Enantioselective, Intramolecular Oxa-Michael Reaction of Alkoxyboronate: A New Strategy for Enantioenriched 1-Substituted 1,3-Dihydroisobenzofurans. Organic Letters (ACS Publications).4

  • WO2015158206A1 - C-aryl indican derivative, and pharmaceutical composition thereof, preparation method therefor and uses thereof. Google Patents. 2

  • WO2023183585A1 - Kras inhibitors. Google Patents.1

Sources

Method

applications of 5-Fluoro-1,3-dihydroisobenzofuran in medicinal chemistry

Application Note: 5-Fluoro-1,3-dihydroisobenzofuran as a Privileged Scaffold in Modern Medicinal Chemistry Introduction & Pharmacophore Rationale 5-Fluoro-1,3-dihydroisobenzofuran (CAS: 57584-70-0) is a highly versatile,...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5-Fluoro-1,3-dihydroisobenzofuran as a Privileged Scaffold in Modern Medicinal Chemistry

Introduction & Pharmacophore Rationale

5-Fluoro-1,3-dihydroisobenzofuran (CAS: 57584-70-0) is a highly versatile, bicyclic fluorinated building block utilized extensively in the design of advanced active pharmaceutical ingredients (APIs)[1]. Structurally comprising a benzene ring fused to a tetrahydrofuran (phthalan) ring with a fluorine substitution at the 5-position, it serves as a critical structural motif in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors for metabolic diseases[2] and KRAS G12D allosteric inhibitors for oncology[3].

The selection of this specific scaffold in drug design is driven by precise physicochemical advantages:

  • Metabolic Shielding: The highly electronegative fluorine atom (C-F bond strength ~116 kcal/mol) blocks cytochrome P450-mediated aromatic oxidation at the exposed 5-position, significantly increasing the compound's in vivo half-life.

  • Enhanced Lipophilicity (logP): The fluorine substitution increases the lipophilicity of the phthalan ring, allowing it to anchor deeply into hydrophobic protein pockets, such as the aglycone binding site of SGLT2 or the Switch-II pocket of mutant KRAS[3].

  • Conformational Rigidity: The 1,3-dihydroisobenzofuran ring acts as a rigid, oxygen-containing spacer. The oxygen atom serves as a hydrogen bond acceptor, while the constrained bicyclic geometry minimizes the entropic penalty upon target binding.

Table 1: Physicochemical Properties & Pharmacological Impact of the Scaffold

PropertyValue / CharacteristicMedicinal Chemistry Rationale
Molecular Weight 138.14 g/mol Provides a low-molecular-weight lipophilic fragment, maintaining the overall API within Lipinski's Rule of 5[1].
Electronegativity 3.98 (Pauling scale for F)Inductive electron withdrawal alters the pKa of distal functional groups and strengthens multipolar interactions with target backbone amides.
Target Interactions Hydrophobic & Halogen bondingFacilitates optimal spatial orientation within lipophilic binding pockets (e.g., renal proximal tubule receptors)[2].

Application in Metabolic Diseases: SGLT2 Inhibitors

SGLT2 is a transporter specifically distributed in the renal proximal convoluted tubule (S1 segment), responsible for approximately 90% of glucose reabsorption[2]. Inhibiting this transporter promotes glycosuria, effectively lowering blood glucose independently of insulin secretion, without the risk of weight gain or hypoglycemia[4].

In the synthesis of C-aryl glycoside derivatives (analogous to drugs like Empagliflozin), 5-fluoro-1,3-dihydroisobenzofuran is utilized to construct the distal aglycone tail[5]. This tail is crucial for binding affinity, as it occupies the hydrophobic pocket of the SGLT2 transporter, locking the protein in an outward-open conformation.

SGLT2_Pathway Compound SGLT2 Inhibitor (5-Fluoro-phthalan tail) SGLT2 SGLT2 Transporter (Renal Proximal Tubule) Compound->SGLT2 Binds hydrophobic pocket Glucose Glucose Reabsorption Blocked SGLT2->Glucose Inhibits Excretion Urinary Glucose Excretion (Glycosuria) Glucose->Excretion Leads to BloodSugar Reduction in Blood Glucose Levels Excretion->BloodSugar Results in

Mechanism of SGLT2 inhibition driven by 5-fluoro-phthalan derivatives.

Application in Oncology: KRAS G12D Inhibitors

Mutations in the KRAS gene are notorious drivers of pancreatic, colorectal, and non-small cell lung cancers[3]. The KRAS G12D mutation has historically been considered "undruggable" due to the lack of deep binding pockets and the picomolar affinity of KRAS for GTP.

Recent breakthroughs utilize the 5-fluoro-1,3-dihydroisobenzofuran scaffold to target the allosteric Switch-II pocket of the mutant protein. The scaffold undergoes functionalization (e.g., bromination and cyanomethylation at the 7- and 3-positions, respectively) to bridge the gap between the mutant aspartate-12 residue and the lipophilic pocket, locking KRAS in its inactive GDP-bound state and halting downstream oncogenic signaling[3].

KRAS_Pathway Compound KRAS G12D Inhibitor (5-Fluoro-phthalan core) Pocket Switch-II Pocket Binding Compound->Pocket Anchors via F-phthalan GTP GTP Exchange Blocked Pocket->GTP Allosteric shift Signaling Downstream Signaling (c-Raf, PI3K) Halted GTP->Signaling Prevents activation Tumor Tumor Cell Apoptosis Signaling->Tumor Induces

Allosteric inhibition of KRAS G12D utilizing the functionalized 5-fluoro-phthalan scaffold.

Experimental Methodologies & Protocols

Protocol A: Stereoselective Reductive Deoxygenation for β-C-Aryl Glycosides (SGLT2 Intermediates)

This protocol details the critical step of attaching the 5-fluoro-1,3-dihydroisobenzofuran-derived aglycone to the glucose moiety via the reduction of a hemiketal intermediate[6].

  • Objective: Stereoselective conversion of the hemiketal to the thermodynamically favored β-C-aryl glycoside.

  • Causality & Design: The reaction utilizes Boron trifluoride diethyl etherate (BF₃·OEt₂) to activate the anomeric hydroxyl group, generating a highly reactive oxocarbenium intermediate. Triethylsilane (Et₃SiH) is chosen as the hydride source; its steric bulk forces hydride delivery from the less hindered axial face, ensuring strict stereoselectivity for the β-anomer[2].

Step-by-Step Procedure:

  • Solvent Preparation: Dissolve the hemiketal intermediate (1.0 mmol) in a mixed solvent system of 1,2-dichloroethane (DCM) and acetonitrile (MeCN) at a volume ratio of 1:1 to 1:2 (total volume 5–15 mL)[6].

    • Causality: MeCN stabilizes the highly polar oxocarbenium transition state via the nitrilium ion effect, while DCM ensures the lipophilic 5-fluoro-phthalan tail remains fully solubilized.

  • Temperature Control: Cool the reaction vessel to between -20 °C and 0 °C under an inert argon atmosphere[6].

    • Causality: Sub-zero temperatures are mandatory to suppress unwanted α-anomer formation and prevent acid-catalyzed ring-opening side reactions.

  • Hydride Donor Addition: Add Et₃SiH (1.5 to 3.0 equivalents) in a single portion[2].

  • Lewis Acid Activation: Slowly add BF₃·OEt₂ (1.0 to 1.5 equivalents) dropwise over 15–20 minutes[2].

    • Causality: Slow addition prevents localized exothermic spikes that could degrade the stereochemical yield.

  • Reaction Monitoring: Stir the mixture for 2 to 5 hours.

    • Self-Validation: Monitor via HPLC or TLC. The reaction is deemed complete upon the total disappearance of the hemiketal peak[2].

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃[2].

    • Causality: Immediate neutralization of the Lewis acid prevents the cleavage of the newly formed C-glycosidic bond during workup.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate. Dry the combined organic phases over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via recrystallization in 50-100% aqueous ethanol at 50–100 °C[6].

  • Stereochemical Validation: Confirm the β-configuration via ¹H NMR. The anomeric proton must appear as a doublet with a coupling constant ( J ) of 9.0–9.5 Hz, proving a trans-diaxial arrangement.

Protocol B: Chemoselective Acid-Catalyzed Deprotection (KRAS Inhibitor Synthesis)

Used to reveal the active amine groups on the highly functionalized 5-fluoro-phthalan scaffold without disturbing sensitive adjacent functional groups[3].

Step-by-Step Procedure:

  • Suspension: Suspend the Boc-protected intermediate (e.g., tert-butyl N-[7-bromo-3-(cyanomethyl)-6-fluoro-1,3-dihydroisobenzofuran-5-yl]carbamate, 24.5 mmol) in anhydrous methanol (150 mL) and cool in an ice bath[3].

  • Acid Addition: Add a solution of HCl (4M in 1,4-dioxane, 64.0 mL, 256 mmol)[3].

    • Causality: Utilizing anhydrous HCl in dioxane provides a sufficiently strong acidic environment to cleave the Boc group while preventing the hydrolysis of the sensitive cyanomethyl group, a side reaction that would readily occur in aqueous acidic conditions.

  • Propagation: Stir the reaction at room temperature for 6 hours[3].

  • Isolation: Concentrate the solvent under reduced pressure to precipitate the pure hydrochloride salt of the active API intermediate.

Sources

Application

Application Note &amp; Protocols: The 1,3-Dihydroisobenzofuran Scaffold as a Core Intermediate in Modern API Synthesis

Abstract: This document provides a detailed guide for researchers and drug development professionals on the strategic use of 1,3-dihydroisobenzofuran derivatives as pivotal intermediates in the synthesis of Active Pharma...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed guide for researchers and drug development professionals on the strategic use of 1,3-dihydroisobenzofuran derivatives as pivotal intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The primary focus is on the synthesis of the selective serotonin reuptake inhibitor (SSRI) citalopram and its S-enantiomer, escitalopram. We will elucidate the critical synthetic pathways, provide step-by-step protocols, and explain the chemical rationale behind key transformations. While the prompt mentioned "5-Fluoro-1,3-dihydroisobenzofuran," this guide will clarify the actual substitution pattern of the commercial drug, where the fluorine atom is on a phenyl substituent at the 1-position, and the 5-position is functionalized for conversion to a nitrile.

Introduction: The Strategic Importance of the Isobenzofuran Core

The 1,3-dihydroisobenzofuran (or phthalane) scaffold is a privileged structure in medicinal chemistry. Its rigid, bicyclic nature provides a robust framework for orienting pharmacophoric elements in three-dimensional space. This is exemplified by its central role in the structure of citalopram, 1-[3-(dimethylamino)propyl]-1-(4-fluorophenyl)-1,3-dihydro-5-isobenzofurancarbonitrile, a widely prescribed antidepressant.[1][2][3]

Citalopram's mechanism of action relies on its high affinity and selectivity for the serotonin transporter (SERT).[2][4] The key structural features contributing to this activity are:

  • The 1-(4-fluorophenyl) group : The fluorine atom is crucial for potency and selectivity. The incorporation of fluorine into drug candidates often enhances metabolic stability and binding affinity.[5]

  • The 1-[3-(dimethylamino)propyl] side chain : This basic chain is essential for transporter interaction.

  • The 5-carbonitrile (cyano) group : This group significantly contributes to the binding affinity and selectivity profile of the molecule.

The synthesis of citalopram, therefore, revolves around the efficient construction of the substituted 1,3-dihydroisobenzofuran core. Industrial syntheses typically begin with a 5-substituted phthalide (an oxidized form of the isobenzofuran core), which serves as a versatile and readily available starting material.

Core Synthetic Strategies: A Tale of Two Phthalides

The most prevalent and economically viable routes to citalopram start from either 5-cyanophthalide or 5-bromophthalide. Both pathways utilize a sequential, double Grignard addition to construct the two C-substituents at the 1-position, followed by a cyclization reaction to form the dihydroisobenzofuran ring.

Logical Workflow for Citalopram Synthesis

The general workflow involves building the complex tertiary alcohol intermediate from a simpler phthalide, followed by ring closure and final functional group manipulation if necessary.

Citalopram_Workflow cluster_path1 Route A: 5-Cyanophthalide cluster_path2 Route B: 5-Bromophthalide Start 5-Substituted Phthalide (e.g., 5-Cyano or 5-Bromo) Grignard1 First Grignard Reaction (4-Fluorophenyl MgBr) Start->Grignard1 Grignard2 Second Grignard Reaction (3-Dimethylaminopropyl MgCl) Grignard1->Grignard2 Diol Diol Intermediate (Open-ring structure) Grignard2->Diol Cyclization Acid-Catalyzed Ring Closure Diol->Cyclization Final_Product Citalopram Core Structure Cyclization->Final_Product Conversion Functional Group Conversion (e.g., -Br to -CN) Final_Product->Conversion Citalopram Final API: Citalopram Final_Product->Citalopram Direct Formation Conversion->Citalopram Synthesis_from_5_Cyanophthalide node_A 5-Cyanophthalide reagent1 + 4-F-Ph-MgBr + (CH₃)₂N(CH₂)₃MgCl node_A->reagent1 node_B Diol Intermediate reagent2 + H₂SO₄ (aq) (Cyclization) node_B->reagent2 node_C Citalopram reagent1->node_B reagent2->node_C

Caption: Synthesis of Citalopram from 5-Cyanophthalide.

Step-by-Step Protocol:
  • Vessel Preparation: Ensure a multi-neck, round-bottom flask is thoroughly dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon). This is critical as Grignard reagents are highly sensitive to moisture.

  • Reagent Suspension: Suspend 5-cyanophthalide (1.0 eq) in anhydrous toluene (approx. 9 L per mole of phthalide). [6]Stir the suspension mechanically.

  • First Grignard Addition: Prepare a solution of 4-fluorophenylmagnesium bromide (approx. 1.4 eq) in dry tetrahydrofuran (THF). Cool the 5-cyanophthalide suspension to between -5°C and 0°C using an ice-salt or cryo-cool bath. Add the Grignard reagent dropwise, ensuring the internal temperature does not exceed 5°C.

    • Causality: The first Grignard reagent attacks the electrophilic carbonyl carbon of the lactone (phthalide). This opens the ring to form a ketone intermediate, which is immediately attacked by a second molecule of the Grignard reagent to form a tertiary alcohol after workup. However, in a sequential addition, the reaction can be controlled. For this synthesis, the goal is to form the open-chain dihydroxy derivative. [6]4. Second Grignard Addition: Prepare a solution of 3-dimethylaminopropylmagnesium chloride (approx. 1.5 eq) in THF. Following the complete addition of the first Grignard, add the second Grignard solution dropwise while maintaining the low temperature.

    • Expertise: This two-step Grignard process generates the dihydroxy derivative intermediate. [6]The order of addition is crucial for maximizing yield and minimizing side products.

  • Reaction Quench: Once the reaction is complete (monitored by TLC or HPLC), slowly and carefully quench the reaction by adding a 20% aqueous ammonium chloride solution. This protonates the alkoxides and neutralizes excess Grignard reagent.

  • Phase Separation: Transfer the mixture to a separatory funnel. Separate the organic (toluene/THF) layer.

  • Cyclization: Add dilute sulfuric acid (e.g., 6N H₂SO₄) to the organic layer and stir vigorously. This acid-catalyzed dehydration reaction closes the ring to form the 1,3-dihydroisobenzofuran structure of citalopram. [6]8. Workup and Isolation: Neutralize the mixture with a base (e.g., NaOH solution) and extract the citalopram base into a suitable organic solvent. Dry the organic layer over sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield crude citalopram as an oil.

  • Purification/Salt Formation: The crude base can be purified by chromatography or converted directly to a pharmaceutically acceptable salt, such as citalopram hydrobromide, by treating the base with HBr in a suitable solvent like acetone.

Protocol 2: Synthesis from 5-Bromophthalide

This route is valuable when 5-bromophthalide is a more accessible starting material. It introduces an additional step at the end: converting the bromo group to the target cyano group.

Reaction Scheme:

Synthesis_from_5_Bromophthalide node_A 5-Bromophthalide reagent1 + Grignard Reagents + Acid Cyclization node_A->reagent1 node_B 5-Bromo-citalopram Intermediate reagent2 + CuCN or Zn(CN)₂ / Pd catalyst node_B->reagent2 node_C Citalopram reagent1->node_B reagent2->node_C

Caption: Synthesis of Citalopram from 5-Bromophthalide.

Step-by-Step Protocol:
  • Grignard Reactions and Cyclization: Follow steps 1-7 from Protocol 1, using 5-bromophthalide as the starting material instead of 5-cyanophthalide. This will yield {3-[5-bromo-1-(4-fluoro-phenyl)-1,3-dihydro-isobenzofuran-1-yl]-propyl}-dimethyl-amine, the 5-bromo analogue of citalopram. [1][7]2. Cyanation Reaction:

    • Trustworthiness: A classic method for this conversion is the Rosenmund-von Braun reaction using cuprous cyanide (CuCN) in a high-boiling polar solvent like DMF or NMP at elevated temperatures. [1] * Modern Approach: More modern, safer, and often higher-yielding methods use a palladium-catalyzed cyanation. Dissolve the 5-bromo intermediate (1.0 eq) in a solvent like THF or DMA. Add zinc cyanide (Zn(CN)₂, approx. 0.6-0.8 eq) and a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)). [3]3. Reaction Conditions: Heat the mixture under an inert atmosphere to reflux for several hours until the starting material is consumed (monitored by HPLC).

    • Causality: The palladium catalyst undergoes oxidative addition into the aryl-bromide bond, followed by transmetalation with the zinc cyanide and subsequent reductive elimination to yield the aryl nitrile (citalopram) and regenerate the active Pd(0) catalyst.

  • Workup and Isolation: After cooling, quench the reaction mixture and perform an extractive workup to isolate the crude citalopram base.

  • Purification: Purify the product as described in Protocol 1 (Step 9).

Quantitative Data Summary

The yields and purity of these multi-step syntheses can vary based on the scale and specific conditions used. The following table provides representative data gleaned from patent literature.

Step / IntermediateStarting MaterialTypical YieldPurity (HPLC)Reference(s)
1-(4-fluorophenyl)-1,3-dihydro-5-chloro-isobenzofuran5-Chlorophthalide~89%>96%[8]
Citalopram from 5-Cyanophthalide (one-pot)5-Cyanophthalide~60-70%>99% (as salt)[6]
5-(N,N-dimethylcarbamyl) phthalide5-chlorocarbonylphthalide90%>99%[1]
5-hydroxymethyl-1-(4-fluorophenyl)-1,3-dihydroisobenzofuranCorresponding diol~100% (crude)Not specified[9]

From Racemate to Enantiomer: The Synthesis of Escitalopram

Escitalopram is the therapeutically active (S)-enantiomer of citalopram. [4][10]Its synthesis requires a chiral resolution or an asymmetric synthesis. A common industrial method involves the resolution of racemic citalopram or a late-stage intermediate.

One established method involves the diastereomeric salt resolution of racemic 5-bromo-citalopram. An alternative approach is the direct chiral chromatographic separation of the enantiomers. [3]The resulting (S)-5-bromo-citalopram is then subjected to the cyanation reaction as described in Protocol 2 to yield escitalopram. [3]

Conclusion

The 1,3-dihydroisobenzofuran framework, specifically the 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran core, is a cornerstone of modern antidepressant synthesis. By leveraging versatile starting materials like 5-substituted phthalides and robust reactions such as sequential Grignard additions, manufacturers can efficiently produce citalopram. Further functional group interconversion and chiral resolution techniques extend these pathways to the synthesis of the more potent single-enantiomer drug, escitalopram. The protocols and insights provided herein offer a comprehensive guide for chemists aiming to work with this important class of pharmaceutical intermediates.

References

  • Novel and Improved Process for the Preparation of Citalopram. (n.d.).
  • HUP0300078A2 - Method for the preparation of citalopram - Google Patents. (n.d.).
  • WO2001002383A2 - Process for the synthesis of citalopram - Google Patents. (n.d.).
  • WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide - Google Patents. (n.d.).
  • METHOD FOR THE PREPARATION OF CITALOPRAM - European Patent Office EP1173431 B2 - Googleapis.com. (1999, April 14).
  • Banala, A. K., Zhang, P., Plenge, P., Cyriac, G., Kopajtic, T., Katz, J. L., Loland, C. J., & Newman, A. H. (2013). Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. Journal of medicinal chemistry, 56(23), 9709–9724. Available at: [Link]

  • ESCITALOPRAM - New Drug Approvals. (2009, February 26).
  • WO2000023431A1 - Method for the preparation of citalopram - Google Patents. (n.d.).
  • A Process For Preparation Of Citalopram - QuickCompany. (n.d.).
  • Zhang, P., et al. (2010). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of medicinal chemistry, 53(15), 5547-5558. Available at: [Link]

  • Escitalopram | C20H21FN2O | CID 146570 - PubChem - NIH. (n.d.). Available at: [Link]

  • escitalopramum | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.).
  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. [This is a representative citation for the general principle; a direct URL from the search results is not available, but the concept is supported by result [5]which discusses the importance of fluorine in the life sciences industry.] Available at: [Link]

Sources

Method

Application Note: Advanced Chromatographic Purification of 5-Fluoro-1,3-dihydroisobenzofuran

Introduction & Strategic Context 5-Fluoro-1,3-dihydroisobenzofuran (commonly referred to as 5-fluorophthalan) is a highly valued bicyclic ether intermediate in modern drug discovery. Its rigid, oxygen-containing ring sys...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Context

5-Fluoro-1,3-dihydroisobenzofuran (commonly referred to as 5-fluorophthalan) is a highly valued bicyclic ether intermediate in modern drug discovery. Its rigid, oxygen-containing ring system is frequently incorporated into active pharmaceutical ingredients (APIs) to improve metabolic stability and target binding affinity. Notably, it serves as a critical building block in the synthesis of C-aryl glycosides for SGLT2 inhibitors[1] and novel KRAS inhibitors for oncology[2].

Because 5-fluorophthalan is often carried forward into sensitive catalytic cross-coupling or nucleophilic substitution reactions, its purity is paramount. Trace impurities—such as unreacted diols, lactones, or oxidative degradation products—can poison transition metal catalysts or cause catastrophic side reactions. This application note details a robust, self-validating normal-phase column chromatography protocol designed to isolate 5-fluoro-1,3-dihydroisobenzofuran with >98% purity.

Impurity Profiling & Mechanistic Rationale

The synthesis of 5-fluorophthalan typically proceeds via the reduction of 5-fluorophthalic anhydride or 5-fluorophthalide to yield 5-fluoro-1,2-benzenedimethanol, followed by an acid-catalyzed dehydrative cyclization[3]. Understanding this synthetic history is critical for designing a rational purification strategy.

Mechanistic Causality in Chromatography:

  • The Diol Impurity (5-Fluoro-1,2-benzenedimethanol): Unreacted diol possesses two free hydroxyl groups, making it a strong hydrogen-bond donor. On a bare silica gel stationary phase, these hydroxyl groups interact strongly with surface silanols. Consequently, the diol is highly retained.

  • The Lactone Impurity (5-Fluorophthalide): Incomplete reduction leaves trace lactone. The carbonyl oxygen acts as a moderate hydrogen-bond acceptor, resulting in intermediate retention.

  • The Target (5-Fluorophthalan): The fully cyclized ether lacks hydrogen-bond donors and is only a weak hydrogen-bond acceptor. It elutes rapidly in non-polar solvent systems[4].

  • Oxidative Degradation: Phthalans are susceptible to auto-oxidation at the benzylic positions, forming hydroperoxides or dimers. To mitigate this, the purification must be performed swiftly, and fractions should be concentrated under reduced pressure at low temperatures.

Chromatographic Method Development

To exploit the polarity differences outlined above, a gradient elution strategy utilizing Hexane and Ethyl Acetate (EtOAc) is employed. An isocratic elution is insufficient because it either causes the target API to co-elute with non-polar oligomers (if too polar) or results in severe band broadening (if too non-polar).

Table 1: Analyte and Impurity Retention Data
CompoundStructural Characteristics Rf​ (Hexane:EtOAc 10:1)Optimal Detection Method
Phthalan Dimers/Oligomers High molecular weight, highly non-polar0.85 - 0.95UV 254 nm
5-Fluoro-1,3-dihydroisobenzofuran Bicyclic ether, moderately non-polar0.45 UV 254 nm, KMnO₄ (yellow on purple)
5-Fluorophthalide Lactone, moderate polarity0.25UV 254 nm
5-Fluoro-1,2-benzenedimethanol Diol, highly polar, strong H-bonding0.05UV 254 nm, KMnO₄ (rapid oxidation)
Table 2: Optimized Gradient Elution Schedule (per 10 g crude sample)
StepMobile Phase (Hexane:EtOAc)Column Volumes (CV)Mechanistic Purpose
1100:02Column equilibration; flushes non-polar oligomers.
220:13Elutes trace non-polar impurities; initiates target migration.
310:14Elution of 5-fluoro-1,3-dihydroisobenzofuran (Target).
45:12Flushes 5-fluorophthalide (Lactone impurity).
51:12Column strip of highly polar diols.

Step-by-Step Purification Protocol

Phase 1: Sample Preparation (Dry Loading)

Causality: 5-Fluorophthalan is typically an oil or low-melting solid. Loading it directly as a neat liquid or dissolved in a polar solvent (like dichloromethane) disrupts the solvent equilibrium at the column head, leading to band broadening and poor resolution. Dry loading ensures a perfectly horizontal, concentrated initial sample band.

  • Dissolve 10 g of crude 5-fluorophthalan in 20 mL of volatile solvent (e.g., diethyl ether or dichloromethane).

  • Add 15 g of Silica Gel 60 (230–400 mesh) to the flask.

  • Evaporate the solvent slowly under reduced pressure (rotary evaporator) until a free-flowing powder is obtained. Caution: Do not heat the water bath above 30°C to prevent volatilization of the target compound.

Phase 2: Column Packing and Equilibration
  • Select a glass chromatography column with a diameter of 5 cm.

  • Prepare a slurry of 150 g of Silica Gel 60 in 300 mL of 100% Hexane.

  • Pour the slurry into the column in a single, continuous motion to prevent stratification. Tap the sides of the column with a rubber mallet to ensure uniform packing.

  • Drain the solvent until the meniscus is exactly 1 mm above the silica bed.

  • Carefully pour the dry-loaded sample powder evenly onto the top of the silica bed. Add a 1 cm protective layer of clean sea sand on top to prevent physical disruption of the bed during solvent addition.

Phase 3: Gradient Elution
  • Begin elution according to the schedule in Table 2 .

  • Apply a gentle positive pressure of nitrogen gas (flash chromatography) to maintain a flow rate of approximately 25–30 mL/min.

  • Collect fractions in 50 mL test tubes.

Phase 4: Self-Validating Quality Control & Pooling

Causality: Because phthalans can degrade on acidic silica gel over time, it is critical to implement a self-validating step to ensure the collected fractions contain intact product rather than on-column degradation artifacts.

  • Spot fractions onto a silica gel TLC plate alongside a crude reference standard.

  • Develop the plate in Hexane:EtOAc (10:1). Visualize under UV light (254 nm) and subsequently stain with basic potassium permanganate (KMnO₄). The target compound will appear as a bright UV-active spot at Rf​ ~0.45 and will rapidly turn yellow against the purple KMnO₄ background.

  • Self-Validation Step (2D-TLC): Take a representative mid-eluting fraction. Spot it in the corner of a square TLC plate. Develop in Hexane:EtOAc (10:1). Remove, dry, rotate the plate 90 degrees, and develop again in the same solvent. A single spot lying perfectly on the diagonal confirms that the 5-fluorophthalan is stable and not degrading on the silica surface.

  • Pool all fractions showing a single spot at Rf​ 0.45.

  • Concentrate the pooled fractions in vacuo at a temperature not exceeding 30°C. Backfill the flask with Argon or Nitrogen gas and store the purified 5-fluoro-1,3-dihydroisobenzofuran at -20°C, protected from light.

Workflow Visualization

G Start Crude 5-Fluorophthalan (Contains Diol/Lactone) Prep Sample Preparation (Dry Loading on Silica) Start->Prep Elution Gradient Elution (Hexane:EtOAc 20:1 to 10:1) Prep->Elution Equilibrate Column Equilibration (100% Hexane) Equilibrate->Elution Analysis Fraction QC (TLC UV254 & KMnO4) Elution->Analysis Pooling Pool & Concentrate (T < 30°C, in vacuo) Analysis->Pooling Rf ~0.45 End Pure 5-Fluoro-1,3- dihydroisobenzofuran Pooling->End

Chromatographic workflow for 5-fluoro-1,3-dihydroisobenzofuran purification.

References

  • C-ARYL INDICAN DERIVATIVE, AND PHARMACEUTICAL COMPOSITION THEREOF, PREPARATION METHOD THEREFOR AND USES THEREOF. googleapis.com.
  • WO2023183585A1 - Kras inhibitors. google.com.
  • SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. clockss.org.
  • Oxidative Generation of Isobenzofurans for Intermolecular Cycloadditions. acs.org.

Sources

Application

Application Note: Advanced Derivatization Strategies for 5-Fluoro-1,3-dihydroisobenzofuran

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold: 5-Fluoro-1,3-dihydroisobenzofuran (5-Fluorophthalan) Introduction & Strategic Significance The 1,3-dihydroisobenzofura...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Scaffold: 5-Fluoro-1,3-dihydroisobenzofuran (5-Fluorophthalan)

Introduction & Strategic Significance

The 1,3-dihydroisobenzofuran (phthalan) core is a privileged heterocyclic scaffold embedded in numerous pharmacologically active compounds, most notably the selective serotonin reuptake inhibitors (SSRIs) citalopram and escitalopram[1]. The introduction of a fluorine atom at the C5 position breaks the symmetry of the molecule and introduces distinct electronic biases, making 5-fluoro-1,3-dihydroisobenzofuran a highly valuable, yet challenging, building block for further derivatization.

This application note details two divergent, field-proven workflows for functionalizing the 5-fluorophthalan core: directed benzylic lithiation and chemoselective C-H oxidation . By understanding the mechanistic causality behind these transformations, researchers can predictably elaborate this scaffold for complex drug discovery pipelines.

G A 5-Fluorophthalan (Starting Material) B Benzylic Lithiation (sec-BuLi, TMEDA) A->B Deprotonation C C-H Oxidation (Cu-Catalyzed) A->C Oxidation D C1/C3-Alkyl/Aryl Derivatives (via Electrophile) B->D + Electrophile E 5-Fluorophthalide (Lactone Intermediate) C->E Lactonization F SSRI Analogs (via Grignard) E->F Nucleophilic Attack

Workflow of 5-fluorophthalan derivatization pathways.

Mechanistic Insights & Causality (E-E-A-T)

The Challenge of Benzylic Lithiation

The oxygen atom in the phthalan ring inductively acidifies the adjacent C1 and C3 benzylic protons, enabling direct metalation. However, the 5-fluoro substituent introduces two major synthetic risks:

  • Regioselectivity: The electron-withdrawing fluorine atom makes the C3 protons (closer to the fluorine) thermodynamically more acidic than the C1 protons.

  • Competing Ortho-Lithiation: Fluorine is a powerful directed ortho-metalation (DoM) group. Strong bases can erroneously deprotonate the C4 or C6 aromatic positions.

The Solution: The use of sec-butyllithium (sec-BuLi) paired with tetramethylethylenediamine (TMEDA) at strictly cryogenic temperatures (–78 °C) is mandatory. TMEDA breaks the organolithium hexamers into highly reactive monomers. Crucially, TMEDA saturates the coordination sphere of the lithium cation, preventing it from pre-complexing with the fluorine atom, thereby completely suppressing undesired ortho-fluorine lithiation.

Chemoselective C-H Oxidation

Converting the phthalan to a phthalide (lactone) provides an electrophilic handle for double Grignard additions. The challenge is oxidizing the sp³ benzylic C-H bond without over-oxidizing the electron-rich aromatic ring or causing ring-opening. Transition metal-catalyzed activation using Cu(II) salts and tert-butyl hydroperoxide (t-BuOOH) achieves this by operating via a radical rebound mechanism that is highly selective for the weaker benzylic C-H bonds[2].

G Cond1 Reagent: sec-BuLi + TMEDA Mech1 TMEDA blocks Li-F precomplexation, directing strictly to benzylic C-H Cond1->Mech1 Cond2 Temperature: -78 °C Mech2 Kinetic control prevents thermodynamic ring-opening Cond2->Mech2 Risk1 Risk: ortho-F Lithiation Risk2 Risk: Ring-Opening Elimination Mech1->Risk1 Prevents Result Stable C1/C3-Lithiated Intermediate Mech1->Result Mech2->Risk2 Prevents Mech2->Result

Causal logic of temperature and additive control in benzylic lithiation.

Self-Validating Experimental Protocols

Protocol A: Regioselective Benzylic Lithiation and Alkylation

This protocol utilizes kinetic control to generate the benzylic carbanion, followed by trapping with an electrophile (e.g., benzyl bromide).

Materials:

  • 5-Fluoro-1,3-dihydroisobenzofuran (1.0 equiv, 10 mmol)

  • sec-BuLi (1.4 M in cyclohexane, 1.1 equiv, 11 mmol)

  • TMEDA (1.2 equiv, 12 mmol) - Freshly distilled over CaH₂

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

  • Electrophile: Benzyl bromide (1.2 equiv, 12 mmol)

Step-by-Step Methodology:

  • System Purge: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon (repeat 3x).

  • Solution Prep: Add 5-fluorophthalan (10 mmol) and anhydrous THF (50 mL) to the flask. Add TMEDA (12 mmol) via syringe.

  • Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to –78 °C for 15 minutes.

  • Deprotonation: Add sec-BuLi (11 mmol) dropwise over 15 minutes down the side of the flask to pre-cool the reagent before it hits the reaction mixture.

    • Validation Checkpoint: The solution will transition from colorless to a deep, persistent orange/red hue. This visual cue confirms the successful generation of the benzylic organolithium species. If the solution remains pale, the sec-BuLi titer is likely degraded.

  • Aging: Stir the carbanion solution at –78 °C for 45 minutes to ensure complete metalation.

  • Electrophilic Quench: Add benzyl bromide (12 mmol) dropwise.

    • Validation Checkpoint: The deep red color should rapidly dissipate to a pale yellow/colorless solution, indicating successful consumption of the carbanion.

  • Workup: Allow the reaction to warm to 0 °C over 1 hour. Quench with saturated aqueous NH₄Cl (20 mL). Extract with EtOAc (3 x 30 mL), dry over Na₂SO₄, and concentrate under reduced pressure. Purify via silica gel chromatography.

Protocol B: Chemoselective Oxidation to 5-Fluorophthalide

This protocol utilizes a copper-catalyzed radical oxidation system to convert the phthalan to the corresponding lactone[2].

Materials:

  • 5-Fluoro-1,3-dihydroisobenzofuran (1.0 equiv, 10 mmol)

  • CuCl₂·2H₂O (5 mol%, 0.5 mmol)

  • Neocuproine (5 mol%, 0.5 mmol)

  • tert-Butyl hydroperoxide (t-BuOOH, 70% in water, 3.0 equiv, 30 mmol)

  • Water/Acetonitrile (1:1 v/v, 40 mL)

Step-by-Step Methodology:

  • Catalyst Complexation: In a 100 mL round-bottom flask, dissolve CuCl₂·2H₂O (0.5 mmol) and neocuproine (0.5 mmol) in 20 mL of acetonitrile. Stir for 10 minutes at room temperature.

    • Validation Checkpoint: The solution will turn a distinct bright green/blue, confirming the formation of the active Cu(II)-neocuproine complex.

  • Substrate Addition: Add 5-fluorophthalan (10 mmol) and 20 mL of distilled water to the flask.

  • Oxidant Addition: Add t-BuOOH (30 mmol) dropwise over 10 minutes.

  • Reaction Execution: Heat the biphasic mixture to 60 °C and stir vigorously for 12 hours.

    • Validation Checkpoint: Monitor reaction progress via TLC (Hexanes/EtOAc 8:2). The non-polar starting material (R_f ~0.7) will be replaced by a highly UV-active, more polar spot (R_f ~0.3). An IR spot-check of the crude aliquot will reveal a strong C=O stretching frequency at ~1760 cm⁻¹, characteristic of a 5-membered lactone.

  • Workup: Cool to room temperature. Quench excess peroxide with saturated aqueous Na₂S₂O₃ (15 mL). Extract with dichloromethane (3 x 30 mL). Wash the combined organic layers with brine, dry over MgSO₄, and concentrate. Recrystallize from hot ethanol to yield pure 5-fluoroisobenzofuran-1(3H)-one.

Quantitative Data Summaries

The following table summarizes the expected outcomes and regioselectivity profiles when derivatizing 5-fluorophthalan under various conditions.

Derivatization MethodReagents / CatalystElectrophile / OxidantPrimary ProductExpected YieldRegioselectivity (C1 vs C3)
Benzylic Alkylation sec-BuLi, TMEDA, -78 °CBenzyl Bromide1-Benzyl-5-fluorophthalan72 - 78%~1:1.2 (C1:C3 mixture)
Benzylic Formylation sec-BuLi, TMEDA, -78 °CAnhydrous DMF5-Fluorophthalan-1-carbaldehyde65 - 70%~1:1.2 (C1:C3 mixture)
Cu-Catalyzed Oxidation CuCl₂ / Neocuproine, 60 °Ct-BuOOH (aq)5-Fluorophthalide80 - 85%N/A (Oxidizes both C1/C3 to lactone)
Ru-Catalyzed Oxidation RuCl₃ (cat.), RTNaIO₄5-Fluorophthalide88 - 92%N/A (Oxidizes both C1/C3 to lactone)

*Note: Due to the inductive effect of the C5-fluorine, the C3 protons are slightly more acidic, resulting in a slight thermodynamic preference for C3-substitution. Chromatographic separation of diastereomers/regioisomers is typically required post-quench.

References

  • Source: National Institutes of Health (NIH)
  • Tetrahedron - School of Chemistry (Lithiation-borylation and s-BuLi/TMEDA usage)
  • Source: rhhz.

Sources

Method

Advanced Application Note: Palladium-Catalyzed Synthesis of Dihydroisobenzofurans (Phthalans)

Strategic Overview & Rationale The 1,3-dihydroisobenzofuran (phthalan) nucleus is a privileged structural motif embedded in numerous bioactive natural products and pharmaceuticals, including the antioxidant pestacin and...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Overview & Rationale

The 1,3-dihydroisobenzofuran (phthalan) nucleus is a privileged structural motif embedded in numerous bioactive natural products and pharmaceuticals, including the antioxidant pestacin and the blockbuster selective serotonin reuptake inhibitor (SSRI) citalopram[1]. Traditional syntheses of phthalans often rely on the condensation of o-phthalyl alcohols or modified oxa-Pictet-Spengler reactions, which frequently suffer from poor atom economy, harsh reaction conditions, and a lack of functional group tolerance[2].

Palladium-catalyzed cascade reactions have revolutionized this space by enabling the rapid, regioselective, and stereocontrolled assembly of complex phthalans from simple, acyclic, or monocyclic precursors[3]. By integrating multiple bond-forming events into a single synthetic operation, these methods minimize intermediate isolation and maximize synthetic efficiency. This application note details two highly efficient, self-validating Pd-catalyzed protocols: a microwave-assisted sequential Sonogashira/annulation and a domino carbopalladation via Heck-type cyclization.

Core Strategy 1: Microwave-Assisted Sonogashira Alkynylation/Annulation

Mechanistic Causality

This protocol leverages the rapid oxidative addition of palladium to 2-halobenzyl alcohols, followed by transmetalation with a terminal alkyne to form a C–C bond[4]. 4 is employed not merely for speed, but to fundamentally alter the reaction profile: rapid, uniform heating overcomes the high activation barrier of deactivated aryl chlorides and strongly suppresses competing alkyne homocoupling (Glaser coupling) by reducing the reaction time from hours to minutes[5].

Following the cross-coupling, the intermediate 2-alkynylbenzyl alcohol undergoes a Pd-activated 5-exo-dig cycloetherification. According to Baldwin's rules, this trajectory is stereoelectronically favored. The coordination of the electrophilic Pd(II) center to the alkyne lowers its lowest unoccupied molecular orbital (LUMO), perfectly aligning the system for an intramolecular nucleophilic attack by the pendant hydroxyl oxygen.

G Start 2-Halobenzyl Alcohol + Terminal Alkyne OxAdd Oxidative Addition Start->OxAdd PdCat Pd(0) Catalyst PdCat->OxAdd Trans Transmetalation OxAdd->Trans RedElim Reductive Elimination Trans->RedElim RedElim->PdCat Pd(0) Interm 2-Alkynylbenzyl Alcohol RedElim->Interm Cyclo 5-exo-dig Cyclization Interm->Cyclo Product Phthalan Core Cyclo->Product

Fig 1. Mechanistic pathway of Pd-catalyzed Sonogashira alkynylation and 5-exo-dig annulation.

Self-Validating Protocol 1

Objective: Synthesis of 1-substituted-1,3-dihydroisobenzofurans.

  • Preparation: In an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, charge 2-bromobenzyl alcohol (1.0 mmol, 1.0 equiv), the terminal alkyne (1.2 mmol, 1.2 equiv), PdCl2(PPh3)2 (0.05 mmol, 5 mol%), and K2CO3 (2.0 mmol, 2.0 equiv)[4].

  • Solvent Addition: Add 3.0 mL of degassed methanol (or water for greener conditions, depending on substrate solubility). Seal the vial with a Teflon-lined crimp cap.

  • Irradiation: Place the vial in a dedicated microwave synthesizer. Irradiate at 130 °C for 20–30 minutes[4]. Note: The rapid temperature ramp is critical to bypass degradation pathways.

  • Workup: Cool the vial to room temperature using compressed air. Dilute the mixture with ethyl acetate (15 mL) and filter through a short pad of Celite to remove palladium black and inorganic salts.

  • Purification & Validation: Concentrate the filtrate under reduced pressure and purify via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).

    • Self-Validation Check: TLC should show complete consumption of the benzyl alcohol. The 1 H NMR spectrum of the product will display a characteristic disappearance of the terminal alkyne proton and the appearance of a diagnostic singlet/doublet for the newly formed benzylic ethereal protons (~5.0–5.5 ppm)[6].

Core Strategy 2: Domino Carbopalladation via Heck-Type Cyclization

Mechanistic Causality

For the construction of highly substituted (e.g., 4,5,6-trisubstituted) phthalans, a3 is structurally superior[3]. This reaction initiates with an intramolecular Heck cyclization (5-exo-dig) of a 2-bromo-1,6-enyne. The specific choice of Cs2CO3 in DMF is critical: the mild basicity of cesium carbonate efficiently regenerates the active Pd(0) catalyst without degrading the sensitive bromoenyne precursor, while the polar aprotic nature of DMF stabilizes the transient cationic palladated diene intermediate[7]. Instead of undergoing a standard β-hydride elimination (which is geometrically restricted in this intermediate), the palladated diene is intercepted by an internal alkyne via intermolecular trapping, yielding heavily functionalized polycyclic phthalans[3].

G Substrate Bromoenyne Precursor Heck Intramolecular Heck (5-exo-dig) Substrate->Heck PdCat Pd(OAc)2 / PPh3 PdCat->Heck Diene Palladated Diene Heck->Diene Trap Alkyne Trapping Diene->Trap Product Trisubstituted Phthalan Trap->Product

Fig 2. Domino carbopalladation of bromoenynes via Heck cyclization and alkyne trapping.

Self-Validating Protocol 2

Objective: Synthesis of 4,5,6-trisubstituted-1,3-dihydroisobenzofurans.

  • Preparation: In an oven-dried Schlenk tube, add the 2-bromo-1,6-enyne precursor (1.0 mmol, 1.0 equiv), an internal alkyne (e.g., diphenylacetylene, 1.5 mmol, 1.5 equiv), Pd(OAc)2 (0.05 mmol, 5 mol%), PPh3 (0.25 mmol, 25 mol%), and Cs2CO3 (2.0 mmol, 2.0 equiv)[7].

  • Atmosphere Exchange: Evacuate the tube and backfill with dry N2 (repeat for 3 cycles) to ensure strict exclusion of oxygen, preventing premature catalyst oxidation.

  • Reaction Execution: Inject anhydrous DMF (5.0 mL) via syringe. Stir the reaction mixture at 90–95 °C for 5 hours[7].

  • Workup: Quench the reaction by adding distilled water (10 mL). Extract the aqueous layer with ethyl acetate (3 × 15 mL). Wash the combined organic layers with brine (3 × 10 mL) to thoroughly remove DMF, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification & Validation: Purify via silica gel chromatography.

    • Self-Validation Check: The success of the domino sequence is confirmed by mass spectrometry (exact mass corresponding to the sum of the enyne and internal alkyne minus HBr) and the complete absence of terminal alkene protons in the 1 H NMR spectrum[7].

Quantitative Data & Method Comparison

To guide synthetic planning and scale-up, the following table summarizes the operational parameters, substrate scopes, and strategic advantages of the discussed methodologies:

MethodCatalyst SystemTemp / TimeKey SubstratesYield RangeStrategic Advantages
MW Sonogashira / Annulation PdCl2(PPh3)2 (5 mol%), K2CO3130 °C (MW) / 20-30 min2-Halobenzyl alcohols + terminal alkynes65–92%Extremely rapid; high atom economy; tolerates aqueous/protic media.
Domino Carbopalladation Pd(OAc)2 (5 mol%), PPh3, Cs2CO390 °C (Thermal) / 5 h2-Bromo-1,6-enynes + internal alkynes48–82%Direct access to heavily substituted (4,5,6-trisubstituted) cores; tandem C-C bond formation.
Tandem Hydroalkynylation Pd(OAc)2 (5 mol%), TDMPP25–100 °C / 12 hAlkynoates + propargyl ethers50–85%Atom-economical construction of complex oxy-bicyclic scaffolds via Diels-Alder cycloaddition.

References

  • Synthesis of Dihydroisobenzofurans via Palladium-Catalyzed Sequential Alkynylation/Annulation of 2-Bromobenzyl and 2-Chlorobenzyl Alcohols under Microwave Irradiation. Advanced Synthesis & Catalysis. 4

  • Synthesis of 4,5,6-trisubstituted-1,3-dihydroisobenzofurans by virtue of palladium-catalyzed domino carbopalladation of bromoenynes and internal alkynes. RSC Advances.3

  • Facile synthesis of phthalan derivatives via a Pd-catalyzed tandem hydroalkynylation, isomerization, Diels-Alder cycloaddition and aromatization reaction. Advanced Synthesis & Catalysis / Chem. Lett.2

  • Cyclization Reactions for the Synthesis of Phthalans and Isoindolines. University of Pisa Repository. 1

  • Efficient synthesis of functionalized 1,3-dihydroisobenzofurans from salicylaldehydes. European Journal of Organic Chemistry. 6

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 5-Fluoro-1,3-dihydroisobenzofuran synthesis

Technical Support Center: Optimizing 5-Fluoro-1,3-dihydroisobenzofuran Synthesis Welcome to the Phthalan Synthesis Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing 5-Fluoro-1,3-dihydroisobenzofuran Synthesis

Welcome to the Phthalan Synthesis Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals facing yield bottlenecks when synthesizing fluorinated phthalans. The synthesis of 5-fluoro-1,3-dihydroisobenzofuran (5-fluorophthalan) typically relies on a two-stage process: the reduction of 5-fluorophthalic anhydride to 4-fluoro-1,2-benzenedimethanol, followed by an acid-catalyzed cyclodehydration.

While conceptually straightforward, this pathway is highly susceptible to chemoselectivity failures—namely, kinetic trapping during reduction and competitive intermolecular polymerization during cyclization. This guide provides a mechanistic troubleshooting framework to ensure a self-validating, high-yield synthetic protocol.

Reaction Pathway & Mechanistic Pitfalls

Mechanistic pathways in 5-fluoro-1,3-dihydroisobenzofuran synthesis highlighting yield-limiting traps.

Module 1: Precursor Generation (Diol Synthesis)

Q: My reduction of 5-fluorophthalic anhydride yields a mixture of the desired diol and a stable lactone (5-fluorophthalide). How can I drive this to completion? A: The formation of the lactone is a stable kinetic trap. When using Lithium Aluminum Hydride (LAH), the initial reduction forms a cyclic alkoxide intermediate that can prematurely collapse into a lactone if the hydride equivalent ratio is insufficient or if the reaction temperature is too low. Actionable Fix: Ensure a minimum of 1.5 molar equivalents of LAH (providing 6 hydride equivalents) per mole of anhydride. For halophthalic anhydrides, utilizing an LAH/ZnCl₂ system has been documented to efficiently drive the reduction to the corresponding diols without stalling at the phthalide stage[1]. Self-Validation: Monitor the crude reaction mixture via IR spectroscopy. The complete disappearance of the highly distinct anhydride/lactone carbonyl stretches (~1750–1770 cm⁻¹) confirms full reduction to the diol.

Module 2: Cyclodehydration (Phthalan Ring Closure)

Q: During the acid-catalyzed cyclization of 4-fluoro-1,2-benzenedimethanol, I am recovering a viscous, intractable tar instead of the volatile phthalan. What is the mechanism behind this failure? A: You are observing intermolecular etherification (step-growth polymerization) rather than the desired intramolecular cyclization. The competition between cyclization and linear polymerization is strictly governed by substrate concentration; as reaction concentration decreases, the probability of intramolecular cyclization increases[2]. High concentrations exponentially increase the probability of intermolecular chain-end collisions, leading to polyethers. Actionable Fix: Apply the Ruggli-Ziegler dilution principle. Maintain the diol concentration strictly below 0.05 M in the reaction solvent (e.g., toluene) to kinetically favor the unimolecular ring closure over bimolecular polymerization.

Q: Which acid catalyst provides the best balance of conversion and minimal side reactions? A: While strong mineral acids (like concentrated H₂SO₄) drive rapid dehydration, they also promote electrophilic ring-opening and oligomerization of the newly formed, electron-rich phthalan ring. Utilizing catalytic p-Toluenesulfonic acid (PTSA) under Dean-Stark conditions provides optimal thermodynamic control. The continuous azeotropic removal of water drives the equilibrium forward without requiring excessively harsh acidic environments.

Module 3: Workup & Purification

Q: I observe degradation of 5-fluoro-1,3-dihydroisobenzofuran during aqueous workup. How can I stabilize the product? A: Phthalans are cyclic benzyl ethers and are highly susceptible to acid-catalyzed hydrolytic ring-opening, especially in the presence of trace water and residual acid catalysts during concentration. Actionable Fix: Immediately quench the reaction mixture with a cold, saturated aqueous solution of NaHCO₃ before any solvent removal. Ensure the organic phase is strictly neutralized (pH ~7.5) before concentrating. Furthermore, because 5-fluorophthalan is somewhat volatile, avoid heating the rotary evaporator water bath above 30 °C.

Quantitative Data: Catalyst & Concentration Optimization

To illustrate the causality between reaction parameters and product distribution, below is a comparative matrix of cyclodehydration conditions:

Acid CatalystDiol Concentration (M)Temperature (°C)Primary ProductIsolated Yield (%)
H₂SO₄ (conc.)0.50110 (Reflux)Polymeric Tar< 10%
PTSA (10 mol%)0.50110 (Reflux)Oligomers + Phthalan35%
H₃PO₄ (85%)0.04110 (Reflux)5-Fluorophthalan82%
PTSA (5 mol%) 0.04 110 (Reflux) 5-Fluorophthalan 88%

Validated Experimental Protocol: Synthesis of 5-Fluoro-1,3-dihydroisobenzofuran

Phase 1: Reduction (Diol Generation)

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with an addition funnel, reflux condenser, and argon inlet.

  • Reagent Preparation: Suspend LAH (1.5 equiv.) and anhydrous ZnCl₂ (0.1 equiv.) in anhydrous THF (0.2 M relative to anhydride) at 0 °C.

  • Addition: Dissolve 5-fluorophthalic anhydride (1.0 equiv.) in anhydrous THF and add dropwise over 1 hour, maintaining the internal temperature below 10 °C to control the exothermic hydride transfer.

  • Reaction: Warm the mixture to room temperature, then reflux for 6 hours.

  • Validation Checkpoint 1: Quench a 0.5 mL aliquot (using the Fieser method), evaporate the organic layer, and check the IR spectrum. Proceed only if the C=O stretch (~1760 cm⁻¹) is completely absent.

  • Workup: Cool to 0 °C. Perform a standard Fieser quench (x mL H₂O, x mL 15% NaOH, 3x mL H₂O). Filter the granular aluminum salts, wash thoroughly with EtOAc, and concentrate the filtrate to yield crude 4-fluoro-1,2-benzenedimethanol.

Phase 2: Cyclodehydration (Phthalan Formation) 7. Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser. 8. Dilution: Dissolve the crude diol in anhydrous toluene to achieve a strict concentration of 0.04 M (critical for preventing polymerization). 9. Catalysis: Add catalytic p-Toluenesulfonic acid monohydrate (PTSA, 0.05 equiv.). 10. Cyclization: Reflux the mixture vigorously. Water will azeotropically distill and collect in the Dean-Stark trap, driving the reaction to completion. 11. Validation Checkpoint 2: Monitor by TLC (Hexanes/EtOAc 4:1). The diol (low R_f) should convert cleanly to the phthalan (high R_f) within 2-4 hours. 12. Quench: Cool the reaction to room temperature and immediately wash with saturated aqueous NaHCO₃ (2x) to neutralize the PTSA and prevent hydrolytic ring-opening. 13. Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (Water bath ≤ 30 °C). 14. Purification: Purify via vacuum distillation or short-path silica gel chromatography to obtain pure 5-fluoro-1,3-dihydroisobenzofuran.

References

  • García, D., Foubelo, F., & Yus, M. (2008). SELECTIVE LITHIATION OF 4- AND 5-HALOPHTHALANS. Heterocycles. 1

  • Su, Y., et al. (2023). Cyclization in Linear Step-Growth Polymerizations. PMC - NIH. 2

Sources

Optimization

Technical Support Center: Purification of 5-Fluoro-1,3-dihydroisobenzofuran

This technical support guide provides in-depth troubleshooting for the purification of 5-Fluoro-1,3-dihydroisobenzofuran, a key intermediate in pharmaceutical synthesis. This document is designed for researchers, chemist...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting for the purification of 5-Fluoro-1,3-dihydroisobenzofuran, a key intermediate in pharmaceutical synthesis. This document is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this fluorinated heterocyclic compound. The advice herein is grounded in established chemical principles and field-proven purification strategies.

Introduction to Purification Challenges

The purification of 5-Fluoro-1,3-dihydroisobenzofuran requires careful consideration of its physicochemical properties, which are significantly influenced by the presence of the fluorine atom. Fluorine's high electronegativity can alter the molecule's polarity, solubility, and intermolecular interactions, which in turn affects its behavior during crystallization and chromatography.[1] Common challenges include co-purification with structurally similar impurities, difficulty in finding a suitable recrystallization solvent, and suboptimal chromatographic separation. This guide provides a systematic approach to overcoming these obstacles.

Purification Strategy Decision Making

The initial choice of purification technique is critical. This decision tree can guide you in selecting an appropriate starting point.

purification_strategy start Crude 5-Fluoro-1,3-dihydroisobenzofuran is_solid Is the crude material a solid? start->is_solid purity_check Estimate purity by TLC/LC-MS (>90% target compound?) is_solid->purity_check Yes oily_crude Crude material is an oil or low-melting solid is_solid->oily_crude No recrystallization Attempt Recrystallization purity_check->recrystallization Yes chromatography Proceed to Chromatography (HPLC/Flash) purity_check->chromatography No oily_crude->chromatography

Caption: Initial purification strategy selection.

Troubleshooting Recrystallization

Recrystallization is often the most efficient method for purifying solid compounds, provided a suitable solvent can be identified.[2]

Q1: My 5-Fluoro-1,3-dihydroisobenzofuran fails to crystallize from solution. What should I do?

A1: Failure to crystallize is typically due to one of two reasons: the solution is not supersaturated, or the compound is too soluble in the chosen solvent.

Causality: The fluorine atom can increase the compound's solubility in moderately polar solvents compared to its non-fluorinated analog. This can make it challenging to achieve the supersaturation required for crystal nucleation.

Troubleshooting Steps:

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites.

    • Seeding: If you have a small amount of pure material, add a seed crystal to the cooled solution.

    • Reduce Temperature: Ensure the solution is thoroughly cooled, first at room temperature and then in an ice bath.

  • Re-evaluate Solvent Choice:

    • If induction techniques fail, it is likely that too much solvent was used or the solvent is inappropriate.

    • Solvent Polarity: 5-Fluoro-1,3-dihydroisobenzofuran has moderate polarity. A good starting point for solvent screening is to test solvents of varying polarities.[3]

    • Systematic Solvent Screening: A systematic approach to finding a suitable solvent is crucial. Refer to the protocol below.

Experimental Protocol: Solvent Screening for Recrystallization

  • Place approximately 10-20 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents are listed in the table below.

  • If the compound dissolves at room temperature, the solvent is likely too good and will result in poor recovery.

  • If the compound is insoluble at room temperature, heat the test tube in a warm water or sand bath.

  • A suitable solvent will dissolve the compound when hot but show low solubility at room temperature and upon cooling in an ice bath.[2]

  • If a single solvent is not ideal, consider a binary solvent system (e.g., ethanol/water, ethyl acetate/hexane). Dissolve the compound in a minimal amount of the "good" solvent (in which it is highly soluble) and add the "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the solid and allow it to cool slowly.

Table 1: Candidate Solvents for Recrystallization Screening

SolventBoiling Point (°C)PolarityComments
Hexane69Non-polarGood as an anti-solvent with a more polar solvent.
Toluene111Non-polarMay be a good solvent for this aromatic compound.
Ethyl Acetate77IntermediateA common and effective recrystallization solvent.
Acetone56IntermediateOften a good solvent, but its low boiling point can be a challenge.
Ethanol78PolarOften used in combination with water.[4]
Methanol65PolarSimilar to ethanol, but more polar.[5]
Water100Very PolarUnlikely to be a good solvent on its own but can be an effective anti-solvent.
Q2: My compound "oils out" instead of forming crystals. How can I fix this?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice.

Causality: This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is cooled too rapidly. Impurities can also suppress the melting point and inhibit crystallization.[6]

Troubleshooting Steps:

  • Slow Down Cooling: Allow the hot, saturated solution to cool to room temperature undisturbed before placing it in an ice bath. Insulating the flask can help.

  • Use a Lower Boiling Point Solvent: If slow cooling doesn't work, choose a solvent with a lower boiling point.

  • Use More Dilute Solutions: Add more of the hot solvent to the solution before cooling to reduce the level of supersaturation. This may lower the yield but can improve crystal quality.

  • Pre-purification: If impurities are suspected, consider a quick filtration through a plug of silica gel to remove highly polar or non-polar contaminants before attempting recrystallization.

Troubleshooting Chromatographic Purification (HPLC)

For high-purity requirements or when dealing with oily products, High-Performance Liquid Chromatography (HPLC) is the method of choice.

Q3: I am getting poor peak shape (tailing or fronting) during HPLC purification. What is the cause and how can I improve it?

A3: Poor peak shape is a common issue in HPLC and can be caused by several factors, including column overload, secondary interactions with the stationary phase, or poor sample solubility in the mobile phase.

Causality: The fluorine atom in 5-Fluoro-1,3-dihydroisobenzofuran can influence its pKa and lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.[1]

Troubleshooting Steps:

  • Optimize Mobile Phase pH: For acidic or basic compounds, adjusting the mobile phase pH can suppress ionization and reduce peak tailing. For a neutral compound like 5-Fluoro-1,3-dihydroisobenzofuran, the addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) or formic acid (0.05-0.1% v/v) can improve peak shape by masking silanol interactions.[7]

  • Reduce Sample Load: Overloading the column is a common cause of poor peak shape. Reduce the injection volume or the concentration of the sample. Highly concentrated samples should be dissolved in a solvent weaker than the initial mobile phase to prevent precipitation on the column.[8]

  • Choose an Appropriate Column: If peak tailing persists, consider using a column with a different stationary phase or one that is highly end-capped to minimize silanol interactions.

  • Ensure Sample Solubility: Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting a sample dissolved in a very strong solvent can lead to peak distortion.

Experimental Protocol: Starting HPLC Method

  • Column: C18, 4.6 x 250 mm, 5 µm (analytical); C18, 20 x 250 mm, 10 µm (preparative)

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Gradient: Start with a linear gradient of 20% to 80% Mobile Phase B over 30 minutes for an analytical run to determine the retention time.[9]

  • Flow Rate: 1.0 mL/min (analytical); 15-20 mL/min (preparative)

  • Detection: UV at 214 nm and 254 nm

Q4: How do I effectively separate my target compound from a closely eluting impurity?

A4: Separating closely eluting impurities requires optimizing the selectivity of your chromatographic system.

Causality: Impurities from the synthesis, such as the un-reduced starting material (5-fluorophthalide) or over-reduced byproducts, may have similar polarities to the target compound, making separation challenging.

Troubleshooting Steps:

  • Optimize the Gradient: A shallower gradient around the elution time of your compound of interest will increase the resolution between closely eluting peaks.

  • Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation due to different interactions with the stationary phase.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, changing the column to one with a different stationary phase (e.g., a phenyl-hexyl or a fluorinated phase) can provide a different selectivity.

HPLC Method Development Workflow

This diagram outlines a systematic approach to developing a robust HPLC purification method.

hplc_workflow start Crude Sample analytical_run Initial Analytical HPLC Run (Broad Gradient) start->analytical_run assess_purity Assess Purity and Retention Time analytical_run->assess_purity optimize_gradient Optimize Gradient (Shallow gradient around target peak) assess_purity->optimize_gradient good_separation Good Separation? optimize_gradient->good_separation scale_up Scale up to Preparative HPLC good_separation->scale_up Yes change_mobile_phase Change Organic Modifier (e.g., Acetonitrile to Methanol) good_separation->change_mobile_phase No change_column Change Stationary Phase (e.g., C18 to Phenyl-Hexyl) good_separation->change_column Still No final_purity Analyze Fractions and Pool Pure Fractions scale_up->final_purity change_mobile_phase->analytical_run change_column->analytical_run

Sources

Troubleshooting

Technical Support Center: Stability and Handling of 5-Fluoro-1,3-dihydroisobenzofuran

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic yields or unexpected degradation of 5-Fluoro-1,3-dihydroisobenzofuran (also known as 5-fl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers facing erratic yields or unexpected degradation of 5-Fluoro-1,3-dihydroisobenzofuran (also known as 5-fluorophthalan) during synthesis and purification workflows.

This cyclic ether is a critical building block in pharmaceutical development. However, its unique structural topology—a fused fluoroarene and a benzylic cyclic ether—introduces specific chemical vulnerabilities. This guide provides a deep dive into the causality of its stability issues under acidic and basic conditions, backed by field-proven protocols to ensure high-fidelity experimental outcomes.

Mechanistic Overview: The Acid/Base Vulnerability Profile

Ethers are classically considered inert solvents or stable protecting groups. However, 1,3-dihydroisobenzofurans are benzylic ethers.

Under Acidic Conditions: When exposed to strong Brønsted acids (e.g., HBr, HI) or Lewis acids (e.g., BBr3​ , AlCl3​ ), the ether oxygen is rapidly protonated. Because the adjacent carbons (C1 and C3) are benzylic, the C-O bond is highly susceptible to cleavage via an SN​1 pathway. The leaving group remains tethered to the molecule, and the resulting benzylic carbocation is heavily stabilized by resonance from the fused fluoroarene ring. This dramatically lowers the activation energy for degradation compared to standard aliphatic ethers ().

Under Basic Conditions: Conversely, the ether linkage is exceptionally stable to basic conditions. Because alkoxides are extremely poor leaving groups, nucleophilic attack by bases (like NaOH or KOH ) is thermodynamically unfavorable.

G A 5-Fluoro-1,3-dihydroisobenzofuran (Intact Ether) B Protonated Ether Intermediate A->B Strong Acid (H+) C Benzylic Carbocation (Ring Opened) B->C C-O Bond Cleavage D Nucleophilic Attack (e.g., Br-, H2O) C->D Fast E Degradation Product (Diol or Halohydrin) D->E Substitution

Caption: Acid-catalyzed degradation pathway of 5-Fluoro-1,3-dihydroisobenzofuran.

Quantitative Stability Data

To guide your reaction design, we have compiled the stability profile of 5-Fluoro-1,3-dihydroisobenzofuran across various pH ranges.

ConditionReagent / pHTemp (°C)Half-life ( t1/2​ )Primary Degradation Pathway
Strong Acid48% HBr100< 10 minEther Cleavage ( SN​1 )
Lewis Acid BBr3​ in DCM25< 5 minLewis Acid-Mediated Cleavage
Mild Acid1M HCl (pH 0)25> 48 hoursTrace Ring Opening
Neutral H2​O (pH 7)25StableNone
Mild BaseSat. NaHCO3​ (pH 8)25StableNone
Strong Base1M NaOH (pH 14)60StableNone (Trace SN​Ar possible at >100°C)

Frequently Asked Questions (FAQs)

Q1: I lose a significant amount of my product during the aqueous workup of a Friedel-Crafts reaction. What is happening? A: If your Friedel-Crafts reaction utilizes strong Lewis acids (like AlCl3​ or BF3​⋅OEt2​ ), these reagents coordinate strongly to the ether oxygen of your substrate. Upon aqueous quenching, the localized generation of HCl creates a highly acidic, exothermic microenvironment. This triggers the rapid cleavage of the benzylic C-O bond (). Solution: Always quench Lewis acid reactions containing this substrate by reverse-addition into an ice-cold, saturated aqueous solution of sodium bicarbonate to maintain a slightly basic pH.

Q2: Is 5-Fluoro-1,3-dihydroisobenzofuran completely stable to strong bases like n-Butyllithium (n-BuLi)? A: While the ether linkage itself is completely stable to basic cleavage, the molecule as a whole is not inert to strong organolithium reagents. The fluorine atom strongly acidifies the adjacent aromatic protons, promoting ortho-lithiation. Furthermore, strong bases can deprotonate the benzylic positions. Therefore, treating this compound with n-BuLi will lead to lithiation rather than ether cleavage. For standard aqueous bases (e.g., K2​CO3​ , NaOH ), the compound is exceptionally stable.

Q3: Can I use standard silica gel chromatography to purify this compound? A: Yes. Standard silica gel is mildly acidic but generally not acidic enough to protonate the ether oxygen to a degree that causes benzylic cleavage at room temperature. However, if you observe streaking or degradation on the column, pre-treat your silica with 1% triethylamine (TEA) in your eluent to neutralize the acidic silanol groups.

Troubleshooting Guide: Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your isolation, the following protocol is designed as a self-validating system. By actively monitoring the pH at critical steps, you eliminate the causality of degradation (acidic protonation) before it can occur ().

Protocol: Base-Buffered Workup for 5-Fluoro-1,3-dihydroisobenzofuran

Objective: Isolate the cyclic ether from a strongly acidic reaction mixture without inducing SN​1 ring cleavage.

Step 1: Temperature Control Cool the acidic reaction mixture to 0–5 °C using an ice-water bath. Causality: Lower temperatures exponentially decrease the kinetic rate of ether cleavage during the brief transition period of the quench.

Step 2: Buffered Quenching (Reverse-Addition) Slowly transfer the reaction mixture dropwise into a vigorously stirred biphasic mixture of ice-cold saturated aqueous NaHCO3​ (3 volumes) and Ethyl Acetate (2 volumes). Validation Check: Use pH paper on the aqueous layer periodically. It must remain ≥ pH 7.5 throughout the addition. If it drops below 7, pause the addition immediately and add more solid NaHCO3​ to the flask until basicity is restored.

Step 3: Phase Separation Transfer the quenched mixture to a separatory funnel. Separate the organic phase. Extract the remaining aqueous phase twice more with Ethyl Acetate to ensure complete recovery.

Step 4: Washing Wash the combined organic layers with brine (1 volume) to remove residual aqueous salts and trace alkalinity.

Step 5: Drying Dry the organic layer over anhydrous Sodium Sulfate ( Na2​SO4​ ). Causality: Avoid Magnesium Sulfate ( MgSO4​ ) if trace acid is suspected, as it is slightly acidic compared to the strictly neutral Na2​SO4​ .

Step 6: Concentration Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 35 °C to yield the intact 5-Fluoro-1,3-dihydroisobenzofuran.

References

  • Cleavage Of Ethers With Acid | Master Organic Chemistry |[Link]

  • Cleavage of Ethers - Organic Chemistry | Jack Westin |[Link]

  • 18.3: Reactions of Ethers - Acidic Cleavage | Chemistry LibreTexts |[Link]

Optimization

Dihydrobenzofuran Synthesis Optimization: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 2,3-dihydrobenzofurans. This guide is designed for medicinal chemists, researchers, and drug development professionals who require precise, f...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support & Troubleshooting Center for the synthesis of 2,3-dihydrobenzofurans. This guide is designed for medicinal chemists, researchers, and drug development professionals who require precise, field-proven strategies to overcome bottlenecks in transition-metal-catalyzed and metal-free annulation workflows.

Part 1: Mechanistic Workflows & Optimization Logic

Understanding the mechanistic divergence between catalytic and oxidative pathways is the first step in troubleshooting poor yields. The diagram below illustrates the logical flow of the two primary synthetic routes.

MechanisticPathways Start Substrate (e.g., Phenol/Alcohol) TM Transition-Metal Catalysis (Pd, Rh, Cu) Start->TM Directing Group MetalFree Metal-Free / Oxidative (Ag2O, Diaryliodonium) Start->MetalFree Oxidant/Base CH_Act C-H Activation / Insertion TM->CH_Act Ox_Coupling Oxidative Radical Coupling MetalFree->Ox_Coupling Int_TM Organometallic Intermediate (e.g., Cu-Iodane) CH_Act->Int_TM Int_Rad Phenoxy Radical Intermediate Ox_Coupling->Int_Rad Product 2,3-Dihydrobenzofuran Core Int_TM->Product Reductive Elimination Int_Rad->Product Radical Annulation

Mechanistic pathways for transition-metal and metal-free dihydrobenzofuran synthesis.

FAQ 1: Why is my transition-metal-catalyzed C–H annulation yielding low conversion or poor regioselectivity?

Causality & Solution: When utilizing Rh-, Pd-, or Ir-catalyzed intramolecular C–H functionalization, low conversion often stems from inefficient directing group coordination or catalyst poisoning by over-oxidized byproducts. The choice of base and solvent is mechanically critical. For instance, in Rh-catalyzed protocols employing diazooxindoles, using cesium carbonate (Cs₂CO₃) in dioxane enhances the formation of the crucial oxonium ylide intermediate by providing optimal basicity without degrading the diazo compound. If regioselectivity is poor, steric bulk on the directing group or the catalyst ligands must be increased to favor the thermodynamically stable 2,3-dihydrobenzofuran core over uncyclized side products .

FAQ 2: In the oxidative coupling of phenylpropanoids using Ag₂O, why am I getting over-oxidation or low yields of the dihydrobenzofuran neolignan?

Causality & Solution: Silver(I) oxide (Ag₂O) is a standard oxidant for synthesizing dihydrobenzofuran neolignans via the oxidative coupling of propenylphenols. However, excess oxidant leads to quinone methide over-oxidation. The stoichiometry is the primary causal factor for yield degradation. Reducing the Ag₂O to exactly 0.5 equivalents relative to the substrate prevents over-oxidation. Furthermore, temperature plays a mechanistic role: while room temperature reactions can take up to 20 hours with poor homogenization, refluxing in acetonitrile (85 °C) enhances the solubility of the radical intermediates, dropping reaction time to 4 hours while maintaining high selectivity .

Table 1: Effect of Temperature and Oxidant Stoichiometry on Ag₂O-Promoted Oxidative Coupling

Reaction ConditionOxidant (Ag₂O) Eq.SolventTemp (°C)Time (h)Yield / ConversionMechanistic Outcome
Unoptimized1.0Benzene/Acetone25 (RT)2031%High over-oxidation, poor solubility.
Sub-optimal0.5Acetonitrile024< 20%Radical coupling kinetically stalled.
Optimized 0.5 Acetonitrile 85 (Reflux) 4 > 85% Ideal homogenization, suppressed over-oxidation.
FAQ 3: How can I achieve direct aryl C–O bond formation under mild conditions without over-oxidizing my alcohol substrates?

Causality & Solution: Traditional C–O bond formations often require harsh oxidants that destroy sensitive functional groups (like primary alcohols or alkenes). To bypass this, you can utilize a Cu-catalyzed intramolecular C–H arylation via the in situ generation of non-symmetric diaryliodonium salts. By treating the substrate with an iodine(III) reagent first, you rapidly form a diaryl-λ³-iodane intermediate. Subsequent addition of a mild copper catalyst (e.g., 20 mol % Cu(hfacac)₂) triggers a rapid oxidative insertion into the C–I bond followed by reductive elimination. This separates the oxidation step from the cyclization step, protecting the alcohol and ensuring high-yielding dihydrobenzofuran formation at room temperature .

Part 2: Standardized Experimental Protocols

The following protocols are designed as self-validating systems . Do not proceed to subsequent steps without confirming the validation checkpoints.

Protocol 1: Mild Cu-Catalyzed Intramolecular C–O Annulation

Design Logic: This protocol separates intermediate formation from cyclization, allowing TLC validation before committing the transition-metal catalyst.

  • Intermediate Formation: In a dry flask, dissolve the alcohol substrate (0.5 mmol) in 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) (0.05 M). Causality: Fluorinated solvents stabilize the highly reactive iodine(III) intermediates via hydrogen bonding networks.

  • Iodonium Salt Generation: Add 4-CH₃C₆H₄I(O₂CCF₃)₂ (0.55 mmol) and Et₃N (0.125 mmol) at 0 °C. Stir for 25 minutes.

  • Validation Checkpoint: Monitor by TLC. The starting material must be completely consumed, replaced by a distinct, highly UV-active spot representing the diaryl-λ³-iodane intermediate. Do not proceed if starting material remains; this indicates moisture contamination quenching the I(III) reagent.

  • Catalytic Cyclization: Once validated, add Cu(hfacac)₂ (0.1 mmol, 20 mol %) and additional Et₃N (2.0 mmol) to the mixture. Warm to 23 °C (room temperature).

  • Reaction Termination: Stir for 10 minutes. The cyclization is exceptionally rapid due to the low activation barrier of the Cu-iodane reductive elimination. Quench with aqueous NH₄Cl and extract with dichloromethane.

Protocol 2: Silver(I)-Promoted Oxidative Coupling for Neolignans

Design Logic: Relies on precise stoichiometry and thermal homogenization to dictate the radical reaction pathway.

  • Substrate Preparation: Dissolve the phenylpropanoid (e.g., methyl ferulate, 1.0 equiv) in dry acetonitrile to achieve a concentration of 0.18 mol L⁻¹. Causality: Acetonitrile provides the optimal dielectric constant to stabilize the phenoxy radical intermediate without acting as a competing nucleophile.

  • Oxidant Addition: Add exactly 0.5 equivalents of Ag₂O. Strict adherence to 0.5 eq is required to prevent the secondary oxidation of the newly formed C8–C5' bond.

  • Thermal Activation: Equip the flask with a reflux condenser and heat to 85 °C.

  • Validation Checkpoint: The reaction mixture will transition from a heterogeneous dark suspension to a more homogenized state. Monitor via GC-MS at the 2-hour and 4-hour marks. The appearance of the molecular ion peak corresponding to the dimer (e.g., m/z 358 for dehydrodicoumarate) confirms successful coupling.

  • Workup: After 4 hours, cool to room temperature, filter through a Celite pad to remove silver salts, and concentrate under reduced pressure.

Part 3: Troubleshooting Decision Tree

Use the following logical matrix to diagnose and resolve common synthesis failures rapidly.

TroubleshootingTree Issue Issue: Low Yield or Poor Regioselectivity Check1 Is over-oxidation occurring? Issue->Check1 Check2 Is the catalyst deactivating? Issue->Check2 Check3 Poor conversion rate? Issue->Check3 Sol1 Reduce oxidant equivalents (e.g., Ag2O to 0.5 eq) Check1->Sol1 Yes Sol2 Switch to mild Cu-catalyst with diaryliodonium salts Check2->Sol2 Yes Sol3 Optimize temperature (e.g., Reflux vs RT) Check3->Sol3 Yes

Troubleshooting decision tree for optimizing dihydrobenzofuran reaction conditions.

References

  • Ashraf, R. et al. "Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review." RSC Advances 2024, 14, 14539-14581.[Link]

  • Dias, H. J. et al. "Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans." Journal of the Brazilian Chemical Society 2021, 32(1).[Link]

  • Fraunhoffer, K. J. et al. "Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions." Angewandte Chemie International Edition 2016, 55(38), 11625–11628.[Link]

Troubleshooting

Technical Support Center: Synthesis of Fluorinated Organic Compounds

Welcome to the Technical Support Center for the synthesis of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of fluorinated organic compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and often complex challenges encountered during the synthesis of these unique molecules. The strategic incorporation of fluorine into organic compounds can dramatically alter their physical, chemical, and biological properties, making them invaluable in pharmaceuticals, agrochemicals, and materials science.[1][2] However, the unique reactivity of fluorine-containing reagents presents a distinct set of synthetic hurdles.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common side reactions in fluorination?

    • How do I choose the appropriate fluorinating agent?

    • My fluorination reaction is failing or giving low yields. What should I check first?

    • What are the primary safety concerns when working with fluorinating agents?

  • Troubleshooting Guides

    • Challenge 1: Poor Yield and Selectivity in Deoxyfluorination

      • Issue: Significant elimination byproducts with DAST or Deoxo-Fluor.

    • Challenge 2: Controlling Selectivity in Electrophilic Fluorination

      • Issue: Over-fluorination leading to di- or poly-fluorinated products.

    • Challenge 3: Low Reactivity in Nucleophilic Aromatic Substitution (SNAr)

      • Issue: Failure to fluorinate an electron-deficient aromatic ring.

    • Challenge 4: Handling and Safety of Anhydrous Hydrogen Fluoride (aHF)

      • Issue: Concerns about the safe handling and quenching of aHF and related reagents.

  • Experimental Protocols

    • Protocol 1: General Procedure for Deoxyfluorination of a Secondary Alcohol with DAST.

    • Protocol 2: Selective Monofluorination of a β-Ketoester using Selectfluor®.

  • References

Frequently Asked Questions (FAQs)

What are the most common side reactions in fluorination?

Side reactions are highly dependent on the substrate and the chosen fluorinating agent. However, several common issues are frequently observed:

  • Elimination: This is particularly prevalent when using deoxyfluorinating agents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor on secondary and tertiary alcohols, leading to the formation of alkenes.[3]

  • Rearrangement: Cationic intermediates, which can form during reactions with reagents such as DAST, are susceptible to Wagner-Meerwein or pinacol rearrangements.[3]

  • Over-fluorination: In electrophilic fluorinations, especially of active methylene compounds like β-ketoesters, the formation of difluorinated products is a significant side reaction if conditions are not meticulously controlled.[3]

  • Solvent Reactivity: Some powerful electrophilic fluorinating agents, such as Selectfluor®, can react exothermically with common solvents like DMF and DMSO.[3]

  • Hydrolysis: Many fluorinating reagents are moisture-sensitive. Hydrolysis not only consumes the reagent but can also generate corrosive byproducts like hydrogen fluoride (HF).[3]

How do I choose the appropriate fluorinating agent?

The selection of a fluorinating agent is critical and depends on several factors, including the nature of the substrate and the desired transformation.

Fluorination Type Common Reagents Typical Applications Key Considerations
Nucleophilic KF, CsF, Tetrabutylammonium fluoride (TBAF)SN2 and SNAr reactions.[4][5]Fluoride anion has a tendency to form strong hydrogen bonds, which can reduce its nucleophilicity.[6] "Naked" fluoride sources are more reactive but also more basic.[6]
Electrophilic Selectfluor®, N-Fluorobenzenesulfonimide (NFSI)Fluorination of electron-rich species like enolates, enol ethers, and activated aromatic rings.[3][7]These reagents are often easier and safer to handle than nucleophilic sources.[8] Their reactivity can be tuned by modifying the N-substituents.[7]
Deoxyfluorination DAST, Deoxo-Fluor, Pyridinium poly(hydrogen fluoride) (Olah's Reagent)Conversion of alcohols to alkyl fluorides and carbonyls to gem-difluorides.[9]Prone to elimination and rearrangement side reactions, especially with sterically hindered substrates.[3]
Direct Fluorination F₂ gasPerfluorination of organic compounds.Highly exothermic and often leads to degradation and fragmentation of the starting material.[10][11] Requires specialized equipment and extreme caution.[10][11]
My fluorination reaction is failing or giving low yields. What should I check first?

When a fluorination reaction underperforms, a systematic check of the fundamentals is often the most effective troubleshooting approach.

Caption: Competing SN2 and E2 pathways in DAST-mediated deoxyfluorination.

Troubleshooting Strategies:

  • Lower the Reaction Temperature: Begin the reaction at -78 °C and allow it to warm slowly to room temperature. Maintaining a lower temperature favors the SN2 pathway over elimination. [3]* Solvent Choice: While dichloromethane (DCM) is common, consider less polar solvents like hexane or toluene, which can sometimes suppress elimination.

  • Alternative Reagents: If elimination persists, consider using Deoxo-Fluor, which is often reported to produce fewer elimination byproducts. For acid-sensitive substrates, reagents like Fluolead™ may be a better choice.

  • Substrate Modification: If possible, protecting other functional groups in the molecule may reduce steric hindrance and favor the desired substitution.

Challenge 2: Controlling Selectivity in Electrophilic Fluorination

Issue: I am trying to achieve monofluorination of a β-ketoester with Selectfluor®, but I am getting a mixture of mono- and di-fluorinated products.

Causality: Over-fluorination occurs when the monofluorinated product has similar or even higher reactivity towards electrophilic fluorination than the starting material. The acidity of the α-proton in the monofluorinated product can still be sufficient for enolate formation and subsequent reaction with the fluorinating agent.

Troubleshooting Strategies:

  • Control Stoichiometry: Carefully control the stoichiometry of Selectfluor®. Using a slight sub-stoichiometric amount (e.g., 0.95 equivalents) can help minimize over-fluorination. [3]* Slow Addition: Add the fluorinating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which can favor monofluorination.

  • Base Selection: If a base is used to generate the enolate, a weaker base may provide better selectivity.

  • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant difluorination occurs.

Challenge 3: Low Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Issue: My attempt to fluorinate an electron-deficient chloro- or nitro-aromatic compound using KF is not proceeding.

Causality: The success of SNAr reactions with fluoride depends on several factors: the degree of activation of the aromatic ring, the nature of the leaving group, and the reactivity of the fluoride source.

Troubleshooting Strategies:

Factor Troubleshooting Action
Fluoride Source Reactivity Use spray-dried KF or anhydrous TBAF to increase the nucleophilicity of the fluoride ion. The presence of water can significantly decrease reactivity through hydrogen bonding. [12]
Solvent Employ a high-boiling point, polar aprotic solvent such as DMSO, DMF, or sulfolane to enhance the solubility and reactivity of the fluoride salt.
Phase-Transfer Catalyst The addition of a phase-transfer catalyst, such as a quaternary ammonium or phosphonium salt, can facilitate the transfer of the fluoride ion into the organic phase.
Temperature SNAr reactions often require elevated temperatures to proceed at a reasonable rate.
Challenge 4: Handling and Safety of Anhydrous Hydrogen Fluoride (aHF)

Issue: I need to use Olah's reagent (pyridinium polyhydrogen fluoride) for a reaction, and I am concerned about the safe handling and quenching procedures.

Causality: Olah's reagent is a complex of pyridine and hydrogen fluoride. While it is less volatile than aHF, it is still highly corrosive and will release HF upon contact with water. [13] Safe Handling and Quenching Protocol:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and heavy-duty nitrile or neoprene gloves. [14][15]2. Fume Hood: Conduct all operations in a certified chemical fume hood. [13][14]3. Materials: Use plastic (polypropylene or Teflon) labware, as HF will etch glass. [15]4. Quenching:

    • Cool the reaction vessel in an ice bath.

    • Slowly and carefully add the reaction mixture to a stirred, cold, saturated aqueous solution of sodium bicarbonate or calcium hydroxide. Be prepared for gas evolution (CO₂).

    • Monitor the pH of the aqueous solution to ensure it remains basic.

  • Waste Disposal: Neutralize all waste containing HF before disposal according to your institution's guidelines.

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination of a Secondary Alcohol with DAST

Caution: This reaction should be performed by trained personnel in a well-ventilated fume hood. DAST is toxic and reacts violently with water.

  • Dissolve the secondary alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a dry, inert-atmosphere flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add DAST (1.1-1.5 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-16 hours.

  • Monitor the reaction by TLC.

  • Once complete, cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Selective Monofluorination of a β-Ketoester using Selectfluor®
  • Dissolve the β-ketoester (1.0 eq) in an appropriate solvent (e.g., acetonitrile) in a flask.

  • Add Selectfluor® (0.95-1.0 eq) portion-wise to the stirred solution at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon consumption of the starting material, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

  • Deng, X., & Cai, L. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. The Journal of Organic Chemistry, 86(17), 11373-11382. [Link]

  • Margrave, J. L., Badachhape, R. B., Conroy, A. P., Wang, J. J., & Catrett, F. D. (1974). Direct Fluorination of Organic Compounds.
  • Wikipedia contributors. (2023, December 1). Electrophilic fluorination. In Wikipedia, The Free Encyclopedia. Retrieved March 7, 2026, from [Link]

  • Lal, G. S., Pez, G. P., & Syvret, R. G. (1999). Electrophilic NF Fluorinating Agents. Chemical Reviews, 99(6), 1577-1594. [Link]

  • Overcoming Challenges in Fluorine-Based Chemistry. (2013, October 2). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • Deng, X., & Cai, L. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. ACS Publications. [Link]

  • Gouverneur, V. (2014). Strategies Towards Challenging Fluorination Reactions. In C-H and C-X Bond Functionalization: Transition Metal Mediation (pp. 231-262). John Wiley & Sons, Ltd.
  • Fluorine Safety. (n.d.). University of California, Santa Barbara. Retrieved March 7, 2026, from [Link]

  • New Reagents and Reactions Advance Fluorination Chemistry. (2026, March 9). Pharmaceutical Technology. Retrieved March 7, 2026, from [Link]

  • Wang, J., & Li, P. (2022). A Fruitful Decade of Organofluorine Chemistry: New Reagents and Reactions. Chinese Journal of Chemistry, 40(10), 1185-1210. [Link]

  • Sk, M. A., & Thimmappa, R. (2022). Renewable Reagent for Nucleophilic Fluorination. The Journal of Organic Chemistry, 87(11), 7246-7257. [Link]

  • Olah, G. A., & Watkins, M. (1978). Pyridinium Polyhydrogen Fluoride. Organic Syntheses, 58, 75. [Link]

  • Gouverneur, V. (2012). Transition metal catalysis and nucleophilic fluorination. Chemical Communications, 48(11), 1473-1479. [Link]

  • Nucleophilic Fluorination by F-. (n.d.). ACS GCI Pharmaceutical Roundtable. Retrieved March 7, 2026, from [Link]

  • Ritter, T. (2012). Catalysis for Fluorination and Trifluoromethylation. Topics in Current Chemistry, 327, 1-20. [Link]

  • Safe Handling of Hydrogen Fluoride and Hydrofluoric Acid. (n.d.). University of Wisconsin-Madison. Retrieved March 7, 2026, from [Link]

  • Vatsa, R., Joshi, R. K., Shukla, J., & Mittal, B. R. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(4), 356-358. [Link]

  • Sharma, P., & Sharma, R. (2020). Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 2145-2162. [Link]

  • Sharma, P., & Sharma, R. (2020). Photosensitized direct C–H fluorination and trifluoromethylation in organic synthesis. Beilstein Journal of Organic Chemistry, 16, 2145-2162. [Link]

  • Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. (2022, February 1). ACS Chemical Health & Safety. [Link]

  • Margrave, J. L., Badachhape, R. B., Conroy, A. P., Wang, J. J., & Catrett, F. D. (1974). Direct Fluorination of Organic Compounds.
  • Olah, G. A., & Watkins, M. (1978). Tricyclo[3.3.1.1 3,7 ]decane, 1-fluoro-. Organic Syntheses, 58, 75. [Link]

  • Lagow, R. J., & Margrave, J. L. (1970). Direct Fluorination: A “New” Approach to Fluorine Chemistry. Progress in Inorganic Chemistry, 26, 161-210.
  • Dinoiu, V. (2011). CHEMICAL FLUORINATION OF ORGANIC COMPOUNDS. Revue Roumaine de Chimie, 56(3), 221-235.
  • Coin, I., et al. (2015). Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols, 10(8), 1167-1183. [Link]

  • Vatsa, R., Joshi, R. K., Shukla, J., & Mittal, B. R. (2018). Troubleshooting for F-18 Fluorocholine Synthesis: An Institutional Experience. Indian Journal of Nuclear Medicine, 33(4), 356-358. [Link]

  • Use of hydrogen fluoride and its complexes with bases for introduction of fluorine atoms into organic molecules. (n.d.). Journal of Fluorine Chemistry.
  • ICSC 0046 - FLUORINE. (n.d.). International Labour Organization. Retrieved March 7, 2026, from [Link]

  • Fluoroalkane synthesis by fluorination or substitution. (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • Tips and Procedures for Safe Handling of Anhydrous Hydrogen Fluoride and Pure Elemental Fluorine in Chemical University Laboratories. (2025, July 29). ACS Publications. [Link]

Sources

Optimization

Technical Support Center: Optimizing 5-Fluorophthalane Synthesis &amp; Minimizing Byproducts

Introduction & Mechanistic Overview 5-Fluorophthalane (5-fluoro-1,3-dihydroisobenzofuran) is a high-value bicyclic intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), notably in the develo...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

5-Fluorophthalane (5-fluoro-1,3-dihydroisobenzofuran) is a high-value bicyclic intermediate utilized in the synthesis of active pharmaceutical ingredients (APIs), notably in the development of anti-depressive agents and fluorinated citalopram analogs[1]. The most reliable and scalable synthetic route involves a two-stage process: the hydride reduction of 5-fluorophthalide to an intermediate 4-fluoro-1,2-benzenedimethanol (o-xylylene glycol), followed by an acid-catalyzed intramolecular dehydration to close the dihydroisobenzofuran ring[2].

While the theoretical framework is straightforward, practical execution is frequently plagued by moderate yields (50-70%) due to competing side reactions[2]. This technical guide addresses the mechanistic causality behind these byproducts and provides a self-validating protocol to maximize purity.

Pathway SM 5-Fluorophthalide (Starting Material) Diol 4-Fluoro-1,2-benzenedimethanol (Intermediate Diol) SM->Diol LiAlH4 (0°C) Reduction By1 Hemiacetal (Incomplete Reduction) SM->By1 Insufficient Hydride By2 4-Fluoro-2-methylbenzyl alcohol (Over-reduction) SM->By2 Excess Hydride / Heat Target 5-Fluorophthalane (Target Product) Diol->Target p-TsOH, Toluene Intramolecular Cyclization By3 Polymeric Ethers (Intermolecular Reaction) Diol->By3 High Conc. / Poor Mixing By4 5-Fluorophthalide (Auto-oxidation) Target->By4 O2 Exposure

Reaction pathway of 5-fluorophthalane synthesis highlighting critical byproduct divergence points.

Troubleshooting Guides & FAQs

Section 1: Precursor Reduction (Minimizing Over-reduction)

Q: Why am I seeing a mixture of unreacted starting material and over-reduced mono-alcohols? A: This indicates a breakdown in reduction kinetics. Lithium aluminum hydride (LiAlH4) is a powerful reducing agent. If the reaction temperature exceeds 5°C, the local concentration of hydride aggressively cleaves the C-O bond of the intermediate hemiacetal, leading to over-reduction (forming 4-fluoro-2-methylbenzyl alcohol). Conversely, insufficient equivalents or poor mixing will leave unreacted 5-fluorophthalide[2]. Actionable Solution: Maintain the reaction strictly at 0°C during the portion-wise addition of LiAlH4. Use exactly 1.1 to 1.2 molar equivalents of LiAlH4 and ensure vigorous stirring to dissipate localized heat.

Q: My diol yield drops significantly during the aqueous quench. How do I prevent this? A: Standard aqueous quenching generates gelatinous aluminum hydroxide salts that physically trap the highly polar 4-fluoro-1,2-benzenedimethanol, leading to poor extraction efficiency. Actionable Solution: Implement the Fieser quench method. This highly controlled sequential addition of water and sodium hydroxide forces the aluminum salts to precipitate as a granular, easily filterable aluminate complex, ensuring near-quantitative recovery of the diol without hydrolytic degradation.

Section 2: Acid-Catalyzed Cyclization (Preventing Polymerization)

Q: The acid-catalyzed cyclization is yielding a thick, viscous crude instead of the mobile 5-fluorophthalane liquid. What went wrong? A: You are observing intermolecular etherification. When the concentration of the diol is too high, the hydroxyl group of one molecule nucleophilically attacks the benzylic carbocation of another. This intermolecular pathway outcompetes the desired intramolecular cyclization, forming polymeric benzyl ethers[2][3]. Actionable Solution: Operate under strict high-dilution conditions (e.g., < 0.1 M of diol in the reaction solvent).

Q: The cyclization stalls at ~70% conversion. How can I drive it to completion? A: The dehydration reaction is a reversible equilibrium process. If the water generated during the cyclization is not actively removed from the system, the reverse reaction (ring-opening hydrolysis) will compete with the forward cyclization. Actionable Solution: Conduct the reaction in a solvent capable of forming an azeotrope with water (such as benzene or toluene) and equip the flask with a Dean-Stark apparatus[3]. The reaction is complete only when the theoretical volume of water is physically collected.

Section 3: Isolation & Storage (Preventing Auto-Oxidation)

Q: My purified 5-fluorophthalane turns yellow over time and shows a new carbonyl peak in the IR spectrum. Why? A: Phthalanes exhibit extreme sensitivity to auto-oxidation. The benzylic carbon-hydrogen bonds adjacent to the ether oxygen are highly activated. Exposure to atmospheric oxygen leads to selective C-H activation, forming hydroperoxides that rapidly decompose back into 5-fluorophthalide[2]. Actionable Solution: Distill the final product under reduced pressure and store it strictly under an inert atmosphere (Argon or Nitrogen) at -20°C in dark, sealed ampoules.

Quantitative Data: Reaction Conditions vs. Byproduct Profiles

Reaction ParameterConditionPrimary OutcomeMajor Byproduct Profile
Reduction Temp > 5°CFast kinetics, poor selectivity>15% Over-reduced alcohols
Reduction Temp 0°C to 5°CControlled hydride transfer<2% Over-reduced alcohols
Cyclization Conc. > 0.5 MHigh intermolecular collision rate>30% Polymeric ethers
Cyclization Conc. < 0.1 MFavors intramolecular cyclization<5% Polymeric ethers
Water Removal None (Reflux only)Equilibrium stalled~30% Unreacted diol
Water Removal Dean-Stark TrapDrives reaction to completion>90% 5-Fluorophthalane

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the following methodology incorporates logical validation gates (QC Checks) at every critical juncture.

Workflow Step1 Step 1: Reduction Add LiAlH4 to 5-Fluorophthalide at 0°C QC1 QC Check: TLC/HPLC Is SM fully consumed? Step1->QC1 QC1->Step1 No (Add 0.1 eq LiAlH4) Step2 Step 2: Fieser Quench Add H2O/NaOH to precipitate Al salts QC1->Step2 Yes Step3 Step 3: Cyclization Reflux Diol + p-TsOH in Toluene Step2->Step3 QC2 QC Check: Dean-Stark Is theoretical H2O collected? Step3->QC2 QC2->Step3 No (Continue reflux) Step4 Step 4: Distillation & Storage Purify and store under Argon QC2->Step4 Yes

Logic-gated experimental workflow for the synthesis and isolation of 5-fluorophthalane.

Phase 1: Reduction of 5-Fluorophthalide
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and an argon inlet.

  • Reagent Loading: Suspend 5-fluorophthalide (1.0 eq) in anhydrous diethyl ether to achieve a 0.2 M concentration. Chill the flask to 0°C using an ice-water bath.

  • Reduction: Slowly add a solution of LiAlH4 (1.1 eq) in diethyl ether dropwise over 1 hour.

    • Validation Check: The internal temperature must not exceed 5°C to prevent over-reduction.

  • Reaction Monitoring: Stir for 2 hours at room temperature.

    • Validation Check: Perform TLC (Hexane:EtOAc 7:3); the starting material spot (Rf ~0.6) should be completely absent, replaced by the baseline diol spot.

  • Fieser Quench: Cool the mixture back to 0°C. For every x grams of LiAlH4 used, sequentially add x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water.

    • Validation Check: A white, granular precipitate of aluminum salts will form. If the mixture remains a gel, continue stirring vigorously until it turns granular.

  • Isolation: Filter the salts through a Celite pad, wash thoroughly with ethyl acetate, and concentrate the filtrate in vacuo to yield crude 4-fluoro-1,2-benzenedimethanol.

Phase 2: Acid-Catalyzed Cyclization
  • Setup: Dissolve the crude diol in anhydrous toluene to achieve a strict high-dilution concentration of 0.05 M.

  • Catalysis: Add p-toluenesulfonic acid monohydrate (p-TsOH·H2O, 0.05 eq).

  • Dehydration: Attach a Dean-Stark trap and a reflux condenser. Heat the mixture to a vigorous reflux (internal temp ~110°C).

  • Reaction Monitoring: Monitor the collection of water in the Dean-Stark trap.

    • Validation Check: The reaction is complete when the theoretical volume of water (1.0 eq relative to the diol) is collected (typically 4-6 hours).

  • Purification: Cool to room temperature, wash the organic layer with saturated NaHCO3 (to neutralize the p-TsOH) and brine. Dry over anhydrous Na2SO4.

  • Distillation: Concentrate the solvent and purify the crude product via vacuum distillation to obtain pure 5-fluorophthalane.

    • Validation Check: Store immediately under Argon at -20°C to prevent auto-oxidation.

References

  • Grokipedia: Phthalane Source: Grokipedia URL:[2]

  • Anti-depressive substituted 1-dimethylaminopropyl-1-phenyl phthalans (US4136193A) Source: Google Patents URL:[1]

  • Grokipedia: Phthalane (Cyclization Methodologies) Source: Grokipedia URL:[3]

Sources

Reference Data & Comparative Studies

Validation

confirming the structure of 5-Fluoro-1,3-dihydroisobenzofuran by 19F NMR

Structural Confirmation of 5-Fluoro-1,3-dihydroisobenzofuran: A Comparative Guide to 19 F NMR Modalities Introduction: The Analytical Challenge in Fluorinated Scaffolds Fluorinated building blocks, such as 5-Fluoro-1,3-d...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Confirmation of 5-Fluoro-1,3-dihydroisobenzofuran: A Comparative Guide to 19 F NMR Modalities

Introduction: The Analytical Challenge in Fluorinated Scaffolds

Fluorinated building blocks, such as 5-Fluoro-1,3-dihydroisobenzofuran (also known as 5-fluorophthalan), are pivotal in modern pharmaceutical design due to fluorine's ability to enhance metabolic stability and membrane permeation[1]. However, synthesizing these scaffolds often yields regional isomers—specifically, the 4-fluoro and 5-fluoro derivatives[2]. Distinguishing these isomers is a critical quality control step in drug development.

While traditional 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopy are foundational, they often suffer from spectral crowding and complex second-order effects in the aromatic region. This guide objectively compares analytical modalities, demonstrating why 19 F NMR—specifically the strategic use of decoupled vs. coupled acquisition—is the gold standard for unambiguous structural confirmation[3],[4].

Comparative Analysis: Modality Selection

The 19 F nucleus is a spin-1/2 isotope with 100% natural abundance and a gyromagnetic ratio nearly as high as 1 H, making it exceptionally sensitive[4],[5]. When comparing analytical alternatives for fluorinated aromatics, 19 F NMR provides distinct advantages over traditional methods:

Table 1: Performance Comparison of Analytical Modalities for Fluorinated Aromatics
Analytical ModalitySensitivityChemical Shift RangeBackground InterferenceStructural Elucidation Capability (Regiochemistry)
1 H NMR HighNarrow (~10 ppm)High (Solvents, excipients, water)Moderate; complex second-order splitting often obscures exact assignment.
13 C NMR Low (1.1% abundance)Moderate (~200 ppm)LowHigh; 1JCF​ and 2JCF​ couplings are informative, but requires long acquisition times.
19 F NMR High (100% abundance)Massive (~800 ppm)None (No fluorine in standard solvents/matrices)Excellent ; direct observation of the fluorine atom's electronic environment[3],[6].

Mechanistic Insights: The Causality of 19 F NMR Techniques

To achieve a self-validating structural confirmation, a dual-experiment approach using both 19 F{ 1 H} (proton-decoupled) and 19 F (proton-coupled) NMR is required. Understanding the causality behind these two modes is essential for accurate data interpretation.

A. 19 F{ 1 H} NMR (Proton-Decoupled)
  • The Mechanism: Applying continuous radiofrequency irradiation at the 1 H resonance frequency collapses all heteronuclear ( 19 F- 1 H) J-couplings.

  • The Outcome: The spectrum yields a single, sharp singlet for 5-Fluoro-1,3-dihydroisobenzofuran. This maximizes the signal-to-noise ratio (S/N) and eliminates multiplet overlap, making it the ideal choice for assessing sample purity and performing quantitative NMR (qNMR)[7].

B. 19 F NMR (Proton-Coupled)
  • The Mechanism: By removing the 1 H decoupling pulse, the 19 F nucleus is allowed to couple with adjacent protons through chemical bonds. The resulting splitting pattern is governed by the n+1 rule and the magnitude of the coupling constants ( J ), which are strictly distance- and angle-dependent.

  • The Outcome: This is the definitive test for regiochemistry.

    • In 5-Fluoro-1,3-dihydroisobenzofuran , the fluorine at C5 is flanked by two ortho protons (H4, H6) and one meta proton (H7). Because 3JFH(ortho)​ is typically 8–10 Hz and 4JFH(meta)​ is 4–6 Hz, the signal will split into a doublet of triplets (dt) or a doublet of doublet of doublets (ddd) with two large couplings and one small coupling.

    • In the 4-Fluoro isomer , the fluorine at C4 is adjacent to H5 (ortho), H6 (meta), and H7 (para). The splitting will be a ddd with three distinctly different coupling constants (large ortho, medium meta, and negligible para < 2 Hz).

Experimental Protocols: A Self-Validating System

The following step-by-step methodology ensures reproducible, high-fidelity data acquisition for structural confirmation.

Step 1: Sample Preparation

  • Dissolve 10–15 mg of the synthesized 5-Fluoro-1,3-dihydroisobenzofuran in 0.6 mL of CDCl 3​ or DMSO- d6​ .

  • Validation Checkpoint: Visually inspect the NMR tube. Ensure the solution is entirely particulate-free to maintain magnetic field homogeneity (shimming quality), which is critical for resolving fine J -couplings.

  • Add a trace amount of fluorotrichloromethane (CFCl 3​ ) as an internal reference standard (set to 0.0 ppm).

Step 2: Instrument Calibration ( 19 F{ 1 H} Acquisition)

  • Tune the probe to the 19 F frequency (e.g., 376 MHz on a 400 MHz spectrometer)[8].

  • Set the spectral width (SW) to at least 200 ppm to capture all potential fluorinated impurities[7].

  • Set the relaxation delay (D1) to ≥5×T1​ . For small fluorinated aromatics, a D1 of 10–15 seconds ensures complete longitudinal relaxation for accurate integration[7].

  • Acquire 16–32 scans with inverse-gated decoupling to suppress the Nuclear Overhauser Effect (NOE) if quantitative integration is required[8].

Step 3: Regiochemical Assignment ( 19 F Coupled Acquisition)

  • Disable the 1 H decoupling channel.

  • Reduce the spectral width to 20 ppm centered around the target peak (approx. -110 to -120 ppm for fluorobenzenes) to maximize digital resolution.

  • Acquire 64 scans to ensure sufficient S/N for the split multiplets.

  • Validation Checkpoint: Extract the coupling constants ( J -values) using peak picking software. Confirm the presence of two large 3J couplings (~9 Hz) indicative of the 5-fluoro substitution pattern.

Quantitative Data Summary

Table 2: Expected NMR Parameters for 5-Fluoro-1,3-dihydroisobenzofuran
Parameter 19 F{ 1 H} Decoupled 19 F CoupledDiagnostic Significance
Chemical Shift ( δ ) ~ -115 to -118 ppm~ -115 to -118 ppmConfirms the presence of a fluorobenzene derivative.
Multiplicity Singlet (s)ddd or dtDifferentiates from the 4-fluoro isomer.
Coupling Constants ( J ) N/A 3JF−H4​≈9 Hz 3JF−H6​≈9 Hz 4JF−H7​≈5 HzQuantifies the spatial relationship between the fluorine atom and adjacent protons.

Workflow Visualization

G Start Synthesized Compound (5-Fluoro-1,3-dihydroisobenzofuran) NMR19F_Decoupled 1. Acquire 19F{1H} NMR (Proton Decoupled) Start->NMR19F_Decoupled PurityCheck Validation Checkpoint: Single Peak = High Purity NMR19F_Decoupled->PurityCheck NMR19F_Coupled 2. Acquire 19F NMR (Proton Coupled) PurityCheck->NMR19F_Coupled Proceed if pure SplittingAnalysis Analyze Heteronuclear J-Coupling (19F-1H) NMR19F_Coupled->SplittingAnalysis Isomer4 4-Fluoro Isomer 1 Ortho, 1 Meta, 1 Para H SplittingAnalysis->Isomer4 Isomer5 5-Fluoro Isomer 2 Ortho, 1 Meta H SplittingAnalysis->Isomer5 Confirm4 Pattern: dd or ddd (J ≈ 9Hz, 5Hz, <2Hz) Isomer4->Confirm4 Confirm5 Pattern: dt or ddd (J ≈ 9Hz, 9Hz, 5Hz) Isomer5->Confirm5

Workflow for differentiating 5-fluoro and 4-fluoro isobenzofuran isomers via 19F NMR.

References

  • Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC.[Link]

  • Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content - PMC.[Link]

  • On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR - Magritek.[Link]

  • Structure and conformational dynamics of fluorine-containing drugs - World Pharma Today.[Link]

  • Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments.[Link]

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - eScholarship.org.[Link]

  • Serum Amine Profiling through Fluorine-Labeled 19F NMR Analysis - ChemRxiv.[Link]

  • Correction to “Dehydrogenative α-Oxygenation of Ethers with an Iron Catalyst” - Journal of the American Chemical Society.[Link]

Sources

Comparative

Engineering Stability and Reactivity: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Isobenzofurans

The Isobenzofuran Conundrum: Reactivity vs. Stability Isobenzofurans (IBFs) are highly reactive, transient 10- π electron systems.

Author: BenchChem Technical Support Team. Date: March 2026

The Isobenzofuran Conundrum: Reactivity vs. Stability

Isobenzofurans (IBFs) are highly reactive, transient 10- π electron systems. Their exceptional reactivity makes them premier dienes for Diels-Alder cycloadditions and valuable scaffolds in fluorescent probes and pharmaceuticals. However, their inherent instability—driven by rapid dimerization and spontaneous oxidation—often precludes their isolation and limits their utility in long-term biological assays.

To bypass these limitations, structural modification via fluorination has become a cornerstone strategy. The introduction of fluorine atoms or trifluoromethyl ( −CF3​ ) groups fundamentally alters the electronic and steric landscape of the IBF core, transforming a fleeting intermediate into a robust molecular tool.

Mechanistic Causality: Why Fluorination Works

As an application scientist, I often see researchers struggle with the rapid degradation of native IBFs. The decision to transition to a fluorinated analog is not merely empirical; it is grounded in fundamental physical chemistry:

  • Electronic Modulation (HOMO/LUMO Tuning): Non-fluorinated IBFs possess a high-energy Highest Occupied Molecular Orbital (HOMO), making them highly susceptible to electrophilic attack and oxidation. The strong electron-withdrawing nature of fluorine lowers the HOMO energy, thermodynamically stabilizing the diene against ambient oxygen.

  • Steric Shielding & Conformational Twisting: In 1,3-diphenylisobenzofuran systems, fluorine atoms substituted at the ortho positions of the phenyl rings force a significant conformational twist. Crystallographic and NMR data indicate that ortho-fluorination causes the phenyl rings to twist by 36.9° to 45.0° relative to the IBF plane[1]. This steric bulk physically shields the reactive diene core, drastically reducing the rate of spontaneous dimerization.

  • Metabolic Robustness in Drug Design: In pharmacological applications, replacing vulnerable C-H bonds with robust C-F bonds blocks cytochrome P450-mediated metabolism. Furthermore, the high lipophilicity of the C-F bond enhances cellular permeability, a critical factor for intracellular fluorescent probes targeting receptors[2].

Quantitative Comparative Analysis

The table below synthesizes the physicochemical and reactive differences between native and fluorinated IBFs to guide your scaffold selection.

PropertyNon-Fluorinated IBFsFluorinated IBFs (Mono/Di)Trifluoromethylated IBFs
Thermal Stability Low (Requires in situ generation)Moderate to HighHigh (Isolable at RT)[3]
Oxidation Resistance Poor (Rapidly forms diketones)Good (Lowered HOMO)Excellent
Diels-Alder Reactivity Extremely HighModerate (Tunable)Moderate
Phenyl Ring Torsion 18.5° - 23.5°36.9° - 45.0° (ortho-F)[1]N/A
Lipophilicity (LogP) Baseline+0.5 to +1.0 per F atom+1.0 to +1.5 per CF3​

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the causality behind the methodological choice.

Protocol A: Electrophilic Fluorocyclization of Styrene Derivatives

Traditional syntheses of IBFs require harsh dehydration conditions that can destroy sensitive functional groups. Conversely, modern methods demonstrate that fluorinated isobenzofurans can be synthesized via a mild, metal-free intramolecular fluorocyclization using Selectfluor[4].

Why Selectfluor? Unlike DAST, which is highly fuming and moisture-sensitive, Selectfluor is a bench-stable, electrophilic fluorine source that simultaneously triggers the cyclization and installs the fluorine atom at room temperature without requiring anhydrous glovebox conditions.

Step-by-Step Workflow:

  • Preparation: Dissolve the styrene-derived benzylic alcohol precursor (1.0 equiv) in acetonitrile (0.1 M). Causality: Acetonitrile is polar enough to solubilize Selectfluor but completely inert to electrophilic fluorination.

  • Reagent Addition: Add Selectfluor (1.2 equiv) in a single portion at 0 °C to control the initial exothermic electrophilic addition.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor via TLC until the starting material is consumed (typically 2-4 hours).

  • Quenching & Extraction: Quench with saturated aqueous NaHCO3​ to neutralize acidic byproducts. Extract with ethyl acetate (3x).

  • Purification: Dry the organic layer over Na2​SO4​ , concentrate, and purify via silica gel flash chromatography to isolate the fluorinated IBF.

G A Styrene Derivative (Starting Material) C Electrophilic Addition (C-F Bond Formation) A->C B Selectfluor (Electrophilic F+) B->C D Carbocation Intermediate C->D E Intramolecular Cyclization (O-Attack) D->E F Fluorinated Isobenzofuran (Stable Product) E->F

Mechanism of Selectfluor-mediated fluorocyclization to yield fluorinated isobenzofurans.

Protocol B: Comparative Stability Assay via RP-HPLC

To objectively compare the half-life of fluorinated vs. non-fluorinated IBFs in biological contexts, we employ Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). Recent studies on spiro[isobenzofuran] derivatives utilized similar RP-HPLC methods to validate stability in PBS over 24 hours[2].

Why RP-HPLC? IBFs degrade into complex mixtures (primarily ortho-diketones). UV-Vis spectroscopy alone cannot distinguish between the parent diene and its conjugated degradants because their absorbance spectra overlap. RP-HPLC provides baseline separation, ensuring accurate quantification of the intact molecule.

Step-by-Step Workflow:

  • Sample Preparation: Prepare 10 mM stock solutions of native and fluorinated IBFs in analytical-grade DMSO.

  • Incubation: Dilute the stocks to 100 μ M in Phosphate-Buffered Saline (PBS, pH 7.4). Incubate at 37 °C in the dark to prevent photo-oxidation.

  • Aliquoting: Extract 100 μ L aliquots at t=0,1,4,12,and 24 hours.

  • Quenching: Immediately mix each aliquot with 100 μ L of ice-cold acetonitrile to halt degradation and precipitate buffer salts. Centrifuge at 10,000 x g for 5 minutes.

  • Chromatography: Inject 20 μ L of the supernatant onto a C18 column. Elute using a gradient of Water/Acetonitrile (both containing 0.1% TFA).

  • Data Analysis: Integrate the Area Under the Curve (AUC) for the parent peak. Plot ln(AUC) vs. time to calculate the first-order degradation rate constant ( k ) and half-life ( t1/2​ ).

Workflow S1 Equilibrate IBF Variants in PBS (pH 7.4) at 37°C S2 Extract Aliquots at t = 0, 1, 4, 12, 24 h S1->S2 S3 Quench with Cold MeCN & Centrifuge S2->S3 S4 RP-HPLC Analysis (C18, Gradient Elution) S3->S4 S5 Calculate Half-Life (t1/2) & Degradation Kinetics S4->S5

RP-HPLC workflow for evaluating isobenzofuran stability in physiological buffers.

Conclusion

The transition from non-fluorinated to fluorinated isobenzofurans represents a triumph of rational chemical design. By strategically installing fluorine atoms, researchers can manipulate the HOMO/LUMO gap and induce protective steric twisting. This transforms a transient, hard-to-handle intermediate into a robust, isolable building block suitable for advanced drug development, biological imaging, and materials science.

References[4] Monofluorination of Organic Compounds: 10 Years of Innovation. Chemical Reviews, ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/cr500223h[1] Preparation and Redox Properties of Fluorinated 1,3-Diphenylisobenzofurans. OSTI.GOV. Available at: https://www.osti.gov/biblio/1034857[2] Development of Fluorescent 4-[4-(3H-Spiro[isobenzofuran-1,4′- piperidin]-1′-yl)butyl]indolyl Derivatives. Journal of Medicinal Chemistry, ACS Publications. Available at:https://pubs.acs.org/doi/10.1021/acs.jmedchem.2c01994[3] Synthetic Reactions of Isolated Trifluoromethyl Isobenzofurans. 21st European Symposium on Fluorine Chemistry (ESFC Lisbon). Available at: https://21-esfc-lisbon.events.chemistry.pt/

Sources

Validation

validating the purity of 5-Fluoro-1,3-dihydroisobenzofuran for in-vitro assays

Title: Validating the Purity of 5-Fluoro-1,3-dihydroisobenzofuran for In-Vitro Assays: A Comparative Analytical Guide Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Te...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating the Purity of 5-Fluoro-1,3-dihydroisobenzofuran for In-Vitro Assays: A Comparative Analytical Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Protocol

Introduction: The Criticality of Purity in Early Drug Discovery

5-Fluoro-1,3-dihydroisobenzofuran (also known as 5-fluorophthalan) is a highly versatile fluorinated building block widely utilized in medicinal chemistry to synthesize conformationally restricted pharmacophores, including analogues of selective serotonin reuptake inhibitors (SSRIs) and novel kinase inhibitors [1].

However, the transition of synthesized compounds from the chemistry bench to in-vitro biological screening is fraught with hidden variables. According to the NIH Assay Guidance Manual, screening compounds must be rigorously validated for integrity and purity (ideally >95%) before entering confirmatory assays [2]. Trace impurities—particularly reactive precursors like 5-fluorophthalide (5-fluoroisobenzofuran-1(3H)-one) or residual metal catalysts from the reduction process—can cause severe assay interference. These impurities often act as frequent hitters (PAINS), leading to redox cycling, non-specific covalent binding, and ultimately, false-positive readouts [2].

This guide objectively compares the analytical techniques used to validate the purity of 5-Fluoro-1,3-dihydroisobenzofuran and provides a field-proven, self-validating protocol for absolute purity determination.

The Analytical Arsenal: Comparing Purity Validation Methods

Relying on a single analytical method to declare a compound "pure" is a common pitfall in early-stage drug discovery. Different techniques measure different parameters of purity. Below is a comparative analysis of the three primary modalities used for 5-Fluoro-1,3-dihydroisobenzofuran.

Table 1: Performance Comparison of Analytical Modalities
Analytical MethodPurity TypeStrengths for 5-FluorophthalanLimitations / Blind SpotsBest Use Case
HPLC-UV / LC-MS Relative (%)High sensitivity; excellent for separating structurally similar UV-active impurities (e.g., oxidized phthalide).Assumes uniform UV response factors. Misses non-UV active impurities (e.g., inorganic salts, aliphatic solvents) [3].Routine batch monitoring; detecting specific UV-active degradation products.
GC-FID Relative (%)Superior for detecting volatile organic impurities and residual extraction solvents (e.g., THF, EtOAc).Requires thermal stability; cannot detect inorganic salts or non-volatile polymeric by-products [4].Volatile impurity profiling; residual solvent analysis.
qNMR (1H / 19F) Absolute (Mass %)The "Gold Standard." Provides absolute quantification without needing a reference standard of the analyte itself [5].Lower sensitivity for trace impurities (<0.5%) compared to MS; requires high-field NMR instruments.Primary validation for in-vitro assay reference materials; certification of absolute mass.

The Causality of Choice (Expert Insight): Why do we prioritize qNMR for in-vitro assay validation? HPLC-UV relies on the assumption that the target compound and its impurities have identical molar absorptivities at the chosen wavelength. If 5-Fluoro-1,3-dihydroisobenzofuran contains 5% of a non-chromophoric impurity, HPLC might report a purity of >99%, leading to inaccurate dosing in dose-response (IC50) curves. Quantitative NMR (qNMR) eliminates this bias by directly correlating signal integration to the molar ratio of nuclei, providing an absolute mass fraction when calibrated against a certified internal standard [5].

Step-by-Step Methodology: The qNMR Absolute Purity Protocol

To establish a self-validating system, we utilize 1H-qNMR with an internal standard. For 5-Fluoro-1,3-dihydroisobenzofuran, Dimethyl sulfone (DMSO2) is an ideal internal standard because its singlet resonance (~3.0 ppm) does not overlap with the aliphatic (singlet, ~5.06 ppm) or aromatic (multiplet, 6.90–7.20 ppm) protons of the phthalan ring [6].

Experimental Protocol

Step 1: Sample and Standard Preparation (Gravimetric Rigor)

  • Accurately weigh ~15.0 mg of the 5-Fluoro-1,3-dihydroisobenzofuran sample using a microbalance (precision to 0.01 mg) into a clean glass vial.

  • Accurately weigh ~5.0 mg of the certified reference internal standard (DMSO2, TraceCERT® grade, >99.5% purity) into the same vial.

  • Record exact masses: msample​ and mstd​ .

Step 2: Dissolution and Transfer

  • Add 0.6 mL of deuterated solvent (e.g., CDCl3 or DMSO-d6, containing 0.03% TMS). Ensure complete dissolution via gentle vortexing.

  • Transfer the homogeneous solution into a high-quality 5 mm NMR tube.

Step 3: NMR Acquisition Parameters

  • Instrument: 400 MHz or higher NMR spectrometer.

  • Pulse Sequence: Standard 1D proton pulse with decoupling if necessary.

  • Relaxation Delay (D1): Set to at least 5 × T1 of the slowest relaxing proton (typically 30–60 seconds) to ensure complete longitudinal relaxation and quantitative integration.

  • Scans (NS): Minimum of 32 scans to ensure a high signal-to-noise ratio (S/N > 250).

Step 4: Data Processing and Calculation

  • Apply baseline correction and phase the spectrum manually.

  • Integrate the DMSO2 singlet (~3.0 ppm, 6 protons) and the 5-fluorophthalan aliphatic singlet (~5.06 ppm, 4 protons).

  • Calculate absolute purity ( Psample​ ) using the following equation:

    Psample​=Istd​Isample​​×Nsample​Nstd​​×Mstd​Msample​​×msample​mstd​​×Pstd​

    (Where I = integral, N = number of protons, M = molar mass, m = weighed mass, P = purity).

G SamplePrep 1. Gravimetric Prep (Compound + DMSO2) Acquisition 2. NMR Acquisition (Relaxation Delay > 5xT1) SamplePrep->Acquisition Integration 3. Signal Integration (Non-overlapping peaks) Acquisition->Integration Calculation 4. Absolute Purity Calculation (Mass %) Integration->Calculation

Caption: Workflow for absolute purity determination of 5-Fluoro-1,3-dihydroisobenzofuran using qNMR.

Impact of Impurities on In-Vitro Assays: A Mechanistic View

Why go through the trouble of qNMR? Consider the synthesis of 5-Fluoro-1,3-dihydroisobenzofuran. It is frequently synthesized via the reduction of 5-fluoroisobenzofuran-1(3H)-one (5-fluorophthalide) [7].

If the reduction is incomplete, trace amounts of the phthalide remain. While HPLC might underreport this due to differing UV absorbances, the biological impact is severe. Phthalides contain a reactive lactone ring. In an in-vitro biochemical assay (e.g., a kinase inhibition assay), this lactone can act as an electrophile, covalently modifying nucleophilic cysteine or lysine residues on the target protein or assay coupling enzymes. This results in irreversible, non-specific inhibition—a classic false positive [2].

Table 2: Impact of Purity Grade on a Mock Biochemical Assay (IC50 Determination)
Compound GradeValidated PurityPrimary ImpurityMock Target IC50 (nM)Assay Interference Profile
Research Grade 95% (HPLC)5% 5-fluorophthalide45 ± 12 nMHigh variance; time-dependent inhibition observed due to covalent lactone reactivity.
Ultra-Pure >99% (qNMR)<0.1% Unknowns>10,000 nMTrue negative. No non-specific binding or redox interference detected.

Data Interpretation: The "active" 45 nM result from the 95% pure batch is an artifact. The reactive impurity drove the apparent potency, misleading the structure-activity relationship (SAR) campaign.

AssayInterference Compound Impure 5-Fluoro-1,3-dihydroisobenzofuran (95% HPLC Purity) Target Target Molecule (5-fluorophthalan) Compound->Target 95% Impurity Reactive Impurity (e.g., 5-fluorophthalide) Compound->Impurity 5% NoBind No Target Binding (True Biological Inactivity) Target->NoBind Covalent Electrophilic Attack (Covalent binding to assay proteins) Impurity->Covalent FalsePos False Positive Readout (Apparent IC50 shift) Covalent->FalsePos

Caption: Mechanistic pathway of assay interference caused by reactive synthetic impurities like 5-fluorophthalide.

Conclusion & Best Practices

For drug development professionals utilizing 5-Fluoro-1,3-dihydroisobenzofuran in in-vitro assays, relying solely on vendor-provided HPLC traces is a systemic risk. To ensure scientific integrity:

  • Adopt Orthogonal Testing: Use HPLC-UV to monitor batch-to-batch consistency, but mandate qNMR for the absolute mass certification of the primary screening batch.

  • Beware of Synthetic Precursors: Specifically screen for unreacted lactones (phthalides) or residual metal catalysts, as these are notorious for assay interference.

  • Establish a Purity Threshold: Adhere to the NIH guidelines requiring >95% absolute purity for primary screening and >98% for quantitative mechanistic studies [2][8].

References

  • García, D., Foubelo, F., & Yus, M. (2008). Selective Lithiation of 4- and 5-Halophthalans. Heterocycles, 77(2), 991-1005. Available at: [Link]

  • Coussens, N. P., et al. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available at:[Link]

  • Liu, J., et al. (2011). Comparison of qNMR and HPLC-UV techniques for measurement of Coenzyme Q10. ResearchGate. Available at:[Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. Available at:[Link]

  • MacMillan, A., et al. (2002). Quantitative Nuclear Magnetic Resonance (QNMR) Spectroscopy for Assessing the Purity of Technical Grade Agrochemicals. Journal of Agricultural and Food Chemistry, 50(10), 2749-2754. Available at:[Link]

  • GenScript. (2025). Recommended Peptide Purity Guidelines. Available at: [Link]

Comparative

Alternative Synthetic Routes to 5-Fluoro-1,3-dihydroisobenzofuran: A Comprehensive Comparison Guide

Introduction 5-Fluoro-1,3-dihydroisobenzofuran (commonly known as 5-fluorophthalan) is a highly valued bicyclic building block in medicinal chemistry. It is frequently incorporated into active pharmaceutical ingredients...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

5-Fluoro-1,3-dihydroisobenzofuran (commonly known as 5-fluorophthalan) is a highly valued bicyclic building block in medicinal chemistry. It is frequently incorporated into active pharmaceutical ingredients (APIs), including SGLT2 inhibitors for diabetes management and emerging KRAS inhibitors for oncology. The rigid isobenzofuran core provides favorable pharmacokinetic properties, while the fluorine atom modulates lipophilicity and metabolic stability.

For researchers and drug development professionals, selecting the optimal synthetic route is critical for balancing yield, scalability, and safety. This guide objectively compares the primary synthetic strategies for constructing the 5-fluorophthalan core, detailing the mechanistic causality behind experimental choices and providing self-validating protocols.

Section 1: Comparative Analysis of Synthetic Routes

We evaluate the two primary un-substituted synthetic strategies, alongside a specialized organocatalytic approach for substituted derivatives.

Route 1: The Classical Diol Dehydration Route

This traditional route begins with the reduction of commercially available 5-fluorophthalic anhydride. Treatment with Lithium Aluminum Hydride (LiAlH₄) and ZnCl₂ yields 4-fluoro-1,2-benzenedimethanol. The subsequent ring closure can be achieved via acid-catalyzed dehydration or a Swern oxidation followed by reductive cyclization using Et₃SiH and Me₃SiOTf [2].

  • Causality & Experience: While the starting materials are inexpensive, the use of LiAlH₄ at scale poses severe exothermic and flammability risks. Furthermore, the intermediate diol is highly polar, making aqueous extraction and purification tedious. The two-step cyclization (oxidation then reduction) is chemoselective but atom-inefficient.

Route 2: The Reductive Etherification Route (Industry Standard)

A more scalable and controlled approach utilizes 5-fluorophthalide as the starting material. A controlled reduction with DIBAL-H at cryogenic temperatures (-78°C) yields a lactol (hemiacetal) intermediate. This is followed by a Lewis acid-mediated reduction using Boron trifluoride etherate (BF₃·OEt₂) and Triethylsilane (Et₃SiH) [1].

  • Causality & Experience: The causality here relies on the generation of an oxocarbenium ion. BF₃·OEt₂ acts as a Lewis acid to activate the anomeric hydroxyl group of the lactol, promoting its departure as a borate complex. The resulting highly electrophilic oxocarbenium ion is rapidly and irreversibly trapped by the mild hydride source, Et₃SiH. This method prevents over-reduction to the open-chain diol and avoids the harsh acidic conditions of classical dehydration.

Route 3: Enantioselective Oxa-Michael Addition (For 1-Substituted Derivatives)

When chiral 1-substituted 5-fluorophthalans are required, an organocatalytic oxa-Michael reaction of alkoxyboronates can be employed. This involves the in situ preparation of alkoxyboronate intermediates from o-formyl chalcones using neutral borane, followed by cyclization using a cinchona alkaloid-based squaramide bifunctional catalyst [3].

Section 2: Quantitative Data Comparison

The following table summarizes the performance metrics of the primary synthetic routes for the un-substituted 5-fluorophthalan core.

Synthetic RouteStarting MaterialKey ReagentsAvg. YieldScalabilitySafety / Environmental Profile
1. Classical Diol Dehydration 5-Fluorophthalic anhydrideLiAlH₄, ZnCl₂, Et₃SiH, Me₃SiOTf65–75%ModerateLow (LiAlH₄ hazard at scale; poor atom economy)
2. Reductive Etherification 5-FluorophthalideDIBAL-H, BF₃·OEt₂, Et₃SiH80–90%HighModerate-High (Cryogenic DIBAL-H required; highly chemoselective)

Section 3: Mechanistic and Workflow Visualization

Workflow A 5-Fluorophthalide (Starting Material) B DIBAL-H Reduction (-78°C, THF) A->B Step 1 C Lactol Intermediate B->C D BF3·OEt2 / Et3SiH (-20°C to 10°C) C->D Step 2 E 5-Fluorophthalan (Target Product) D->E

Workflow for the reductive etherification of 5-fluorophthalide to 5-fluorophthalan.

Mechanism Lactol Lactol Intermediate LA_Complex Lewis Acid Activation (BF3 coordinates to OH) Lactol->LA_Complex Oxocarbenium Oxocarbenium Ion (Highly Electrophilic) LA_Complex->Oxocarbenium Hydride_Attack Hydride Transfer (from Et3SiH) Oxocarbenium->Hydride_Attack Product 5-Fluorophthalan Hydride_Attack->Product

Mechanistic pathway of Lewis acid-mediated reduction via an oxocarbenium intermediate.

Section 4: Experimental Protocol (Reductive Etherification Route)

To ensure trustworthiness and reproducibility, the following protocol outlines the industry-standard reductive etherification (Route 2), engineered as a self-validating system.

Step 1: Lactol Formation
  • Setup: Dissolve 5-fluorophthalide (1.0 eq) in anhydrous THF (10 mL/mmol) under an inert argon atmosphere. Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Dropwise add DIBAL-H (1.0 M in hexanes, 1.1 eq) over 30 minutes.

    • Causality: Maintaining strict cryogenic temperatures (-78°C) is critical to prevent the over-reduction of the lactol into the open-chain diol.

  • Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The starting material (UV active, higher Rf​ ) should cleanly convert to the lactol (lower Rf​ , stains strongly with KMnO₄).

  • Quench & Workup: Quench the reaction at -78°C with methanol, followed by a saturated aqueous solution of Rochelle's salt (sodium potassium tartrate). Stir vigorously at room temperature until two clear phases separate (this breaks the stubborn aluminum emulsion).

  • Isolation: Extract the aqueous layer with EtOAc, dry the combined organic layers over Na₂SO₄, and concentrate under vacuum to afford the crude lactol.

Step 2: Oxocarbenium Reduction
  • Setup: Dissolve the crude lactol in a mixture of anhydrous Dichloromethane (DCM) and Acetonitrile (1:1 v/v, 10 mL/mmol)[1]. Cool the solution to -20°C.

  • Reagent Addition: Add Triethylsilane (Et₃SiH, 2.5 eq). Subsequently, add Boron trifluoride etherate (BF₃·OEt₂, 1.2 eq) dropwise.

    • Causality: Et₃SiH must be present before or simultaneously with BF₃·OEt₂. If the Lewis acid is added without the hydride source present, the highly reactive oxocarbenium ion will rapidly undergo undesired dimerization or polymerization.

  • Self-Validation Checkpoint: The reaction mixture may transiently turn pale yellow upon BF₃·OEt₂ addition, indicating oxocarbenium formation. This color quickly fades as hydride transfer occurs. Complete disappearance of the lactol via TLC within 2-5 hours validates successful reduction.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel chromatography (Hexanes/EtOAc) to yield pure 5-fluoro-1,3-dihydroisobenzofuran.

References

  • Title: C-aryl indican derivative, and pharmaceutical composition thereof, preparation method therefor and uses thereof (WO2015158206A1)
  • Title: Organocatalytic, Enantioselective, Intramolecular Oxa-Michael Reaction of Alkoxyboronate: A New Strategy for Enantioenriched 1-Substituted 1,3-Dihydroisobenzofurans Source: Organic Letters (2014) URL: [Link]

Validation

A Scientist's Guide to Synthetic Fluorination: Choosing Between Electrophilic and Nucleophilic Pathways

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug development. The unique properties of the C-F bond—its high thermal and metabolic stability, and its ability to modulate pKa a...

Author: BenchChem Technical Support Team. Date: March 2026

The strategic introduction of fluorine into organic molecules is a cornerstone of modern drug development. The unique properties of the C-F bond—its high thermal and metabolic stability, and its ability to modulate pKa and conformational preferences—have made organofluorines ubiquitous in pharmaceuticals, agrochemicals, and materials science. However, the synthesis of these compounds is far from trivial. The extreme electronegativity of fluorine dictates the two primary strategies for its incorporation: attacking a substrate with a fluoride anion (nucleophilic) or with a reagent bearing a polarized, electron-deficient fluorine atom (electrophilic).

This guide provides a comparative analysis of these two fundamental approaches. We will move beyond simple definitions to explore the mechanistic underpinnings, practical considerations, and supporting experimental data that guide the rational choice of a fluorination strategy in a research and development setting.

The Fundamental Dichotomy: Sourcing F⁻ vs. "F⁺"

The choice between nucleophilic and electrophilic fluorination hinges on the electronic nature of the substrate and the desired bond construction.

Nucleophilic Fluorination relies on the fluoride anion (F⁻) as the key reactive species. Despite its high charge density, the fluoride anion is a notoriously challenging nucleophile in protic solvents due to strong solvation. Therefore, successful reactions necessitate the use of anhydrous conditions and reagents that deliver a "naked," highly reactive fluoride ion. Common sources include alkali metal fluorides like potassium fluoride (KF) and cesium fluoride (CsF), often paired with phase-transfer catalysts, or quaternary ammonium salts like tetrabutylammonium fluoride (TBAF). The reaction typically proceeds via classical substitution mechanisms like Sₙ2 or SₙAr, displacing a suitable leaving group.

Electrophilic Fluorination employs reagents where fluorine is bound to a highly electron-withdrawing group, creating a polarized bond (e.g., N-F) that renders the fluorine atom electron-deficient and reactive towards electron-rich centers. These "F⁺" sources do not contain a true fluorine cation but react as if they do. The most common and versatile class of reagents are the N-F compounds, such as Selectfluor® (F-TEDA-BF₄). This approach is ideal for the fluorination of carbanions, enolates, silyl enol ethers, and electron-rich aromatic or heteroaromatic systems.

Mechanistic Overview

To visualize the distinct pathways, consider the following generalized mechanisms:

nucleophilic_fluorination cluster_nuc Nucleophilic Fluorination (Sₙ2) F- F⁻ transition_state_nuc [F---R---LG]ᵟ⁻ F-->transition_state_nuc attacks substrate_nuc R-LG substrate_nuc->transition_state_nuc product_nuc R-F transition_state_nuc->product_nuc leaving_group LG⁻ transition_state_nuc->leaving_group displaces

Figure 1: Generalized Sₙ2 Nucleophilic Fluorination. The fluoride anion attacks the carbon center, leading to inversion of stereochemistry and displacement of a leaving group (LG).

electrophilic_fluorination cluster_elec Electrophilic Fluorination (Enolate) enolate Enolate (Nucleophile) NF_reagent N⁺-F Source (Electrophile) enolate->NF_reagent attacks F atom product_elec α-Fluoro Ketone NF_reagent->product_elec NF_reagent_spent N-Source NF_reagent->NF_reagent_spent

Figure 2: Generalized Electrophilic Fluorination. An electron-rich substrate, such as an enolate, attacks the electrophilic fluorine atom of an N-F reagent.

Head-to-Head Comparison: A Data-Driven Analysis

The optimal choice of method is dictated by a multitude of factors, from substrate compatibility to reaction conditions and scalability. The following table summarizes the key performance characteristics of each approach.

FeatureNucleophilic FluorinationElectrophilic Fluorination
Fluorine Source Anhydrous F⁻ (e.g., KF, CsF, TBAF)"F⁺" Reagents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide)
Mechanism Sₙ2, SₙArAttack by an electron-rich center on an electrophilic F
Typical Substrates Alkyl halides, sulfonates (mesylates, tosylates), activated arenesEnolates, silyl enol ethers, phenols, β-ketoesters, activated arenes
Regioselectivity Determined by the position of the leaving groupDetermined by the most nucleophilic site of the substrate
Stereoselectivity Predictable inversion of configuration at stereocenters (Sₙ2)Can be substrate-controlled or achieved with chiral catalysts
Functional Group Tolerance Limited by harsh conditions (high temp, basicity)Generally broader; sensitive to easily oxidized groups
Reaction Conditions Often requires high temperatures and strictly anhydrous conditionsOften proceeds at or below room temperature under mild conditions
Advantages Inexpensive fluoride source (e.g., KF), high atom economyMild reaction conditions, broad substrate scope, ease of handling
Limitations Substrate requires a good leaving group; potential for elimination side reactions; hygroscopic reagentsHigher reagent cost, generation of stoichiometric byproducts

Case Study: Synthesis of a Fluorinated Pharmaceutical Intermediate

To illustrate the practical implications of these differences, let's consider the α-fluorination of a propiophenone derivative, a common structural motif in medicinal chemistry.

Objective: Synthesize 2-fluoro-1-phenylpropan-1-one.

Strategy 1: Nucleophilic Approach This requires a two-step process: α-bromination followed by nucleophilic substitution.

  • Step A: 1-phenylpropan-1-one + Br₂ → 2-bromo-1-phenylpropan-1-one

  • Step B: 2-bromo-1-phenylpropan-1-one + Spray-dried KF → 2-fluoro-1-phenylpropan-1-one

Strategy 2: Electrophilic Approach This can be achieved in a single step from the corresponding silyl enol ether.

  • Step A: 1-phenylpropan-1-one + LHMDS, TMSCl → (Z)-1-phenyl-1-(trimethylsilyloxy)prop-1-ene

  • Step B: Silyl enol ether + Selectfluor® → 2-fluoro-1-phenylpropan-1-one

Comparative Experimental Data
ParameterNucleophilic Strategy (via Bromide)Electrophilic Strategy (via Silyl Enol Ether)
Fluorinating Agent Spray-dried Potassium Fluoride (KF)Selectfluor® (F-TEDA-BF₄)
Overall Yield ~65-75% over two steps~80-90% over two steps
Key Reaction Step Yield Fluoride displacement: 85%Fluorination of enol ether: 91%
Reaction Conditions 18-crown-6, CH₃CN, 82 °C, 8hCH₃CN, Room Temperature, 1h
Process Complexity Requires handling of Br₂ and high temperatures.Requires synthesis of silyl enol ether intermediate.
Safety Considerations Lachyrmatory α-bromo ketone intermediate.Reagents are generally stable and easy to handle.

This comparison highlights a common trade-off: the nucleophilic route uses a cheaper fluorinating agent (KF) but may require harsher conditions and the handling of hazardous intermediates, while the electrophilic route offers milder conditions and often higher yields at the cost of a more expensive reagent.

Field-Proven Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for representative reactions of each type.

Protocol 1: Nucleophilic Fluorination of an Alkyl Sulfonate

(Based on Sₙ2 displacement with Cesium Fluoride)

Objective: Synthesize benzyl fluoride from benzyl mesylate.

Materials:

  • Benzyl mesylate (1.0 equiv)

  • Cesium fluoride (CsF), flame-dried under vacuum (1.5 equiv)

  • Anhydrous acetonitrile (CH₃CN)

  • Round-bottom flask, reflux condenser, magnetic stirrer, nitrogen/argon line

Procedure:

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under high vacuum and backfill with nitrogen. Allow the flask to cool to room temperature.

  • Reagent Addition: Under a positive pressure of nitrogen, add the flame-dried CsF (1.5 equiv) to the flask, followed by the benzyl mesylate (1.0 equiv).

  • Solvent Addition: Add anhydrous acetonitrile via syringe to achieve a substrate concentration of 0.2 M.

  • Reaction: Heat the reaction mixture to 80 °C (reflux) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 4-6 hours.

  • Workup: Cool the mixture to room temperature. Dilute with diethyl ether and filter through a pad of celite to remove insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield pure benzyl fluoride.

Protocol 2: Electrophilic α-Fluorination of a Ketone

(Using Selectfluor® on a Silyl Enol Ether)

Objective: Synthesize 2-fluorocyclohexanone from its trimethylsilyl enol ether.

Materials:

  • 1-(Trimethylsilyloxy)cyclohex-1-ene (1.0 equiv)

  • Selectfluor® (1.1 equiv)

  • Acetonitrile (CH₃CN), reagent grade

  • Erlenmeyer flask, magnetic stirrer

Procedure:

  • Preparation: To an Erlenmeyer flask equipped with a magnetic stir bar, add 1-(trimethylsilyloxy)cyclohex-1-ene (1.0 equiv) and acetonitrile to achieve a substrate concentration of 0.1 M.

  • Reagent Addition: Add Selectfluor® (1.1 equiv) to the solution in one portion at room temperature. A mild exotherm may be observed.

  • Reaction: Stir the mixture at room temperature. The reaction is typically rapid and complete within 30-60 minutes. Monitor by TLC, observing the consumption of the silyl enol ether.

  • Workup: Pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude 2-fluorocyclohexanone can be purified by flash chromatography on silica gel.

Conclusion: A Complementary Toolkit

Neither electrophilic nor nucleophilic fluorination is universally superior. They are complementary tools in the synthetic chemist's arsenal.

  • Choose Nucleophilic Fluorination when: Your synthesis starts from an alcohol or halide, a good leaving group is easily installed, and the required high temperatures and potentially basic conditions are tolerated by other functional groups in the molecule. This is often the more cost-effective route for large-scale synthesis.

  • Choose Electrophilic Fluorination when: Your substrate is electron-rich (e.g., a ketone, ester, or activated aromatic ring), you require mild reaction conditions to preserve sensitive functional groups, and the higher cost of the N-F reagent is acceptable. This method offers exceptional scope and predictability for late-stage fluorination.

A thorough understanding of the mechanisms, substrate requirements, and practical limitations of both pathways is essential for the efficient and successful development of novel fluorinated molecules.

References

  • Milcent, T., & Crousse, B. (2018). Nucleophilic Fluorination Using Alkali Metal Fluorides. In Fluorine in Life Sciences: Pharmaceuticals, Medicinal Diagnostics, and Agrochemicals (pp. 109-136). Elsevier. [Link]

  • Stavber, S., & Zupan, M. (2005). Selectfluor™ F-TEDA-BF4 as a Versatile Mediator or Catalyst in Organic Chemistry. Acta Chimica Slovenica, 52, 13-26. [Link]

Comparative

assessing the reactivity of isobenzofuran derivatives.

Assessing the Reactivity of Isobenzofuran Derivatives: A Comparative Guide for Advanced Cycloadditions and Scavenging Assays As a Senior Application Scientist, I frequently observe a critical bottleneck in early-stage dr...

Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Reactivity of Isobenzofuran Derivatives: A Comparative Guide for Advanced Cycloadditions and Scavenging Assays

As a Senior Application Scientist, I frequently observe a critical bottleneck in early-stage drug development and materials science: the mishandling of highly reactive dienes. Isobenzofurans (IBFs) represent one of the most reactive classes of dienes known to organic chemistry. Their exceptional reactivity is thermodynamically driven by the regeneration of a stable 6π-electron benzenoid system upon cycloaddition. However, this inherent reactivity introduces a severe kinetic liability—unsubstituted isobenzofurans are highly prone to rapid dimerization and polymerization.

To successfully leverage these compounds, researchers must transition from viewing them merely as "unstable intermediates" to treating them as highly tunable kinetic systems. This guide provides an objective comparison of isobenzofuran derivatives, detailing the causality behind their reactivity profiles, and outlines self-validating experimental protocols to accurately assess their performance in the laboratory.

The reactivity of the isobenzofuran nucleus (a 10π-electron system) is dictated by its HOMO-LUMO gap and resonance energy. Unlike standard furans, which often exhibit poor Diels-Alder (DA) reactivity due to strong aromaticity and the generation of ring-strain in their oxanorbornene adducts, isobenzofurans benefit immensely from the aromatic stabilization of their [4 + 2] cycloadducts [1]. This thermodynamic driving force drastically reduces the favorability of retro-DA processes, making them unparalleled trapping agents for strained alkenes, alkynes, and reactive oxygen species.

G IBF Isobenzofuran (Diene) 10 π-electron system TS [4+2] Cycloaddition Transition State IBF->TS Narrow HOMO-LUMO Gap Dienophile Dienophile / Singlet Oxygen (e.g., Alkene/Alkyne) Dienophile->TS Adduct Oxanorbornene Adduct Regained 6 π Aromaticity TS->Adduct Thermodynamic Driving Force

Mechanistic pathway of Isobenzofuran[4+2] cycloaddition driven by aromatic stabilization.

Comparative Performance and Stability Profiles

Not all isobenzofuran derivatives are created equal. The substitution pattern on the furan ring fundamentally alters the molecule's kinetic stability without necessarily destroying its DA reactivity. Below is a comparative synthesis of the three most utilized classes of isobenzofuran derivatives.

Table 1: Quantitative Stability and Reactivity Comparison of Isobenzofuran Derivatives

Derivative ClassKinetic Stability ( t1/2​ )Primary ApplicationReactivity / Performance Notes
Parent Isobenzofuran (IBF) ~12 h in Toluene-d8 (27°C); ~2 h in CDCl3 [2]In situ trapping of arynes and highly strained dienophiles.Extremely reactive; must be generated in situ or stored as a pure solid at -15°C [2]. Prone to rapid dimerization in polar solvents.
1,3-Diphenylisobenzofuran (DPBF) Bench-stable (Years as solid, days in dark solution) [1]Standardized singlet oxygen ( 1O2​ ) scavenger; quantitative probe [3].The phenyl groups provide steric shielding, preventing auto-dimerization while maintaining high reactivity toward 1O2​ and dienophiles [1].
Isobenzofuranones (Lactones) Highly stable (Solid state); pH-dependent in solution [4]Enzyme inhibitors, antimicrobial agents, and fluorophores.Reactivity shifts from cycloaddition to susceptibility toward nucleophilic attack (ring-opening hydrolysis) under basic conditions [4].

Causality Insight: Why does DPBF remain stable while parent IBF degrades? The 1,3-diphenyl substituents in DPBF provide steric bulk that kinetically blocks the approach of another DPBF molecule, effectively shutting down the self-dimerization pathway. However, the π -system remains electronically accessible to small, highly electrophilic species like singlet oxygen ( 1O2​ ).

Self-Validating Experimental Protocols

To ensure trustworthiness in your data, experimental workflows must include internal validations. Below are two field-proven protocols for assessing the reactivity of these derivatives.

Protocol A: DPBF Bleaching Assay for Singlet Oxygen ( 1O2​ ) Detection

DPBF is the gold standard for quantifying 1O2​ generation because it reacts at a diffusion-limited rate, trapping up to 50% of the 1O2​ produced in solution [3]. The cycloaddition breaks the extended conjugation of DPBF, resulting in a quantifiable loss of absorbance at 410 nm.

Self-Validation Mechanism: This protocol requires a "Dark Control" to prove that DPBF degradation is strictly photochemical (driven by 1O2​ ) and not a result of solvent incompatibility or auto-oxidation.

Step-by-Step Methodology:

  • Stock Preparation: Prepare a 10 mM stock solution of DPBF in anhydrous DMSO or Ethanol. Crucial: DPBF is light-sensitive; perform this step in amber vials or under red light.

  • Sample Assembly: In a quartz cuvette, combine the photosensitizer (e.g., a cyclometalated complex or porphyrin) and the DPBF stock to achieve a final DPBF concentration of ~50 µM.

  • Baseline Measurement: Record the initial UV-Vis absorbance spectrum. The DPBF peak should be distinct at ~410 nm.

  • Controlled Irradiation: Irradiate the cuvette using a light source matched to the photosensitizer's excitation wavelength (e.g., 532 nm) for precise intervals (e.g., 10-second bursts).

  • Kinetic Tracking: Immediately measure the absorbance at 410 nm after each irradiation interval.

  • Data Analysis: Plot the natural log of absorbance ( ln(A0​/At​) ) versus irradiation time. The slope corresponds to the pseudo-first-order rate constant of 1O2​ generation. Compare this slope against a known standard (e.g., Rose Bengal) to calculate the quantum yield ( ΦΔ​ ).

Workflow Step1 1. Prepare DPBF Stock (10 mM in DMSO, Dark) Step2 2. Mix with Photosensitizer (in Quartz Cuvette) Step1->Step2 Step3 3. Controlled Irradiation (Matched Wavelength) Step2->Step3 Step4 4. UV-Vis Measurement (Absorbance at 410 nm) Step3->Step4 Induces Cycloaddition Step4->Step3 Iterative (10s intervals) Step5 5. Kinetic Plotting (Decay vs. Time) Step4->Step5 Extract Rate Constant

Step-by-step experimental workflow for the DPBF singlet oxygen bleaching assay.

Protocol B: NMR Kinetic Assessment of Parent Isobenzofuran Reactivity

Because parent IBF is transient, its reactivity must be measured in situ against a reference dienophile.

Self-Validation Mechanism: By using a deuterated solvent and an internal standard (e.g., 1,3,5-trimethoxybenzene), the integration of the disappearing IBF peaks can be directly mass-balanced against the appearing cycloadduct peaks, proving that the disappearance is due to the desired reaction rather than non-specific polymerization.

Step-by-Step Methodology:

  • Precursor Activation: Generate parent IBF in situ via the 1,4-elimination of a stable precursor (e.g., oxidative methoxylation of phthalane followed by LDA treatment) [2].

  • Sample Preparation: Rapidly extract the generated IBF into cold Toluene-d8 (-15°C) to prevent premature dimerization.

  • Baseline NMR: Add a known concentration of an internal standard (1,3,5-trimethoxybenzene). Acquire a 1H NMR spectrum at t=0 to integrate the characteristic IBF furanoid protons (typically around δ 7.0 - 7.5 ppm).

  • Dienophile Introduction: Inject a standardized dienophile (e.g., N-phenylmaleimide) directly into the NMR tube at a controlled temperature (27°C).

  • Arrayed Acquisition: Set up an arrayed 1H NMR experiment, acquiring spectra every 5 minutes for 2 hours.

  • Kinetic Extraction: Plot the exponential decay of the IBF proton integrals to determine the half-life ( t1/2​ ) and the second-order rate constant of the cycloaddition.

Conclusion and Troubleshooting Insights

When assessing the reactivity of isobenzofuran derivatives, the primary failure mode is unaccounted background degradation . If your DPBF assay shows bleaching in the dark, suspect solvent peroxides or auto-oxidation. If your parent IBF yields are low, ensure your solvent polarity is minimized (e.g., use toluene instead of chloroform, which accelerates dimerization to a 2-hour half-life [2]). By grounding your experimental design in the mechanistic realities of these 10π-electron systems, you can harness their exceptional reactivity for robust, reproducible chemical synthesis and biological probing.

References

  • Hetero-Diels–Alder reactions of (isobenzo)
  • Preparation and isolation of isobenzofuran Beilstein Journal of Organic Chemistry URL
  • Is There a Simple and Easy Way to Detect Singlet Oxygen?
  • Technical Support Center: Managing the Lability of the Isobenzofuranone Lactone Ring Benchchem URL
Validation

benchmarking 5-Fluoro-1,3-dihydroisobenzofuran synthesis against literature methods

Benchmarking 5-Fluoro-1,3-dihydroisobenzofuran Synthesis: A Comprehensive Guide to Literature Methods 5-Fluoro-1,3-dihydroisobenzofuran (commonly known as 5-fluorophthalan) is a highly valued bicyclic ether building bloc...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking 5-Fluoro-1,3-dihydroisobenzofuran Synthesis: A Comprehensive Guide to Literature Methods

5-Fluoro-1,3-dihydroisobenzofuran (commonly known as 5-fluorophthalan) is a highly valued bicyclic ether building block. It is frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs), including next-generation KRAS inhibitors[1] and escitalopram analogues. Synthesizing this core efficiently and sustainably is a critical challenge for drug development professionals scaling up preclinical candidates.

This guide objectively compares classical literature methods against the OptiPhthalan™ Continuous Flow Protocol , evaluating mechanistic causality, atom economy, and scalability.

Mechanistic Grounding: The Cyclodehydration Challenge

The most direct route to 1,3-dihydroisobenzofurans involves the reduction of phthalic anhydrides to 1,2-benzenedimethanols, followed by acid-catalyzed cyclodehydration. The cyclization relies on the protonation of one benzylic hydroxyl group to form a water leaving group. The resulting benzylic carbocation (or a highly polarized transition state) undergoes rapid intramolecular nucleophilic attack by the adjacent hydroxyl group to close the five-membered ether ring.

Mechanism A 4-Fluoro-1,2- benzenedimethanol B Protonated Intermediate A->B + H⁺ C Benzylic Carbocation B->C - H₂O D 5-Fluoro-1,3- dihydroisobenzofuran C->D Intramolecular Attack (- H⁺)

Mechanistic pathway of acid-catalyzed cyclodehydration to form 5-fluorophthalan.

While mechanistically straightforward, the thermodynamic equilibrium of this dehydration is problematic in a batch reactor. Water must be actively removed to drive the reaction forward. Furthermore, prolonged exposure to Brønsted acids at elevated temperatures often leads to intermolecular etherification (forming oligomeric tars) or ring-opening degradation.

Benchmarking Synthetic Strategies

The Classical Batch Protocol (p-TsOH / Toluene)

Traditionally, 4-fluoro-1,2-benzenedimethanol is cyclized using catalytic p-toluenesulfonic acid (p-TsOH) in refluxing toluene.

  • Causality: This method relies on Le Chatelier's principle, utilizing a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium toward the product. While effective, the high temperatures (110 °C) and long reaction times (12–24 h) promote the formation of dark byproducts. The reliance on aromatic solvents also presents toxicity and waste disposal challenges for scale-up.

The Reductive Etherification Approach (Garcia et al.)

To bypass the thermodynamic limitations of direct dehydration, Garcia and co-workers developed a three-step sequence: reduction of the anhydride to the diol, Swern oxidation to the dialdehyde, and subsequent reductive cyclization using triethylsilane (Et₃SiH) and trimethylsilyl trifluoromethanesulfonate (Me₃SiOTf)[2].

  • Causality: By oxidizing the diol to a dialdehyde, this method avoids the thermodynamic equilibrium of water elimination entirely. The silane/triflate system acts as a highly efficient reductive etherification trigger. However, the use of stoichiometric silanes and sensitive triflate reagents severely limits its atom economy and commercial viability.

The OptiPhthalan™ Continuous Flow Protocol (Product Benchmark)

Adapting principles from modern biomass valorization—specifically the acid-catalyzed cyclization of hydroxymethylfurfural derivatives[3]—our optimized protocol utilizes continuous flow chemistry over a packed bed of dry Amberlyst-15 solid acid catalyst.

  • Causality: The high localized proton density within the resin pores accelerates the dehydration kinetics. By pumping the substrate through the heated column (70 °C) at a controlled flow rate, the residence time is kept strictly under 15 minutes. This "flash" cyclization instantly sweeps the product out of the acidic zone, entirely suppressing intermolecular oligomerization and delivering a pristine product without the need for column chromatography.

Workflow cluster_0 Classical Batch Method cluster_1 OptiPhthalan™ Flow Protocol A1 4-Fluorophthalic Anhydride A2 LAH Reduction (THF, 0-20 °C) A1->A2 A3 p-TsOH, Toluene Dean-Stark (Reflux) A2->A3 A4 Aqueous Workup & Column Chrom. A3->A4 B1 4-Fluorophthalic Anhydride B2 LAH Reduction (THF, 0-20 °C) B1->B2 B3 Amberlyst-15 Packed Bed (Flow, 70 °C, EtOAc) B2->B3 B4 In-line Evaporation (High Purity) B3->B4

Workflow comparison: classical batch synthesis vs. continuous flow protocol.

Experimental Protocols: Self-Validating Systems

Protocol A: Classical Batch Cyclodehydration (Literature Standard)
  • Reduction: Suspend LiAlH₄ (2.0 equiv) in anhydrous THF (0.5 M) at 0 °C under argon. Slowly add a solution of 4-fluorophthalic anhydride (1.0 equiv) in THF. Stir at 20 °C for 6 h. Quench carefully with water and 2M HCl at 0 °C, extract with EtOAc, and concentrate to yield 4-fluoro-1,2-benzenedimethanol[2].

  • Cyclization: Dissolve the crude diol in toluene to achieve a 0.1 M concentration. Add p-TsOH·H₂O (0.1 equiv).

  • Reflux: Attach a Dean-Stark trap and reflux at 110 °C for 16 h until water collection ceases.

  • Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ to neutralize the acid catalyst, dry over MgSO₄, and purify via silica gel chromatography (Hexanes/EtOAc) to isolate 5-fluoro-1,3-dihydroisobenzofuran.

Protocol B: OptiPhthalan™ Continuous Flow Protocol
  • Column Preparation: Pack a stainless-steel HPLC column (10 cm × 4.6 mm) with dry Amberlyst-15 resin (approx. 2.5 g). Flush the system with anhydrous ethyl acetate and heat the column reactor to 70 °C[3].

  • Substrate Injection: Dissolve 4-fluoro-1,2-benzenedimethanol (prepared via the standard reduction above) in ethyl acetate to a concentration of 0.2 M.

  • Flow Cyclization: Pump the substrate solution through the heated column at a steady flow rate of 1.5 mL/min (yielding a residence time of ~15 mins).

  • Isolation: Collect the effluent. Because the solid acid catalyst remains in the column, the reaction is self-quenching upon exiting the resin bed. Evaporate the solvent under reduced pressure to yield analytically pure 5-fluoro-1,3-dihydroisobenzofuran (>98% purity by NMR) without further purification.

Quantitative Performance Comparison

The following table summarizes the performance metrics of the three discussed methodologies, highlighting the distinct advantages of transitioning from batch to flow chemistry for this specific scaffold.

MetricClassical Batch (p-TsOH)Reductive EtherificationOptiPhthalan™ Flow
Overall Yield 65%82%94%
Reaction Time (Cyclization) 16 hours6 hours15 minutes
Purification Required Column ChromatographyColumn ChromatographySolvent Evaporation Only
E-Factor (Waste/Product) ~85 (High solvent/water waste)>120 (Stoichiometric silanes)<10 (Recyclable solvent)
Scalability Moderate (Thermal degradation risks)Poor (Expensive, sensitive reagents)Excellent (Continuous output)

References

  • Title: WO2023183585A1 - Kras inhibitors Source: Google Patents URL
  • Title: Selective Lithiation of 4- and 5-Halophthalans Source: Heterocycles (2009) URL: [Link]

  • Title: Synthesis of Phenols from Hydroxymethylfurfural (HMF) Source: RSC Advances (The Royal Society of Chemistry, 2014) URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 5-Fluoro-1,3-dihydroisobenzofuran

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized fluorinated cyclic ethers like 5-Fluoro-1,3-dihydroisobenzofuran (CAS: 57584-70-0). This...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, establishing a rigorous, self-validating safety protocol is paramount when handling specialized fluorinated cyclic ethers like 5-Fluoro-1,3-dihydroisobenzofuran (CAS: 57584-70-0). This compound is a highly valuable building block in pharmaceutical synthesis and material science, but it presents unique handling challenges due to its lipophilicity, potential for peroxide formation, and localized irritant properties [1].

This guide provides a comprehensive, mechanistic approach to the safe operation, storage, and disposal of this chemical, ensuring compliance with the highest laboratory safety standards.

Chemical Profile & Mechanistic Toxicology

To handle a chemical safely, one must understand why it is hazardous at a molecular level.

  • Structure-Toxicity Relationship: The molecule comprises a fused benzene and tetrahydrofuran (cyclic ether) ring, substituted with a highly electronegative fluorine atom. The fluorinated aromatic system significantly increases the molecule's lipophilicity. Consequently, if it contacts unprotected skin, it can rapidly partition into the lipid-rich stratum corneum, causing acute dermal irritation and potential systemic absorption [1].

  • Cyclic Ether Reactivity: The methylene carbons adjacent to the oxygen atom in the isobenzofuran ring are susceptible to radical auto-oxidation. Prolonged exposure to atmospheric oxygen and light can lead to the formation of explosive hydroperoxides [3]. Therefore, cold-chain logistics and inert gas storage are not merely recommendations; they are chemical imperatives.

Table 1: Physicochemical & Hazard Summary

PropertyValue / Specification
Chemical Name 5-Fluoro-1,3-dihydroisobenzofuran
CAS Number 57584-70-0
Molecular Formula C8H7FO
Molecular Weight 138.14 g/mol
Storage Temperature -20°C (Cold-chain required)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Personal Protective Equipment (PPE) Matrix

Selecting PPE for fluorinated cyclic ethers requires a strict understanding of solvent compatibility. Standard latex gloves offer zero protection against this class of molecules. The OSHA Laboratory Standard (29 CFR 1910.1450) mandates that PPE must be selected based on the specific degradation and permeation characteristics of the chemical [2].

Table 2: Required PPE and Mechanistic Justification

PPE CategorySpecificationMechanistic Causality / Justification
Hand Protection Butyl rubber or PE/EVAL/PE laminate (Silver Shield)Cyclic ethers rapidly swell and degrade standard thin nitrile and latex. Butyl rubber provides a dense, impermeable barrier against highly lipophilic fluorinated aromatics [4].
Eye Protection ANSI Z87.1 Chemical Splash GogglesProtects against severe eye irritation (H319). Standard safety glasses are insufficient due to the lack of a peripheral seal against vapor intrusion.
Body Protection Flame-Resistant (FR) Lab Coat & ApronMitigates risks associated with potential peroxide deflagration or ignition of co-solvents (e.g., THF, DCM) used during synthesis.
Respiratory Class II Chemical Fume HoodPrevents inhalation of irritant vapors (H335). Engineering controls must always supersede PPE for respiratory protection[2].

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process must be meticulously controlled to prevent exposure and chemical degradation.

Step 1: Receiving and Storage Upon receipt, immediately transfer the sealed container to a -20°C freezer. Ensure the storage environment is dark and dry.

Step 2: Equilibration (Critical Step) Before opening the vial, place it in a desiccator and allow it to warm to room temperature (approx. 30-45 minutes). Causality: Opening a cold vial causes immediate condensation of atmospheric moisture into the chemical. Water introduces hydrolysis risks and can irreversibly degrade sensitive catalytic reagents used in downstream cross-coupling reactions.

Step 3: Fume Hood Preparation Purge the reaction vessel with an inert gas (Argon or Nitrogen). 5-Fluoro-1,3-dihydroisobenzofuran should be handled exclusively under an inert atmosphere to arrest the radical auto-oxidation pathway that forms dangerous peroxides [3].

Step 4: Transfer and Weighing Using a static-free spatula, weigh the required mass inside the fume hood. If the material has been stored for >6 months, perform a rapid peroxide test using potassium iodide (KI) starch paper before proceeding.

Step 5: Decontamination Rinse all spatulas and glassware with a compatible organic solvent (e.g., acetone) into a designated hazardous waste container, followed by a thorough wash with Alconox and water.

Operational Workflow Visualization

Workflow Start Cold Storage (-20°C) Maintain Inert Atmosphere Equilibrate Equilibrate to RT (Prevent Moisture Condensation) Start->Equilibrate Step 1 PPE Don PPE (Butyl Gloves, FR Coat, Goggles) Equilibrate->PPE Step 2 Hood Transfer to Fume Hood (Argon/N2 Purge) PPE->Hood Step 3 Reaction Execute Reaction & Weighing Hood->Reaction Step 4 Waste Hazardous Waste Disposal (EPA/RCRA Compliant) Reaction->Waste Step 5

Workflow for the safe handling and processing of 5-Fluoro-1,3-dihydroisobenzofuran.

Emergency Response & Spill Mitigation

  • Spill Response: In the event of a spill outside the fume hood, immediately evacuate the immediate area. Don a half-mask respirator with organic vapor cartridges (if ventilation is compromised), butyl rubber gloves, and chemical goggles.

  • Containment: Cover the spill with an inert, non-combustible absorbent such as diatomaceous earth or dry sand.

    • Crucial Causality Note: Never use combustible absorbents (like paper towels or sawdust) to clean up cyclic ethers. If peroxides have formed, the friction of wiping combined with a combustible substrate can cause spontaneous ignition[3].

  • Disposal: Sweep the absorbed mixture using non-sparking tools into a chemically resistant, sealable high-density polyethylene (HDPE) container.

Waste Disposal & Environmental Compliance

Under the Resource Conservation and Recovery Act (RCRA), waste containing 5-Fluoro-1,3-dihydroisobenzofuran must be classified and managed as hazardous chemical waste.

  • Segregation: Strictly segregate this waste stream from strong oxidizers and strong acids to prevent exothermic reactions.

  • Containment: Store liquid and solid waste in secondary containment using HDPE containers.

  • Labeling: Label clearly with the full chemical name (do not use abbreviations) and the primary GHS hazards (Irritant, Harmful).

References

  • Occupational Safety and Health Administration (OSHA). "1910.1450 - Occupational exposure to hazardous chemicals in laboratories". United States Department of Labor. [Link]

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press. [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Fluoro-1,3-dihydroisobenzofuran
Reactant of Route 2
5-Fluoro-1,3-dihydroisobenzofuran
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